molecular formula C14H18N2O B127361 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile CAS No. 5460-79-7

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

货号: B127361
CAS 编号: 5460-79-7
分子量: 230.31 g/mol
InChI 键: COYLNHITVXBZPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21330. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-8-6-14(11-15,7-9-16)12-4-3-5-13(10-12)17-2/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYLNHITVXBZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203037
Record name 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile
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Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5460-79-7
Record name 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile
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Record name 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile
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Record name 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile
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Record name 4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile
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Record name 4-(3-METHOXYPHENYL)-1-METHYLPIPERIDINE-4-CARBONITRILE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted 4-aryl-4-cyanopiperidine derivative. While this specific compound is not extensively documented in public literature, its structure places it as a direct analogue of Pethidine Intermediate A (1-methyl-4-phenylpiperidine-4-carbonitrile), a critical precursor in the synthesis of the synthetic opioid analgesic Pethidine (Meperidine). This document extrapolates from the well-established chemistry, synthesis, and pharmacology of Pethidine Intermediate A to provide a detailed overview for researchers, scientists, and drug development professionals. The guide covers the compound's chemical properties, detailed synthetic pathways with illustrative protocols, its chemical utility in the synthesis of novel opioid analogues, and a discussion of its predicted pharmacological and toxicological profile. All technical discussions are grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Context

The phenylpiperidine scaffold is a cornerstone in the development of synthetic analgesics. The discovery by Otto Eisleb and Otto Schaumann in the late 1930s that 1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester possessed potent analgesic properties opened a new chapter in pain management, leading to the drug Pethidine (also known as Meperidine or Demerol®)[1][2]. The synthesis of Pethidine and its numerous analogues relies on key chemical building blocks, chief among them being the corresponding 4-cyano piperidine intermediates.

This compound is a member of this crucial class of intermediates. It is structurally analogous to Pethidine Intermediate A, with the addition of a methoxy group at the meta-position of the phenyl ring[3][4]. This substitution is of significant interest in medicinal chemistry, as modifications to the aromatic ring can profoundly influence the pharmacological profile of the final active molecule, including its receptor binding affinity, selectivity, and metabolic stability[5][6]. This guide will elucidate the technical details of this specific precursor, providing a foundational understanding for its synthesis and potential application in the development of novel therapeutic agents.

Chemical and Physical Properties

The core structure consists of a piperidine ring N-methylated, with both a 3-methoxyphenyl group and a nitrile group attached to the quaternary C4 carbon.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 3-MeO-Pethidine Intermediate A; 3-Methoxy-prepethidineN/A
Molecular Formula C₁₄H₁₈N₂OCalculated
Molecular Weight 230.31 g/mol Calculated
CAS Number Not assignedN/A
Canonical SMILES COC1=CC(=CC=C1)C2(CCN(C)CC2)C#NCalculated
Parent Compound (Pethidine Int. A) C₁₃H₁₆N₂ (MW: 200.28 g/mol )[4][7][8]

Synthesis and Manufacturing

The synthesis of this compound follows the classical and well-established route used for Pethidine Intermediate A, involving a cyclization reaction.

Retrosynthetic Analysis & Strategy

The primary strategy involves a double alkylation of a substituted benzyl cyanide with a nitrogen mustard. The target molecule can be disconnected at the two C-N bonds of the piperidine ring, revealing the two key synthons: (3-methoxyphenyl)acetonitrile and N,N-bis(2-chloroethyl)-N-methylamine. The causality for this choice lies in the commercial availability of these or similar starting materials and the reliability of the condensation reaction.

Core Synthetic Pathway

The synthesis is a one-pot condensation reaction where the α-carbon of (3-methoxyphenyl)acetonitrile is deprotonated by a strong base, such as sodium amide (NaNH₂), to form a carbanion. This nucleophile then undergoes a double intramolecular Sₙ2 reaction with N,N-bis(2-chloroethyl)-N-methylamine to form the piperidine ring[1][2].

Synthetic Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 N,N-bis(2-chloroethyl) -N-methylamine Reaction Cyclization/ Condensation SM1->Reaction SM2 (3-methoxyphenyl)acetonitrile SM2->Reaction Product 4-(3-Methoxyphenyl)-1-methyl piperidine-4-carbonitrile Reaction->Product Base (e.g., NaNH₂) Inert Solvent (e.g., Toluene)

Caption: Core synthetic workflow for the target compound.

Illustrative Experimental Protocol

This protocol is illustrative, based on established procedures for analogous compounds[1][2], and should be adapted and optimized under controlled laboratory conditions.

  • Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., Nitrogen or Argon).

  • Base Suspension: Anhydrous toluene is added to the flask, followed by the cautious addition of sodium amide (NaNH₂) (approx. 2.2 equivalents). The suspension is stirred to ensure it is well-dispersed. Causality: Sodium amide is a powerful base required to deprotonate the weakly acidic α-proton of the benzyl cyanide. Toluene is an inert, high-boiling solvent suitable for this reaction.

  • Nucleophile Formation: (3-methoxyphenyl)acetonitrile (1.0 equivalent) dissolved in anhydrous toluene is added dropwise to the stirred suspension. The mixture is then heated (e.g., to 80-100 °C) for a period (e.g., 2-3 hours) to ensure complete formation of the carbanion.

  • Cyclization: N,N-bis(2-chloroethyl)-N-methylamine (1.0 equivalent), dissolved in anhydrous toluene, is added slowly via the dropping funnel. The reaction mixture is then heated to reflux and maintained for several hours (e.g., 4-6 hours) until reaction completion is indicated (e.g., by TLC analysis). Causality: The slow addition controls the exothermic reaction. Refluxing provides the necessary activation energy for the two Sₙ2 reactions that form the heterocyclic ring.

  • Workup and Isolation:

    • The reaction mixture is cooled to room temperature.

    • Excess sodium amide is quenched cautiously by the slow addition of water or ethanol.

    • The organic layer is washed sequentially with water and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final this compound.

Chemical Utility: A Precursor to Opioid Analgesics

The primary utility of this compound is as an intermediate for producing Pethidine analogues. The nitrile group is a versatile chemical handle that can be converted into a carboxylic acid and subsequently an ester[1].

Conversion to a Pethidine Analogue

The conversion involves a two-step process:

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using strong acidic (e.g., H₂SO₄/H₂O) or basic conditions, followed by neutralization. This yields 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid[9][10].

  • Esterification: The resulting carboxylic acid is then esterified, typically with ethanol in the presence of an acid catalyst (Fischer esterification), to produce the corresponding ethyl ester—the Pethidine analogue[1][2].

Conversion_Pathway Start 4-(3-Methoxyphenyl)-1-methyl piperidine-4-carbonitrile Intermediate 4-(3-Methoxyphenyl)-1-methyl piperidine-4-carboxylic acid Start->Intermediate Hydrolysis (e.g., H₂SO₄, H₂O, heat) Final Ethyl 4-(3-methoxyphenyl)-1-methyl piperidine-4-carboxylate (Pethidine Analogue) Intermediate->Final Esterification (e.g., EtOH, H⁺, heat)

Sources

Physical and chemical properties of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Profile of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound. This compound belongs to the 4-aryl-4-cyanopiperidine class, a scaffold of significant interest in medicinal chemistry due to its presence in various centrally active agents. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to project its physicochemical profile, spectroscopic signatures, chemical reactivity, and potential synthetic pathways. The guide also explores the pharmacological context of the 4-arylpiperidine core, offering insights for researchers and professionals in drug discovery and development. All discussions are grounded in authoritative data from analogous compounds to ensure scientific integrity.

Molecular Identification and Structural Analysis

The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers. These elements provide the unambiguous basis for all subsequent chemical and physical property discussions.

Nomenclature and Chemical Identifiers
  • IUPAC Name: this compound

  • Common Synonyms: 1-methyl-4-(3-methoxyphenyl)-4-cyanopiperidine

  • CAS Number: 5460-79-7[1]

  • Molecular Formula: C₁₄H₁₈N₂O

  • Molecular Weight: 230.31 g/mol

Structural Elucidation

The molecule's structure features a piperidine ring N-methylated at position 1. Position 4 is a quaternary carbon, substituted with both a nitrile (-C≡N) group and a 3-methoxyphenyl group. This substitution pattern is critical as it creates a stereocenter and significantly influences the molecule's chemical behavior and biological activity.

Caption: 2D structure of this compound.

Physicochemical Properties

Experimental data for this specific molecule is scarce. The properties listed below are projected based on data from structurally similar compounds, such as 1-methyl-4-phenylpiperidine-4-carbonitrile and other 4-arylpiperidine derivatives.

PropertyProjected Value / DescriptionBasis for Projection
Physical State Likely a solid at room temperature.The analogue 1-methyl-4-phenylpiperidine-4-carbonitrile is a solid[2]. The addition of a methoxy group is unlikely to change the state to liquid.
Melting Point Not definitively reported. Expected to be in the range of other crystalline arylpiperidines.For comparison, 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine has a melting point of 112-113 °C[3]. The nitrile analogue may have a different but comparable melting point.
Boiling Point High boiling point, likely decomposes before boiling at atmospheric pressure.High molecular weight and polar functional groups suggest a high boiling point, typical for pharmaceutical intermediates.
Solubility Expected to have moderate solubility in organic solvents like chloroform, methanol, and DMSO; very slightly soluble in water.The piperidine nitrogen can be protonated, but the overall molecule is largely nonpolar. Analogues like 1-(3-methoxyphenyl)piperazine show very slight solubility in chloroform and solubility in methanol[4].
pKa The pKa of the tertiary amine (piperidine nitrogen) is estimated to be in the range of 8.0 - 9.0.This is a typical range for N-alkylated piperidines, allowing for salt formation under acidic conditions.

Spectroscopic and Analytical Characterization Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (Ar-H): Four protons on the 3-methoxyphenyl ring are expected between δ 6.8 and 7.4 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.8 ppm, corresponding to the three methoxy protons[5].

    • Piperidine Protons (-CH₂-): A series of complex multiplets are expected between δ 2.0 and 3.5 ppm for the eight protons on the piperidine ring.

    • N-Methyl Protons (N-CH₃): A singlet corresponding to the three N-methyl protons should appear upfield, likely around δ 2.3 - 2.5 ppm.

  • ¹³C NMR:

    • Nitrile Carbon (-C≡N): The quaternary carbon of the nitrile group is expected to have a chemical shift around δ 120-125 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm range. The carbon attached to the methoxy group (C-O) would be the most downfield shifted[6].

    • Quaternary Carbon (C4): The carbon at the 4-position of the piperidine ring will be a quaternary signal, likely in the δ 40-50 ppm range.

    • Piperidine Carbons: Signals for the piperidine ring carbons are expected in the δ 25-55 ppm range.

    • Methoxy & N-Methyl Carbons: The methoxy carbon (-OCH₃) is predicted around δ 55 ppm, while the N-methyl carbon (N-CH₃) would be around δ 40-45 ppm[5][6].

Infrared (IR) Spectroscopy
  • C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2230-2250 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups will be observed just below 3000 cm⁻¹ (approx. 2800-2980 cm⁻¹)[7].

  • C-O Stretch (Aryl Ether): A strong C-O stretching band for the aryl-alkyl ether (methoxy group) is expected in the 1200-1275 cm⁻¹ region[7].

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (or [M+H]⁺ in ESI) at m/z 230.31 (or 231.32 for the protonated species).

  • Key Fragmentation Patterns: Common fragmentation pathways would likely involve the cleavage of the piperidine ring, loss of the N-methyl group, or cleavage of the bond between the piperidine and the phenyl ring.

Chemical Reactivity and Synthesis

The molecule's reactivity is dictated by its key functional groups: the nitrile, the tertiary amine, and the methoxy-substituted aromatic ring.

Proposed Synthetic Pathway

A common and efficient method for synthesizing 4-aryl-4-cyanopiperidines involves a multi-step sequence starting from a suitable piperidone. The following workflow is a plausible route.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation & N-Alkylation cluster_3 Step 4: Cyanation Reaction start Benzylamine + Methyl Acrylate p_int1 Piperidine Intermediate 1 start->p_int1 Methanol, Room Temp p_int2 Piperidone Intermediate 2 p_int1->p_int2 Sodium, Toluene, Heat piperidone 1-Methyl-4-piperidone p_int2->piperidone 1. HCl, Heat 2. Formaldehyde/Formic Acid product Target Molecule piperidone->product 3-Methoxyphenylmagnesium bromide then NH₄Cl, then NaCN

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Conceptual):

  • Synthesis of 1-Methyl-4-piperidone: This common precursor can be synthesized via methods like the Dieckmann condensation of derivatives from benzylamine and methyl acrylate, followed by decarboxylation and N-methylation[8].

  • Grignard Reaction: A Grignard reagent is prepared from 3-bromoanisole and magnesium turnings in dry diethyl ether.

  • Addition to Piperidone: 1-Methyl-4-piperidone is added to the Grignard reagent, followed by an aqueous workup to yield 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine.

  • Nitrile Formation: The tertiary alcohol is then converted to the nitrile. This can be achieved by reacting the intermediate with sodium cyanide under acidic conditions, which proceeds through the formation of an intermediate iminium ion. This is analogous to the final steps of a Strecker synthesis applied to a ketone.

Pharmacological Context and Drug Development Potential

The this compound structure is closely related to precursors of potent analgesics and other CNS-active drugs.

  • Opioid Receptor Activity: The core scaffold, 4-arylpiperidine, is a classic pharmacophore for opioid receptor ligands. The parent compound without the methoxy group, 1-methyl-4-phenylpiperidine-4-carbonitrile, is known as Pethidine-Intermediate-A, a direct precursor to the opioid analgesic pethidine (meperidine)[2][9]. Derivatives of 4-(3-hydroxyphenyl)piperidine have been extensively studied as highly potent and selective opioid receptor antagonists[10][11]. The 3-methoxy group in the target compound could be metabolically converted to a 3-hydroxy group in vivo, potentially yielding a biologically active metabolite.

  • Other CNS Targets: The broader arylpiperidine scaffold is versatile and has been incorporated into molecules targeting a range of CNS receptors, including serotonin (5-HT) receptors and various transporters, indicating potential for applications in antipsychotic or antidepressant drug discovery[12][13].

  • Drug Development Insights: The nitrile group is often used as a bioisostere for other functional groups or as a chemical handle for further synthetic elaboration. Its hydrolysis to an amide or carboxylic acid, or its reduction to an amine, can produce a library of derivatives with potentially diverse pharmacological profiles.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally related chemicals and nitrile-containing compounds.[1][14][15][16]

Hazard Identification

The compound should be treated as hazardous until proven otherwise.

Hazard ClassDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1] Nitrile compounds can release cyanide upon metabolism or decomposition.
Skin Corrosion/Irritation Causes skin irritation.[14][16][17] Prolonged contact should be avoided.
Eye Damage/Irritation Causes serious eye irritation.[14][15][17]
Target Organ Toxicity May cause respiratory irritation.[1][14][17] Inhalation of dust or fumes should be minimized.
Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[14].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[15].

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat[15]. Wash hands thoroughly after handling[14].

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place[15]. Keep the container tightly closed and store locked up[14]. Keep away from strong oxidizing agents, strong bases, and strong reducing agents[15].

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations[15].

References

  • Chemical Label for this compound. Google.
  • Safety D
  • SAFETY D
  • Safety D
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  • Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. PrepChem.com.
  • Table of Contents. The Royal Society of Chemistry.
  • 1-Methyl-4-phenylpiperidine-4-carbonitrile. PubChem.
  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. ChEMBL - EMBL-EBI.
  • CAS 3627-62-1: 1-methyl-4-phenylpiperidine-4-carbonitrile. CymitQuimica.
  • Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • 4-Methylpiperidine(626-58-4) 1H NMR spectrum. ChemicalBook.
  • 4-HYDROXY-4-(3-METHOXYPHENYL)-1-METHYLPIPERIDINE. ChemicalBook.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. PubMed.
  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org.
  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed.
  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. PubMed.
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC - NIH.
  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,...

Sources

An Integrated Spectroscopic Approach to the Structural Elucidation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous structural elucidation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, a key heterocyclic compound relevant in synthetic and medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the underlying scientific rationale for a multi-technique spectroscopic workflow. This document details the synergistic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is designed as a self-validating system, ensuring that the data generated from one technique corroborates and refines the hypotheses drawn from another. The causality behind experimental choices, the interpretation of spectral data, and the logical synthesis of results are emphasized to provide researchers and drug development professionals with a robust and field-proven guide to structural confirmation.

Initial Assessment and Strategic Workflow

The proposed structure for the analyte is this compound.

Molecular Formula: C₁₄H₁₈N₂O Molecular Weight: 230.1419 g/mol Degree of Unsaturation: 7 (Indicating one aromatic ring, one triple bond, and one aliphatic ring)

A definitive structural elucidation requires a multi-faceted approach where each analytical technique provides a unique piece of the molecular puzzle. Mass spectrometry will confirm the elemental composition and offer initial structural clues through fragmentation. Infrared spectroscopy will provide rapid confirmation of key functional groups. Finally, a comprehensive suite of NMR experiments will map the precise atomic connectivity, providing the definitive proof of structure.

The logical workflow for this elucidation is outlined below.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Primary Spectroscopic Techniques cluster_2 Data Interpretation & Hypothesis cluster_3 Structural Connectivity & Confirmation cluster_4 Final Confirmation Unknown Analyte Sample (Proposed: C₁₄H₁₈N₂O) MS Mass Spectrometry (HRMS) Unknown->MS IR FTIR Spectroscopy Unknown->IR NMR NMR Spectroscopy Unknown->NMR MS_Data Molecular Formula Fragment Analysis MS->MS_Data IR_Data Functional Group ID (C≡N, C-O, Aryl) IR->IR_Data NMR_Data ¹H, ¹³C, DEPT Initial Framework NMR->NMR_Data Connectivity Atom-Atom Connectivity Map MS_Data->Connectivity IR_Data->Connectivity NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_Data->NMR_2D NMR_2D->Connectivity Confirmed_Structure Confirmed Structure 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carbonitrile Connectivity->Confirmed_Structure

Caption: Elucidation workflow from initial analysis to final confirmation.

Mass Spectrometry: Elemental Composition and Fragmentation

Expertise & Experience: The first priority in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within a few parts per million. We employ Electrospray Ionization (ESI) in positive ion mode, as the tertiary amine in the piperidine ring is readily protonated, yielding a strong signal for the [M+H]⁺ ion. This "soft" ionization technique minimizes initial fragmentation, preserving the molecular ion for accurate mass measurement. Subsequent MS/MS analysis on the parent ion will provide fragmentation data that is crucial for validating key structural subunits.

Experimental Protocol: LC-ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid to facilitate protonation.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes to ensure separation from any potential impurities.

  • Mass Spectrometry Conditions:

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Source: ESI, positive ion mode.

    • Scan Mode: Full scan from m/z 100-500.

    • Capillary Voltage: 3.5 kV.[1]

    • Source Temperature: 150 °C.[1]

    • MS/MS: Perform Collision-Induced Dissociation (CID) on the isolated [M+H]⁺ ion with a normalized collision energy of 15-30 eV.

Data Presentation: Expected Mass Spectral Data
Ion/Fragment DescriptionMolecular FormulaCalculated m/z (monoisotopic)Observed m/z (Expected)
[M+H]⁺ (Parent Ion) C₁₄H₁₉N₂O⁺231.1492 231.149 ± 0.001
[M+H - CH₃•]⁺C₁₃H₁₆N₂O⁺216.1257216.126 ± 0.001
[M+H - C₇H₇O•]⁺C₇H₁₂N₂⁺124.1022124.102 ± 0.001
Piperidine Ring FragmentC₄H₈N⁺70.065170.065 ± 0.001

Trustworthiness: The observation of the [M+H]⁺ ion at m/z 231.1492 (within 5 ppm error) provides high confidence in the elemental composition C₁₄H₁₈N₂O. The fragmentation pattern, particularly the characteristic piperidine ring fragments, further substantiates the proposed core structure.[2][3]

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is an exceptionally rapid and definitive tool for identifying the principal functional groups. The causality for its use at this stage is to quickly confirm or deny the presence of the nitrile and ether functionalities, which are cornerstone features of the target molecule. An Attenuated Total Reflectance (ATR) accessory is chosen for its simplicity, requiring minimal sample preparation and providing high-quality data.

Experimental Protocol: FTIR-ATR
  • Instrument Setup: Perform a background scan on the clean ATR crystal (diamond or germanium).

  • Sample Application: Place a small amount of the solid or liquid analyte directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.[4]

Data Presentation: Characteristic Infrared Absorptions
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
Aliphatic C-HC-H stretch2800-3000Medium to Strong
Aromatic C-HC-H stretch3000-3100Medium, Sharp
Nitrile C≡N stretch 2220-2240 Strong, Sharp
Aromatic C=CC=C stretch1450-1600Medium, Multiple Bands
Aryl Ether C-O stretch (asym.) 1230-1270 Strong
Aryl Ether C-O stretch (sym.) 1020-1050 Strong
Aromatic C-H BendC-H out-of-plane750-810 and 860-900Strong (indicative of meta-subst.)

Trustworthiness: The presence of a strong, sharp absorption band near 2230 cm⁻¹ is highly diagnostic for the nitrile group.[5][6][7] Its observation, combined with the strong C-O stretching bands characteristic of an aryl ether, provides a self-validating confirmation of the two most critical functional groups outside the piperidine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation, providing a complete picture of the carbon-hydrogen framework.[8] Our strategy employs a suite of experiments. ¹H and ¹³C NMR provide the fundamental chemical shift and multiplicity data. DEPT-135 differentiates between CH, CH₂, and CH₃ carbons. The critical connectivity information is then unveiled by 2D NMR. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are essential for piecing together the molecular fragments, especially around quaternary centers.

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds.

  • DEPT-135: Use standard pulse sequence parameters to obtain spectra showing CH/CH₃ signals as positive and CH₂ signals as negative.

  • 2D Experiments (COSY, HSQC, HMBC): Utilize standard gradient-selected pulse programs. For HMBC, optimize the long-range coupling delay for a J-value of 8 Hz to effectively observe two- and three-bond correlations.

Data Presentation: Predicted NMR Data

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey COSY Correlations
H-2', H-6'~7.28t1HH-4', H-5'
H-5'~6.85d1HH-6', H-4'
H-4'~7.05d1HH-5', H-2'
H-6'~7.10s (br)1HH-5', H-2'
O-CH₃~3.82s3H-
H-2, H-6 (eq/ax)~2.6-2.9m4HH-3, H-5
H-3, H-5 (eq/ax)~2.0-2.4m4HH-2, H-6
N-CH₃~2.35s3H-

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135 SignalKey HMBC Correlations
C-1'~140Quaternary (0)H-2', H-6', H-2, H-6
C-2'~115CH (+)H-4', H-6'
C-3'~159.5Quaternary (0)O-CH₃, H-2', H-4'
C-4'~120CH (+)H-2', H-5'
C-5'~130CH (+)H-4', H-6'
C-6'~114CH (+)H-2', H-5'
C-4~42Quaternary (0)H-2, H-6, H-3, H-5
C≡N ~122 Quaternary (0) H-2, H-6, H-3, H-5
C-2, C-6~52CH₂ (-)N-CH₃, H-3, H-5
C-3, C-5~35CH₂ (-)H-2, H-6
O-CH₃ ~55.3 CH₃ (+) -
N-CH₃ ~46.5 CH₃ (+) -

Authoritative Grounding & Comprehensive References: The predicted chemical shifts are based on extensive literature data for substituted piperidines and anisole derivatives.[9][10][11] The chemical shifts for the piperidine ring carbons are particularly sensitive to the conformation and substituents.[10]

Mandatory Visualization: Key HMBC Correlations

The HMBC experiment is the final arbiter, connecting all the isolated spin systems and confirming the placement of quaternary carbons.

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness: The HMBC spectrum provides a self-validating map of the molecule. For instance, the correlation from the aromatic protons to the quaternary piperidine carbon (C4), and conversely from the piperidine protons (H2/H6, H3/H5) to the aromatic quaternary carbon (C1'), unambiguously establishes the bond between the two ring systems. Similarly, correlations from the piperidine protons to the nitrile carbon confirm its position at C4. These cross-validating correlations leave no ambiguity in the final structure.

Conclusion: A Synthesized and Validated Structure

The convergence of data from HRMS, FTIR, and a full suite of NMR experiments provides an unequivocal confirmation of the structure as this compound.

  • HRMS established the correct elemental composition (C₁₄H₁₈N₂O).

  • FTIR confirmed the presence of the essential nitrile (C≡N) and aryl ether (C-O) functional groups.

  • ¹H and ¹³C NMR provided a complete count of all protons and carbons in their distinct chemical environments, consistent with the proposed structure.

  • COSY mapped the proton-proton connectivities within the aromatic and piperidine rings.

  • HSQC definitively assigned each protonated carbon.

  • HMBC served as the final proof, linking all fragments across non-protonated quaternary carbons and confirming the substitution pattern on both rings.

This systematic, multi-technique workflow represents a robust and reliable strategy for the structural elucidation of novel organic compounds, ensuring the highest degree of scientific integrity and confidence in the final assignment.

References

  • Benchchem. Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. Benchchem Application Note.
  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
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  • DEA Diversion Control Division. 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal. Available from: [Link]

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  • Chemistry LibreTexts. Functional Groups and IR Tables. (2020). Available from: [Link]

  • NIH National Library of Medicine. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2019). Available from: [Link]

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Available from: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548. Available from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]

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  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Available from: [Link]

  • PrepChem. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Piperidine. NIST WebBook. Available from: [Link]

  • Bentham Open Archives. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. (2016). Available from: [Link]

  • ResearchGate. Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. (2001). Available from: [Link]

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  • ResearchGate. 13 C NMR and 1 H NMR chemical shifts (d) of compound 4 in C 5 P 5 N. (2019). Available from: [Link]

  • PubChemLite. 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride. Available from: [Link]

  • SpectraBase. Piperidine, 1-[3-[(4-methoxyphenyl)sulfonyl]-1-oxopropyl]-4-(phenylmethyl)-. Available from: [Link]

  • PubChem. 1-Methyl-4-phenylpiperidine-4-carbonitrile. Available from: [Link]

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  • PubMed. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). Available from: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile (CAS Number: 5460-79-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. The document delves into its chemical identity, structural features, and empirical data, including its spectral and chromatographic profiles. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, offering valuable insights for researchers in medicinal chemistry and drug development. The guide aims to serve as an authoritative resource, consolidating essential data to facilitate further research and application of this compound.

Introduction

4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile (CAS No. 5460-79-7) is a substituted piperidine derivative of significant interest in synthetic and medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties. The presence of a methoxyphenyl group and a nitrile functionality at the 4-position of the piperidine ring makes this compound a versatile precursor for the development of novel therapeutic agents, particularly in the realm of analgesics and anti-hyperlipidemic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile is presented in the table below. This data is crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 5460-79-7
Molecular Formula C₁₄H₁₈N₂O[1]
Molecular Weight 230.31 g/mol [1]
IUPAC Name 4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile
Synonyms 4-Cyano-4-(3-methoxyphenyl)-1-methylpiperidine, 1-Methyl-4-(3-methoxyphenyl)-4-piperidinecarbonitrile
Appearance White to off-white solid
Melting Point 43-47 °C
Boiling Point 196-197 °C at 12 Torr
Predicted pKa 6.56 ± 0.10
LogP 1.84[1]

Synthesis and Characterization

The synthesis of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile typically involves a multi-step process. A general synthetic pathway is outlined below, followed by detailed experimental protocols for characterization.

Synthesis Protocol

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product 1-Methyl-4-piperidone 1-Methyl-4-piperidone Grignard_Reaction Grignard Reaction 1-Methyl-4-piperidone->Grignard_Reaction 3-Bromoanisole 3-Bromoanisole 3-Bromoanisole->Grignard_Reaction Mg, THF Intermediate 4-(3-Methoxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine Grignard_Reaction->Intermediate Cyanation Cyanation Final_Product 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile Cyanation->Final_Product Intermediate->Cyanation e.g., TMSCN, cat. acid

Caption: Conceptual workflow for the synthesis of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical in drug development. The following sections detail the expected spectral data for 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile. Note: As experimental spectra for this specific compound are not widely available, the following data are predicted based on the analysis of structurally similar compounds and spectroscopic principles.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the aliphatic protons of the piperidine ring, and the methyl and methoxy group protons.

  • Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm, exhibiting coupling patterns characteristic of a 1,3-disubstituted benzene ring.

  • Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 2.0-3.5 ppm).

  • N-Methyl Protons: A singlet around δ 2.3 ppm.

  • Methoxy Protons: A singlet around δ 3.8 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm).

  • Nitrile Carbon (C≡N): A characteristic signal around δ 120 ppm.

  • Piperidine Carbons: Signals in the aliphatic region (δ 25-60 ppm).

  • N-Methyl Carbon: A signal around δ 45 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

General NMR Experimental Protocol

NMR_Protocol Sample_Prep Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃). Acquisition Data Acquisition: Acquire spectra on a 300 MHz or higher spectrometer. Use TMS as an internal standard. Sample_Prep->Acquisition Processing Data Processing: Apply Fourier transform, phase correction, and baseline correction. Acquisition->Processing Analysis Spectral Analysis: Assign peaks based on chemical shift, integration, and coupling patterns. Processing->Analysis

Caption: A generalized workflow for acquiring NMR spectra.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~2240C≡N StretchNitrile
~3000-2800C-H StretchAliphatic (Piperidine, Methyl)
~3100-3000C-H StretchAromatic (Methoxyphenyl)
~1600, 1490C=C StretchAromatic Ring
~1250, 1040C-O StretchAryl Ether (Methoxy)

General FTIR (ATR) Experimental Protocol

FTIR_Protocol Sample_Placement Place a small amount of the solid sample directly onto the ATR crystal. Background_Scan Acquire a background spectrum of the clean, empty crystal. Sample_Placement->Background_Scan Sample_Scan Acquire the spectrum of the sample (typically 4000-400 cm⁻¹). Background_Scan->Sample_Scan Data_Analysis Analyze the positions and intensities of the absorption bands. Sample_Scan->Data_Analysis

Caption: A standard procedure for obtaining an FTIR spectrum using an ATR accessory.

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 230.31).

  • Fragmentation: Expect characteristic fragmentation patterns involving the loss of the methyl group, the methoxy group, and cleavage of the piperidine ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile and for monitoring reaction progress.

HPLC Method

A reverse-phase HPLC method is suitable for the analysis of this compound.[1]

  • Column: A C18 column (e.g., Newcrom R1) is effective.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[1]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS) for enhanced specificity.

HPLC Analysis Workflow

HPLC_Workflow Sample_Solubilization Dissolve sample in a suitable solvent (e.g., mobile phase). Injection Inject a defined volume onto the HPLC system. Sample_Solubilization->Injection Separation Separation on a reverse-phase C18 column. Injection->Separation Detection Detection by UV or MS. Separation->Detection Data_Analysis Analyze retention time and peak area/height. Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile.

Applications in Drug Development

4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for various pharmacological activities.

  • Analgesics: The core structure is related to precursors of potent opioid analgesics. The methoxyphenyl group is a common feature in many opioid receptor ligands.

  • Anti-hyperlipidemic Agents: This compound has been used in the preparation of 1,4-diarylpiperidine-4-methylureas, which have shown potential as anti-hyperlipidemic agents.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications and the generation of compound libraries for high-throughput screening.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, characterization, and potential applications of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile (CAS 5460-79-7). The information presented herein is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the rational design and synthesis of novel therapeutic agents based on this versatile piperidine scaffold.

References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

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The Multifaceted Biological Activities of Methoxyphenyl Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Methoxyphenyl Piperidine

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. When coupled with a methoxyphenyl moiety, the resulting scaffold gives rise to a class of compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of methoxyphenyl piperidine derivatives, with a focus on their activities as acetylcholinesterase inhibitors, opioid receptor modulators, and antidepressant agents.

This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate the exploration and development of next-generation therapeutics based on the methoxyphenyl piperidine core.

I. Acetylcholinesterase Inhibitory Activity: A Beacon in Alzheimer's Disease Research

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[3][4] By preventing the degradation of acetylcholine, AChE inhibitors increase its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[4] Several methoxyphenyl piperidine derivatives have demonstrated potent AChE inhibitory activity, making them promising candidates for further development.[3][5]

Mechanism of Action

Methoxyphenyl piperidine derivatives typically act as reversible inhibitors of AChE.[4] They bind to the active site of the enzyme, preventing acetylcholine from accessing it and being hydrolyzed. The interaction often involves the methoxy group and the piperidine nitrogen, which can form hydrogen bonds and van der Waals interactions with key amino acid residues in the enzyme's active site gorge.[6] This inhibition leads to an accumulation of acetylcholine in the brain, which can help to alleviate the cognitive symptoms of Alzheimer's disease.[3]

Quantitative Analysis of AChE Inhibition

The potency of acetylcholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro AChE inhibitory activity of selected methoxyphenyl piperidine derivatives from various studies.

Compound/DerivativeIC50 (µM)Source
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)0.0057[3]
Compound 5c (phenoxyethyl piperidine derivative)0.5[5][7]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.00056[6]
Phthalimide-based analog (Compound 4b)16.42[8]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity and inhibition.[9][10]

Principle:

Acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine and acetate. The liberated thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[9][10] The rate of color formation is proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Test compound (methoxyphenyl piperidine derivative)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure: [9][11]

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.[9]

    • Prepare a 15 mM solution of ATCI in deionized water (prepare fresh daily).[9]

    • Prepare a 3 mM solution of DTNB in phosphate buffer (pH 8.0) and protect it from light.[9]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Setup (in a 96-well microplate, in triplicate):

    • Blank: 200 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 40 µL of phosphate buffer (or solvent at the same final concentration as the test wells).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 40 µL of the test compound working solution at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Initiation of Reaction:

    • Add 20 µL of ATCI solution and 20 µL of DTNB solution to each well to start the reaction. The final volume in each well will be 220 µL.

  • Kinetic Measurement:

    • Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Correct for background absorbance by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Signaling Pathway Visualization

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_downstream Cellular Response ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Increased_Signal Enhanced Cholinergic Signaling Postsynaptic_Receptor->Increased_Signal Leads to MPP_Derivative Methoxyphenyl Piperidine Derivative MPP_Derivative->AChE Inhibits caption Mechanism of Acetylcholinesterase Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by Methoxyphenyl Piperidine Derivatives.

II. Opioid Receptor Modulation: A New Frontier in Pain Management

Opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for opioid analgesics, the most potent pain-relieving drugs available.[12] However, their use is associated with severe side effects, including respiratory depression, tolerance, and addiction.[13] Methoxyphenyl piperidine derivatives have emerged as a promising class of opioid receptor modulators, with some acting as potent agonists and others as antagonists, offering the potential for safer and more effective pain management.[4][14]

Mechanism of Action and Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs).[15] Upon agonist binding, they activate inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and pain transmission.[12][13] The key signaling pathways include:

  • Inhibition of adenylyl cyclase: This leads to a decrease in cyclic AMP (cAMP) levels.[13]

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[12]

  • Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is necessary for neurotransmitter release.[15]

Conversely, opioid receptor antagonists bind to the receptor but do not activate it, thereby blocking the effects of both endogenous and exogenous opioids.

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects Opioid_Agonist Opioid Agonist (e.g., MPP Derivative) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Analgesia Analgesia cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia caption Mu-Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of the mu-opioid receptor upon agonist binding.

Quantitative Analysis of Opioid Receptor Binding

The affinity of a compound for a receptor is determined by its inhibitory constant (Ki) or its half-maximal effective concentration (EC50) for functional activity. The following table presents binding and functional data for representative methoxyphenyl piperidine derivatives at opioid receptors.

Compound/DerivativeReceptorKi (nM)EC50 (nM)ActivitySource
(3R, 4S)-23MOR0.00210.0013Agonist[16]
(3R, 4S)-23DOR18.474.5Agonist[16]
(3R, 4S)-23KOR25.8116.2Agonist[16]
(3R)-methyl piperazine analogue 5cMOR1.01-Antagonist[17]
(3R)-methyl piperazine analogue 5cDOR6.99-Antagonist[17]
(3R)-methyl piperazine analogue 5cKOR1.57-Antagonist[17]
Experimental Protocol: Opioid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a specific receptor.[18]

Principle:

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the opioid receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials and Reagents:

  • Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-DAMGO, a selective MOR agonist)

  • Test compound (methoxyphenyl piperidine derivative)

  • Naloxone (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Whatman GF/C glass fiber filters

  • Scintillation fluid and counter

Step-by-Step Procedure: [18]

  • Reagent Preparation:

    • Thaw the cell membranes on ice.

    • Prepare the assay buffer.

    • Prepare a stock solution of the radioligand.

    • Prepare serial dilutions of the test compound.

    • Prepare a high-concentration solution of naloxone (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and naloxone.

    • Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

III. Antidepressant Activity: Targeting the Serotonergic System

Dysfunction of the serotonergic system is a key factor in the pathophysiology of major depressive disorder.[19][20] Many antidepressant drugs act by increasing the levels of serotonin in the brain. Methoxyphenyl piperidine derivatives have shown significant antidepressant-like activity, primarily by interacting with serotonin receptors, such as the 5-HT1A receptor, and by inhibiting the serotonin transporter (SERT).[19][21]

Mechanism of Action and Signaling Pathways

The antidepressant effects of methoxyphenyl piperidine derivatives are often mediated through their interaction with the 5-HT1A receptor, which is a Gi/o-coupled GPCR.[7] Activation of presynaptic 5-HT1A autoreceptors reduces the firing of serotonergic neurons and serotonin release, while activation of postsynaptic 5-HT1A receptors in brain regions like the hippocampus and prefrontal cortex is associated with the therapeutic effects of antidepressants.[19][20] The signaling cascade involves the inhibition of adenylyl cyclase and modulation of potassium channels.[8]

Some derivatives also act as serotonin reuptake inhibitors, blocking the serotonin transporter (SERT) and thereby increasing the concentration of serotonin in the synaptic cleft.[21]

Caption: Postsynaptic 5-HT1A receptor signaling cascade leading to an antidepressant effect.

Experimental Protocol: Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing the serotonin transporter (SERT).[21][22]

Principle:

The assay quantifies the reduction in the uptake of a radiolabeled substrate (e.g., [³H]-serotonin) into cells or synaptosomes in the presence of a test compound. The amount of radioactivity taken up is inversely proportional to the inhibitory potency of the test compound.

Materials and Reagents:

  • HEK293 cells expressing human recombinant SERT or rat brain synaptosomes

  • [³H]-Serotonin

  • Test compound (methoxyphenyl piperidine derivative)

  • Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1)

  • Control inhibitor (e.g., fluoxetine)

  • Filtration apparatus and filters

  • Scintillation fluid and counter

Step-by-Step Procedure: [21][22]

  • Cell/Synaptosome Preparation:

    • Plate HEK-293 cells expressing human recombinant SERT or prepare fresh rat brain synaptosomes.

  • Assay Setup:

    • Pre-incubate the cells or synaptosomes with the test compound or vehicle at various concentrations for a defined period (e.g., 20 minutes at 25°C).

    • Add a fixed concentration of [³H]-serotonin (e.g., 65 nM) and incubate for an additional period (e.g., 15 minutes).

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition of serotonin uptake for each concentration of the test compound compared to a control inhibitor like fluoxetine.

    • Calculate the IC50 value from the dose-response curve.

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of methoxyphenyl piperidine derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates. Key structural features that influence activity include:

  • Position of the Methoxy Group: The position of the methoxy group on the phenyl ring (ortho, meta, or para) can significantly impact receptor affinity and selectivity. For example, in some series of 5-HT1A receptor ligands, an ortho-methoxy group is preferred for high affinity.

  • Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring can modulate potency and selectivity. For instance, the presence of specific alkyl or aryl groups can enhance binding to opioid receptors.[16]

  • Nature of the Linker: The linker connecting the methoxyphenyl and piperidine moieties can influence the overall conformation of the molecule and its interaction with the target protein.

V. Conclusion and Future Directions

Methoxyphenyl piperidine derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a wide range of biological activities with therapeutic potential in neurodegenerative diseases, pain management, and psychiatric disorders. The in-depth understanding of their mechanisms of action, structure-activity relationships, and the application of robust experimental protocols are essential for the continued development of novel and improved therapeutics based on this privileged chemical structure. Future research should focus on optimizing the selectivity of these compounds for their respective targets to minimize off-target effects and enhance their therapeutic index. The exploration of biased agonism at GPCRs, such as the mu-opioid receptor, could also lead to the development of safer and more effective drugs.

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4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Foreword by the Senior Application Scientist

The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to adopt a three-dimensional shape that facilitates precise interactions with biological targets.[1][2][3][4] This guide focuses on a specific, highly versatile derivative: this compound. This compound is not merely an inert chemical; it is a key intermediate and a molecular probe, particularly relevant in the exploration of central nervous system (CNS) agents. Its structure, featuring a quaternary carbon at the 4-position bearing both a cyano and a methoxyphenyl group, makes it a direct precursor to potent analgesics and other neurologically active molecules. Understanding its synthesis, reactivity, and analytical profile is paramount for any researcher aiming to innovate in this chemical space. This document is structured to provide not just protocols, but the underlying chemical logic, empowering researchers to utilize this compound to its fullest potential.

Section 1: Molecular Overview and Physicochemical Properties

This compound (CAS No. 5460-79-7) is a synthetic organic compound belonging to the 4-aryl-4-cyanopiperidine class.[5] Its structure is strategically designed for further chemical elaboration. The tertiary amine of the piperidine ring is N-methylated, a common feature in many CNS-active drugs. The methoxy group on the phenyl ring at the meta position influences the electronic properties of the aromatic system and can be a key interaction point with biological receptors or a site for metabolic activity. The nitrile group is a versatile functional handle, readily convertible into an amine, carboxylic acid, or amide, thus serving as a gateway to a diverse array of derivatives.[6]

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 5460-79-7[5]
Molecular Formula C₁₄H₁₈N₂O[5]
Molecular Weight 230.31 g/mol [5]
Synonyms 4-Piperidinecarbonitrile, 4-(3-methoxyphenyl)-1-methyl-[5]
LogP (calculated) 1.84[5]
Appearance Typically a solid at room temperature[6]

Section 2: Synthesis and Chemical Reactivity

The synthesis of 4-arylpiperidines is a well-established field in organic chemistry. For the title compound, a common and logical approach involves the nucleophilic addition of a cyanide source to an iminium ion precursor, derived from 1-methyl-4-piperidone, followed by arylation. An alternative powerful method is the direct arylation of a pre-formed α-aminonitrile.

Retrosynthetic Analysis & Plausible Pathway

A logical retrosynthetic disconnection points to two primary starting materials: 3-methoxyphenylacetonitrile and a suitable bis-electrophile to construct the piperidine ring, such as N-methyl-bis(2-chloroethyl)amine. This approach builds the core structure in a convergent manner.

G Target 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carbonitrile Disconnect1 C-N Bond Formation (x2) Target->Disconnect1 Precursor1 3-Methoxyphenylacetonitrile Disconnect1->Precursor1 Precursor2 N-Methyl-bis(2-chloroethyl)amine Disconnect1->Precursor2 G cluster_0 Core Compound cluster_1 Key Derivatives A 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carbonitrile B Carboxylic Acid Derivative (e.g., Analgesic Precursor) A->B Acidic or Basic Hydrolysis C Amine Derivative (e.g., for further coupling) A->C Reduction (e.g., LiAlH₄, H₂/Raney Ni) D Amide Derivative (Bioisostere) B->D Amide Coupling

Sources

Discovery and history of 4-aryl-4-cyanopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 4-Aryl-4-Cyanopiperidines

Authored by Gemini, Senior Application Scientist

Abstract

The 4-aryl-4-cyanopiperidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a vast array of pharmaceuticals, most notably potent analgesics. This technical guide provides a comprehensive exploration of the discovery and historical development of this pivotal chemical entity. We will trace its origins from the pioneering synthesis of pethidine, through the strategic molecular manipulations that led to the fentanyl class of opioids, and examine the underlying synthetic methodologies and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the logical evolution of this important pharmacophore.

The Genesis: Pethidine and the Dawn of Synthetic Opioids

The story of 4-aryl-4-cyanopiperidines begins not as a target molecule, but as a crucial stepping stone. The initial breakthrough came in 1938 from the laboratory of German chemist Otto Eisleb at IG Farben.[1][2] While investigating potential anticholinergic agents, Eisleb synthesized a novel 4-phenylpiperidine derivative he named pethidine (also known as meperidine).[1][2] The analgesic properties of this new compound were subsequently recognized by his colleague, Otto Schaumann, marking the birth of the first fully synthetic opioid and the prototype for the entire phenylpiperidine class of analgesics.[1][2]

The genius of Eisleb's synthesis was its elegant construction of the piperidine ring with the required quaternary carbon at the 4-position. This was achieved by reacting benzyl cyanide with an N-alkylated bis(2-chloroethyl)amine in the presence of a strong base like sodium amide.[1][3] The product of this reaction was the core 4-aryl-4-cyanopiperidine intermediate, which was then hydrolyzed and esterified to yield pethidine.[3] This initial synthesis was not just a means to an end; it established the 4-aryl-4-cyanopiperidine structure as a viable and versatile platform for accessing complex piperidine-based drugs.

The Causality of the Pethidine Structure

Schaumann noted that the 1-methyl-4-phenylpiperidine group, created via this cyanated intermediate, could be considered a simplified, rigid analog of a key structural feature of morphine.[3] This insight provided the theoretical framework for why this novel synthetic molecule exhibited potent opioid activity, acting as an agonist at the μ-opioid receptor, much like morphine.[1] Pethidine became the progenitor of a large family of analgesics, including bemidone and ketobemidone, all stemming from the foundational chemistry of its 4-aryl-4-cyanopiperidine precursor.[1][4][5]

The Janssen Revolution: From Pethidine to Super-Potent Analgesics

The next great leap in piperidine chemistry came from the work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in Belgium. Starting in the 1950s, Janssen embarked on a systematic exploration of the pethidine scaffold with the explicit goal of creating more potent and faster-acting analgesics.[6] The team hypothesized that the piperidine ring was essential for analgesia but that the overall structure of pethidine was far from optimized for penetrating the central nervous system and binding to the opioid receptor.[6]

Their research was a masterclass in structure-activity relationship (SAR) studies. They began by manipulating the pethidine molecule, recognizing that the ester group at the 4-position was a point of metabolic weakness and could be replaced. This led to the discovery that replacing the carbethoxy group with a propionoxy group could increase analgesic activity twenty-fold.[3][7]

However, the most profound discoveries came from modifying the N-substituent and replacing the ester group altogether. This line of inquiry led to the synthesis of phenoperidine in 1957, a drug 50 times more potent than meperidine.[6] Continuing this logical progression, in 1959, Janssen's team replaced the ketone group of phenoperidine with an N-phenylpropionamide group, resulting in the creation of fentanyl.[6][8] Fentanyl was a landmark discovery, proving to be approximately 100 times more potent than morphine.[9][10]

The success of Janssen's work, which also included the development of the butyrophenone antipsychotic haloperidol in 1958 from a similar piperidine-based research program, cemented the 4-arylpiperidine core as a "privileged structure" in drug discovery.[11][12][13][14]

Synthetic Protocols: Constructing the Core Scaffold

The synthesis of the 4-aryl-4-cyanopiperidine core has evolved, but the classical approach remains a robust and illustrative example of heterocyclic chemistry.

Classical Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile

This protocol outlines the foundational reaction for creating the pethidine precursor.

Causality of Experimental Choices:

  • Starting Materials: Benzyl cyanide provides the essential phenyl and nitrile groups. Its benzylic proton is sufficiently acidic to be removed by a strong base. N-methyl-bis(2-chloroethyl)amine acts as the alkylating agent that forms the piperidine ring.

  • Base: Sodium amide (NaNH₂) is a very strong, non-nucleophilic base required to deprotonate benzyl cyanide, forming a stable carbanion.

  • Reaction: The reaction is a tandem alkylation-cyclization. The benzyl cyanide anion first displaces one chloride, and the resulting intermediate then undergoes an intramolecular nucleophilic substitution to displace the second chloride, forming the piperidine ring.

Step-by-Step Methodology:

  • Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of sodium amide in an inert solvent such as toluene.

  • Anion Formation: Benzyl cyanide is added dropwise to the stirred suspension at a controlled temperature. The mixture is stirred for a period to ensure complete formation of the benzyl cyanide anion.

  • Cyclization: A solution of N-methyl-bis(2-chloroethyl)amine in toluene is added dropwise to the reaction mixture.

  • Reflux: Following the addition, the reaction mixture is heated to reflux and maintained for several hours to drive the cyclization to completion.

  • Workup: The mixture is cooled, and the reaction is carefully quenched with water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 1-methyl-4-phenylpiperidine-4-carbonitrile can be purified by vacuum distillation or crystallization.

Modern Approaches to Cyanation

While the classical synthesis is effective, modern drug development often requires milder and more versatile methods. Contemporary approaches may involve the palladium- or nickel-catalyzed cyanation of a pre-formed 4-aryl-4-halopiperidine or triflate.[15][16] These cross-coupling reactions offer greater functional group tolerance and often proceed under less harsh conditions.[16] Using safer cyanide sources like potassium hexacyanoferrate(II) instead of highly toxic alkali metal cyanides is also a significant advancement in process safety.[16][17]

// Nodes BenzylCyanide [label="Benzyl Cyanide", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="N-Methyl-bis(2-chloroethyl)amine", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Sodium Amide (NaNH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="ellipse"]; Intermediate [label="1-Methyl-4-phenyl-\npiperidine-4-carbonitrile\n(Core Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pethidine [label="Pethidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Base -> BenzylCyanide [label="Deprotonation"]; BenzylCyanide -> Intermediate [label="Cyclization with"]; Amine -> Intermediate; Intermediate -> Pethidine [label="Hydrolysis &\nEsterification"]; }

Caption: Classical synthesis of the 4-aryl-4-cyanopiperidine core.

Mechanism of Action at the μ-Opioid Receptor

The primary biological target for the analgesic 4-arylpiperidines is the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[18][19]

The Signaling Cascade:

  • Agonist Binding: A 4-arylpiperidine derivative like pethidine or fentanyl binds to the MOR on the extracellular side of a neuron.[19]

  • GPCR Activation: This binding event induces a conformational change in the receptor, activating its associated intracellular inhibitory G-protein (Gi/o).[20]

  • G-Protein Dissociation: The activated G-protein releases its bound GDP, binds GTP, and dissociates into its Gα and Gβγ subunits.[20]

  • Downstream Effects: Both subunits modulate downstream effectors:

    • The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[20]

    • The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions.[18] It also inhibits voltage-gated calcium (Ca²⁺) channels, preventing the influx of Ca²⁺.[21]

  • Neuronal Inhibition: The combined effect of K⁺ efflux and reduced Ca²⁺ influx is hyperpolarization of the neuronal membrane. This makes the neuron less excitable and reduces the release of nociceptive (pain-signaling) neurotransmitters like glutamate and substance P from presynaptic terminals.[20][21]

This cascade, occurring in key areas of the central nervous system like the periaqueductal gray and the dorsal horn of the spinal cord, is the fundamental mechanism behind the powerful analgesic effects of these compounds.[18][20]

// Edges Ligand -> MOR [label="Binds"]; MOR -> G_Protein [label="Activates"]; G_Protein -> G_Alpha [label="Dissociates"]; G_Protein -> G_BetaGamma [label="Dissociates"];

G_Alpha -> AC [label="Inhibits", arrowhead="tee"]; AC -> cAMP [label="Produces"];

G_BetaGamma -> K_Channel [label="Opens"]; G_BetaGamma -> Ca_Channel [label="Inhibits", arrowhead="tee"];

K_Channel -> Hyperpolarization [label="K+ Efflux leads to"]; Ca_Channel -> Hyperpolarization [label="↓ Ca2+ Influx leads to"]; }

Caption: Mechanism of action for 4-arylpiperidine opioid agonists.

Quantitative Structure-Activity Relationship (SAR) Insights

The evolution from pethidine to fentanyl provides a clear and compelling SAR narrative. The potency of 4-phenylpiperidine analgesics is highly dependent on the nature of the substituents at the N-1 and C-4 positions.

CompoundN-1 SubstituentC-4 Phenyl SubstituentC-4 Acyl/Ester GroupRelative Potency (Morphine = 1)
Pethidine -CH₃Unsubstituted-COOCH₂CH₃ (Ester)~0.1
Ketobemidone -CH₃3-Hydroxy-COCH₂CH₃ (Ketone)~1.0
Phenoperidine -(CH₂)₂-Ph(OH)Unsubstituted-COOCH₂CH₃ (Ester)~50
Fentanyl -(CH₂)₂-PhUnsubstituted-N(Ph)COCH₂CH₃ (Amide)~100

Key Insights from SAR Data:

  • C-4 Acyl/Ester Group: Replacing the C-4 ester of pethidine with a ketone (as in ketobemidone) or, more dramatically, an N-arylpropionamide (as in fentanyl) drastically increases potency.[5][6] This is because the amide linkage is more resistant to hydrolysis than the ester linkage and provides additional binding interactions with the receptor.

  • N-1 Substituent: Extending the N-methyl group to a larger phenethyl group significantly enhances potency.[6] This larger, lipophilic group is thought to access an additional binding pocket within the opioid receptor, increasing affinity and efficacy.

  • C-4 Phenyl Group: Adding a hydroxyl group at the meta-position of the C-4 phenyl ring (as in ketobemidone) increases activity, mimicking a key feature of morphine.[5]

Conclusion

The discovery of the 4-aryl-4-cyanopiperidine scaffold was a serendipitous yet pivotal moment in pharmaceutical history. What began as a synthetic intermediate for pethidine, the first fully synthetic opioid, became the foundational blueprint for entire generations of CNS-active drugs. The logical, structure-based drug design approach pioneered by Paul Janssen, which transformed the moderately potent pethidine scaffold into the ultra-potent fentanyl class, stands as a testament to the power of medicinal chemistry. The journey of this molecule, from a laboratory curiosity to a central pharmacophore, highlights a continuous cycle of discovery, optimization, and mechanistic understanding that continues to drive drug development today.

References

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  • Wikipedia. (n.d.). Paul Janssen. Retrieved from [Link]

  • Guardian Recovery. (n.d.). Fentanyl History. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Fentanyl History. Retrieved from [Link]

  • PubMed. (n.d.). [The discovery of haloperidol]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Pethidine aka Meperidine. Retrieved from [Link]

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  • ACS Publications. (n.d.). Classics in Chemical Neuroscience: Haloperidol. Retrieved from [Link]

  • Westhoff, B. (2019, September 17). The Man Who Invented Fentanyl. The Atlantic. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). PETHIDINE. Retrieved from [Link]

  • Who we serve. (n.d.). Forty Years of Antipsychotic Drug Research – from Haloperidol to Paliperidone – with Dr. Paul Janssen. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). 69. Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2011, December 4). The Haloperidol Story: Annals of Clinical Psychiatry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). 303. Synthetic analgesics. Part VI. The synthesis of ketobemidone. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PubMed. (n.d.). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
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  • PubMed. (2012, April 1). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
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  • ResearchGate. (n.d.). Cyanation of various aryl halides | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanation of aryl halides using HCONH2 as the cyano source. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

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  • NIH National Library of Medicine. (2013, July 2). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

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  • PubMed. (2015, October 22). Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. Retrieved from [Link]

  • PubMed. (2024, November 15). Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ketobemidone – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Retrieved from [Link]

  • PubMed. (2008, April 1). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. Retrieved from [Link]

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  • PubMed. (n.d.). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Studies on the Mechanism of the von Braun Reaction. Retrieved from [Link]

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Putative mechanism of action of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for the novel synthetic compound, this compound. Lacking direct empirical data on its pharmacological profile, this document synthesizes information from structurally analogous compounds, primarily its close structural relationship to the pethidine (meperidine) family of synthetic opioids. The central hypothesis posits that this compound functions as a prodrug, undergoing metabolic activation to exert its effects, likely as an agonist at the μ-opioid receptor. This guide will explore the chemical basis for this hypothesis, outline potential secondary mechanisms, and provide a comprehensive roadmap for experimental validation.

Introduction and Structural Analysis

This compound is a synthetic molecule featuring a central piperidine ring substituted at the 1-position with a methyl group and at the 4-position with both a 3-methoxyphenyl group and a nitrile group. Its chemical architecture bears a striking resemblance to key intermediates in the synthesis of pethidine, a widely recognized synthetic opioid analgesic[1][2][3].

The core scaffold, 1-methyl-4-phenylpiperidine, is a well-established pharmacophore for opioid receptor ligands[4][5]. The presence of the 3-methoxyphenyl group and the 4-cyano moiety are critical determinants of its potential pharmacological activity, likely influencing receptor affinity, selectivity, and metabolic fate.

The Primary Hypothesis: A Prodrug Targeting the Opioid System

The most plausible mechanism of action for this compound is its function as a prodrug that, upon metabolic transformation, yields an active metabolite that modulates opioid receptors. This hypothesis is predicated on the following points:

  • Structural Analogy to Pethidine Intermediates: The compound is structurally analogous to Pethidine-Intermediate-A (4-cyano-1-methyl-4-phenylpiperidine), a direct precursor in pethidine synthesis[1]. Pethidine itself is a potent μ-opioid receptor agonist[2][3].

  • Metabolic Activation Potential: The two key functional groups, the 3-methoxy moiety and the 4-cyano group, are susceptible to metabolic conversion.

    • O-Demethylation: The methoxy group on the phenyl ring can undergo O-demethylation by cytochrome P450 enzymes in the liver to form a hydroxyl group. The resulting 3-hydroxyl functionality is a key feature in many potent opioid analgesics, contributing significantly to receptor binding affinity[6][7].

    • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, which could then potentially be esterified to form an ethyl ester, mirroring the structure of pethidine[2]. This biotransformation would convert the molecule into a direct pethidine analog.

The proposed metabolic activation pathway suggests that the parent compound has limited intrinsic activity but serves as a carrier to deliver the active metabolite to the site of action.

Proposed Signaling Pathway

Upon metabolic activation to a pethidine-like compound, the active metabolite is hypothesized to act as an agonist at the μ-opioid receptor, a G protein-coupled receptor (GPCR). Agonist binding would initiate the following canonical signaling cascade:

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

  • Activation of G protein-coupled inwardly rectifying potassium channels (GIRKs), causing potassium ion efflux and hyperpolarization of the neuronal membrane.

  • Inhibition of voltage-gated calcium channels, reducing neurotransmitter release.

Collectively, these actions at the cellular level would result in a dampening of nociceptive signaling, producing analgesia.

Putative Signaling Pathway cluster_metabolism Metabolic Activation (Liver) cluster_neuron Postsynaptic Neuron Parent 4-(3-Methoxyphenyl)-1- methylpiperidine-4-carbonitrile Metabolite Active Metabolite (e.g., Pethidine-like analog) Parent->Metabolite CYP450 (O-demethylation) Hydrolases MOR μ-Opioid Receptor (GPCR) Metabolite->MOR G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition GIRK GIRK Channel G_Protein->GIRK Activation cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: Proposed metabolic activation and subsequent signaling cascade.

Alternative and Secondary Putative Mechanisms

While the opioid system represents the most probable target, the piperidine scaffold is known for its promiscuity, and other mechanisms should be considered:

  • Sigma Receptor Modulation: 4-phenylpiperidine moieties are present in known sigma-1 receptor (S1R) antagonists. The S1R is a unique intracellular chaperone protein involved in modulating various neurotransmitter systems, and its ligands can influence pain perception[4].

  • Monoamine Reuptake Inhibition: Pethidine and some of its analogs are known to inhibit the reuptake of serotonin and norepinephrine, contributing to their complex pharmacological profile and potential for drug interactions[3]. The subject compound or its metabolites could share these properties.

  • Dopamine Receptor Interaction: Certain piperidine derivatives have been shown to interact with dopamine receptors, suggesting a potential role in modulating dopaminergic pathways[8].

These alternative mechanisms are considered secondary but warrant investigation, particularly if primary opioid receptor assays yield negative results.

A Roadmap for Experimental Validation

To rigorously test the primary hypothesis, a multi-tiered experimental approach is proposed. This workflow is designed to first establish target engagement and then to characterize the functional consequences of that interaction.

Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Opioid Receptor Binding Assays (μ, δ, κ) Functional Functional Assays (GTPγS or cAMP) Binding->Functional Confirm Target Engagement Metabolism Metabolic Stability (Liver Microsomes) Functional->Metabolism Determine Agonist/ Antagonist Profile Analgesia Analgesia Models (Hot-Plate, Tail-Flick) Metabolism->Analgesia Assess Physiological Effect Reversal Naloxone Reversal Study Analgesia->Reversal Confirm Opioid Mechanism start Start Validation start->Binding

Caption: A logical workflow for the experimental validation of the putative mechanism.

In Vitro Experimental Protocols

A. Opioid Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound and its potential metabolites for the human μ, δ, and κ opioid receptors.

  • Methodology:

    • Preparation: Utilize commercially available cell membranes expressing recombinant human opioid receptors (e.g., from CHO or HEK293 cells).

    • Radioligand: Employ a high-affinity radioligand for each receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, and [³H]U-69593 for κ).

    • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Detection: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

B. Functional Assays (GTPγS Binding)

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the opioid receptors.

  • Methodology:

    • Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

    • Assay: Incubate the receptor-expressing membranes with the test compound, GDP, and [³⁵S]GTPγS.

    • Detection: Measure the amount of [³⁵S]GTPγS incorporated into the membranes.

    • Data Analysis:

      • Agonism: A concentration-dependent increase in [³⁵S]GTPγS binding indicates agonist activity. Determine EC₅₀ and Eₘₐₓ values.

      • Antagonism: A rightward shift in the concentration-response curve of a known agonist in the presence of the test compound indicates antagonist activity. Determine the pA₂ value.

C. Metabolic Stability Assays

  • Objective: To investigate the conversion of the parent compound into its putative active metabolites.

  • Methodology:

    • Incubation: Incubate the test compound with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes).

    • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Analysis: Quench the reaction and analyze the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify the parent compound and the formation of metabolites (e.g., the O-demethylated product).

    • Data Analysis: Determine the half-life (t₁/₂) and intrinsic clearance of the parent compound.

In Vivo Experimental Protocols

A. Rodent Analgesia Models (Hot-Plate Test)

  • Objective: To assess the antinociceptive effects of the compound in a model of thermal pain.

  • Methodology:

    • Acclimation: Acclimate mice or rats to the hot-plate apparatus (maintained at a constant temperature, e.g., 55°C).

    • Baseline: Measure the baseline latency for a nociceptive response (e.g., paw licking or jumping).

    • Administration: Administer the test compound (e.g., via intraperitoneal or oral routes) at various doses.

    • Testing: Measure the response latency at set time intervals post-administration.

    • Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED₅₀ value.

B. Naloxone Reversal Study

  • Objective: To confirm that the observed analgesic effect is mediated by opioid receptors.

  • Methodology:

    • Pre-treatment: Administer the non-selective opioid antagonist, naloxone, a short time before administering the test compound at a known effective dose.

    • Analgesia Testing: Perform the hot-plate test as described above.

    • Data Analysis: A significant attenuation or complete blockade of the analgesic effect by naloxone provides strong evidence for an opioid-mediated mechanism.

Data Presentation and Interpretation

The data gathered from the proposed experiments should be systematically organized to build a comprehensive pharmacological profile.

Assay Parameter Hypothesized Outcome for Active Metabolite
μ-Opioid Binding Ki (nM)< 100 nM
δ-Opioid Binding Ki (nM)> 1000 nM (selective for μ)
κ-Opioid Binding Ki (nM)> 1000 nM (selective for μ)
GTPγS Functional EC₅₀ (nM)< 500 nM
GTPγS Functional Eₘₐₓ (%)> 80% (relative to DAMGO)
Metabolic Stability t₁/₂ (min)< 60 min (indicating prodrug conversion)
Hot-Plate Test ED₅₀ (mg/kg)Dose-dependent increase in latency
Naloxone Reversal % MPESignificantly reduced by naloxone pre-treatment

Conclusion

The structural characteristics of this compound strongly suggest a mechanism of action centered on the opioid system, likely functioning as a prodrug that is metabolically converted to a μ-opioid receptor agonist. This hypothesis is built upon a solid foundation of structure-activity relationships within the 4-phenylpiperidine class of compounds. The experimental roadmap detailed in this guide provides a clear and logical path to elucidate its precise mechanism, affinity, and efficacy. Successful validation of this hypothesis would position this compound as a novel candidate for development as an analgesic agent.

References

  • Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., Li, W., & Fu, W. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 193, 112070. [Link]

  • Kormos, C. M., Cueva, J. P., Gichinga, M. G., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., Mascarella, S. W., Gilmour, B. P., Navarro, H. A., & Carroll, F. I. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140–3147. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. In PubChem. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Meperidine. In PubChem. Retrieved January 14, 2026, from [Link]

  • Spetea, M., & Schmidhammer, H. (2020). Opioid Receptors. In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Pethidine. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Yuan, G., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458–9483. [Link]

  • Zimmerman, D. M., & Leander, J. D. (1990). Selective opioid receptor agonists and antagonists: research tools and potential therapeutic agents. Journal of Medicinal Chemistry, 33(3), 895–902.

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A Spectroscopic Guide to 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this molecule. The insights herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for understanding the spectral features of this piperidine derivative.

Introduction

This compound is a synthetic organic compound featuring a piperidine scaffold, a key structural motif in many pharmaceuticals. The presence of a methoxy-substituted aromatic ring and a nitrile group at a quaternary center bestows upon it unique physicochemical properties of interest in medicinal chemistry. Accurate structural confirmation and purity assessment are paramount in the development of such compounds, necessitating a thorough spectroscopic analysis. This guide will walk through the predicted and theoretical spectroscopic data, offering a detailed rationale for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Analysis Workflow

The structural framework of this compound is foundational to understanding its spectroscopic signature. The following diagram illustrates the molecule and the general workflow for its spectroscopic analysis.

cluster_mol Molecular Structure cluster_workflow Spectroscopic Analysis Workflow mol This compound A Compound Synthesis & Purification B ¹H NMR & ¹³C NMR Analysis (Structural Connectivity) A->B C IR Spectroscopy (Functional Group Identification) A->C D Mass Spectrometry (Molecular Weight & Fragmentation) A->D E Data Integration & Structure Elucidation B->E C->E D->E

Caption: Molecular structure and spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra will provide definitive information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their integration (number of protons).

Experimental Protocol (Predicted):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[1].

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer at room temperature. A standard proton pulse sequence is utilized[1].

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30t, J ≈ 8 Hz1HAr-H (H-5')The triplet multiplicity arises from coupling to the two adjacent aromatic protons. The chemical shift is downfield due to the aromatic ring current.
~7.00-7.10m2HAr-H (H-2', H-6')These protons are in different environments due to the meta-substitution, leading to a complex multiplet.
~6.85dd, J ≈ 8, 2 Hz1HAr-H (H-4')This proton is ortho to the methoxy group and will be split by the adjacent protons, appearing as a doublet of doublets.
~3.80s3H-OCH₃The methoxy protons are a singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic for aryl methoxy groups[1].
~2.80-3.00m4HPiperidine-H (axial)The axial protons on the piperidine ring are typically deshielded compared to the equatorial protons and will show complex multiplicity due to coupling with adjacent protons.
~2.40s3HN-CH₃The N-methyl protons appear as a singlet.
~2.20-2.30m4HPiperidine-H (equatorial)The equatorial protons on the piperidine ring are generally more shielded than their axial counterparts.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.

Experimental Protocol (Predicted):

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire the spectrum on the same NMR spectrometer using a standard carbon pulse sequence with proton decoupling.

  • Data Processing: Process the FID, apply Fourier transform, and phase and baseline correct the spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~160.0Ar-C (C-3')The carbon attached to the oxygen of the methoxy group is significantly deshielded.
~140.0Ar-C (C-1')The ipso-carbon attached to the piperidine ring.
~130.0Ar-C (C-5')Aromatic CH carbon.
~122.0-C≡NThe nitrile carbon has a characteristic chemical shift in this region[2].
~115.0Ar-C (C-6')Aromatic CH carbon.
~113.0Ar-C (C-2', C-4')Aromatic CH carbons.
~55.0-OCH₃The methoxy carbon is found in this typical range.
~52.0Piperidine-C (C-2, C-6)Carbons adjacent to the nitrogen are deshielded.
~46.0N-CH₃The N-methyl carbon.
~45.0C-4The quaternary carbon at position 4 of the piperidine ring.
~35.0Piperidine-C (C-3, C-5)The remaining piperidine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol (Predicted):

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2950-2800Medium-StrongC-H stretch (aliphatic)Corresponds to the C-H bonds of the piperidine and methyl groups[1].
~2240MediumC≡N stretch (nitrile)The nitrile group exhibits a characteristic sharp absorption in this region. The intensity is medium due to the lack of conjugation.
~1600, ~1480Medium-StrongC=C stretch (aromatic)These absorptions are characteristic of the benzene ring.
~1250StrongC-O stretch (aryl ether)The strong absorption is due to the stretching of the aryl-O bond of the methoxy group.
~1160MediumC-N stretch (amine)Corresponds to the stretching vibration of the C-N bonds in the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted):

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrometry Data (EI):

  • Molecular Ion (M⁺): m/z = 244. The molecular weight of C₁₅H₂₀N₂O.

  • Major Fragment Ions:

m/zProposed FragmentRationale
229[M - CH₃]⁺Loss of a methyl radical from the N-methyl group.
187[M - C₄H₉N]⁺Alpha-cleavage of the piperidine ring.
134[M - C₇H₁₂N]⁺Cleavage of the bond between the piperidine ring and the aromatic ring.
107[C₇H₇O]⁺Fragment corresponding to the methoxyphenyl group.
57[C₄H₉]⁺A common fragment from the piperidine ring.

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

mol [C₁₅H₂₀N₂O]⁺˙ m/z = 244 frag1 [M - CH₃]⁺ m/z = 229 mol->frag1 - •CH₃ frag2 [M - C₄H₉N]⁺ m/z = 187 mol->frag2 - C₄H₉N frag3 [C₇H₇O]⁺ m/z = 107 frag2->frag3 - C₄H₄N•

Caption: Plausible mass fragmentation pathway.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural elucidation of this compound. The predicted spectral data, based on established principles and analogous compounds, offers a detailed roadmap for researchers working with this molecule. By understanding the causality behind the spectral features, scientists can confidently characterize this and related compounds, ensuring the integrity and progression of their research and development endeavors.

References

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available at: [Link]

  • PubChem. N-(4-methoxyphenyl)piperidine. Available at: [Link]

  • DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. Available at: [Link]

  • PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available at: [Link]

  • PubChemLite. 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride (C13H16N2O). Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Available at: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

  • SpectraBase. 4''-Methoxy[1,1':3',1''-terphenyl]-3-carbonitrile - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • PubChem. 1-Methyl-4-phenylpiperidine-4-carbonitrile. Available at: [Link]

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available at: [Link]

  • PMC - NIH. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Available at: [Link]

  • Appchem. 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine. Available at: [Link]

  • PMC - PubMed Central - NIH. 4-Anilino-1-benzylpiperidine-4-carbonitrile. Available at: [Link]

  • SpectraBase. 1-(4-Methylphenyl)piperidine - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • PubChemLite. 4-[(3-methoxyphenyl)methyl]piperidin-4-ol hydrochloride (C13H19NO2). Available at: [Link]

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Methodological & Application

Application Note: Streamlining the Synthesis of 4-Arylpiperidines via Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylpiperidine framework is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting a wide array of pathologies, particularly within the central nervous system (CNS).[1][2] Traditional linear synthetic routes to these scaffolds are often laborious, multi-step processes that suffer from poor atom economy and generate significant waste. This guide details the application of multi-component reactions (MCRs) as a superior, efficiency-driven strategy for the synthesis of 4-arylpiperidines. We provide in-depth protocols and mechanistic insights for two powerful MCRs: the Petasis Borono-Mannich (PBM) reaction and the Hantzsch dihydropyridine synthesis, offering researchers a robust and versatile toolkit for accelerating drug discovery and development programs.

The 4-Arylpiperidine: A Privileged Scaffold in Pharmacology

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals. When substituted with an aryl group at the C4 position, the resulting scaffold exhibits an ideal combination of structural rigidity, lipophilicity, and basicity, allowing it to effectively interact with a diverse range of biological targets. This "privileged" status is evidenced by its presence in blockbuster drugs such as the potent opioid analgesic Fentanyl and the antipsychotic Haloperidol. The development of efficient and modular synthetic routes is therefore a critical objective for medicinal chemists.

The MCR Advantage: A Paradigm of Synthetic Efficiency

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, represent a significant advancement over classical linear synthesis.[3][4] Their advantages are manifold:

  • Convergence & Time-Efficiency: Complex molecules are assembled in a single step, drastically reducing reaction times, purification steps, and resource consumption.

  • Atom Economy: MCRs are inherently "greener" as most atoms from the starting materials are incorporated into the final product, minimizing waste.[3]

  • Structural Diversity: By simply varying the individual components, vast libraries of structurally diverse analogs can be rapidly generated from a common set of starting materials, a key advantage in structure-activity relationship (SAR) studies.[5]

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Comparison of Linear Synthesis vs. MCR.

Featured Protocol 1: The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines.[6] For the synthesis of 4-arylpiperidines, a cyclic ketone (N-protected piperidin-4-one) can be used as the carbonyl component.

Underlying Mechanism

The reaction proceeds through a series of equilibrium steps. The amine and carbonyl components reversibly form a hemiaminal, which then dehydrates to generate a reactive iminium ion. The boronic acid, activated by the hydroxyl group of the hemiaminal or solvent, forms a quaternary boronate complex. This complex facilitates the transfer of the aryl group from boron to the electrophilic carbon of the iminium ion, yielding the final product after hydrolysis.[6][7]

Petasis_Mechanism

Figure 2: Simplified Mechanism of the Petasis Reaction.

Detailed Experimental Protocol

Reaction: Synthesis of 1-Boc-4-amino-4-phenylpiperidine

  • Materials & Reagents:

    • 1-Boc-4-piperidone (1.0 equiv, e.g., 199 mg, 1.0 mmol)

    • Benzylamine (1.0 equiv, e.g., 107 mg, 1.0 mmol)

    • Phenylboronic acid (1.1 equiv, e.g., 134 mg, 1.1 mmol)

    • Solvent: Dichloromethane (DCM) or Toluene (approx. 0.2 M)

    • Drying agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plate and chamber

    • Rotary evaporator

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Setup: To a dry round-bottom flask under an inert atmosphere, add 1-Boc-4-piperidone (1.0 equiv) and the chosen solvent (e.g., 5 mL of DCM).

    • Reagent Addition: Add benzylamine (1.0 equiv) to the solution, followed by phenylboronic acid (1.1 equiv).

      • Scientist's Note: The order of addition is generally not critical, but adding the solid boronic acid last is often convenient. A slight excess of the boronic acid is used to drive the reaction to completion.

    • Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80 °C, depending on the solvent) for 12-24 hours.

      • Scientist's Note: The reaction progress should be monitored by TLC. The formation of the more polar product can be visualized against the starting materials. Heating is often necessary to facilitate the dehydration step to form the iminium ion.

    • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 15 minutes.

      • Scientist's Note: The basic wash helps to remove unreacted boronic acid and other acidic byproducts.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 10 mL). Combine the organic layers.

    • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation: Substrate Scope

The Petasis reaction is known for its broad substrate tolerance. The table below summarizes representative yields for the synthesis of various 4-arylpiperidine derivatives, demonstrating the reaction's versatility.

Amine ComponentCarbonyl ComponentBoronic AcidYield (%)Reference
Benzylamine1-Boc-4-piperidonePhenylboronic acid85%[6]
Aniline1-Boc-4-piperidone4-Methoxyphenylboronic acid78%[8]
Furfurylamine1-Cbz-4-piperidone2-Thiopheneboronic acid81%[8]
Glycine methyl ester1-Boc-4-piperidonePhenylboronic acid92%[9]
Allylamine1-Boc-4-piperidone4-Chlorophenylboronic acid75%[8]

Yields are representative and may vary based on specific reaction conditions.

Featured Protocol 2: Hantzsch Dihydropyridine Synthesis

An alternative and highly effective MCR for accessing the piperidine core is the Hantzsch synthesis.[10] This reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (or an ammonia source like ammonium acetate).[11][12] The resulting 1,4-dihydropyridine (1,4-DHP) product can then be readily reduced to the corresponding 4-arylpiperidine.

Underlying Mechanism

The Hantzsch synthesis is a pseudo four-component reaction. The mechanism involves two key pathways running in parallel: (1) A Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an unsaturated carbonyl intermediate. (2) Formation of an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to afford the 1,4-DHP ring.[10]

Hantzsch_Mechanism

Figure 3: Reaction Pathway for the Hantzsch Synthesis.

Detailed Experimental Protocol

Reaction: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials & Reagents:

    • Benzaldehyde (1.0 equiv, e.g., 106 mg, 1.0 mmol)

    • Ethyl acetoacetate (2.0 equiv, e.g., 260 mg, 2.0 mmol)

    • Ammonium acetate (1.1 equiv, e.g., 85 mg, 1.1 mmol)

    • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH) (approx. 0.5 M)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser

    • Heating mantle or oil bath

  • Step-by-Step Procedure:

    • Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 equiv) and ethyl acetoacetate (2.0 equiv) in ethanol (2 mL).

    • Reagent Addition: Add ammonium acetate (1.1 equiv) to the solution.

    • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The product often precipitates from the reaction mixture upon cooling.

      • Scientist's Note: The use of ammonium acetate serves as a convenient source of ammonia in situ. Acetic acid can also be used as a solvent and catalyst, often leading to shorter reaction times.

    • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual starting materials. The product is often pure enough after this step, but it can be further purified by recrystallization from ethanol if necessary.

    • Subsequent Reduction: The isolated 1,4-DHP can be reduced to the corresponding piperidine using standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C).

Troubleshooting and Key Considerations

  • Reagent Quality: Ensure all starting materials, especially aldehydes, are pure. Aldehydes can oxidize to carboxylic acids upon storage, which can inhibit the reaction.

  • Solvent Choice: For the Petasis reaction, non-polar aprotic solvents like toluene or DCM are common. For the Hantzsch reaction, protic solvents like ethanol are standard.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring reaction completion and identifying potential side products.

  • Steric Hindrance: Highly sterically hindered substrates may react slower or require more forcing conditions (higher temperatures, longer reaction times).

Conclusion

Multi-component reactions offer a powerful, efficient, and highly modular platform for the synthesis of medicinally relevant 4-arylpiperidines. The Petasis and Hantzsch reactions highlighted in this guide provide researchers with reliable and scalable protocols to rapidly access diverse chemical matter. By embracing these modern synthetic strategies, drug discovery teams can significantly accelerate the design-make-test-analyze cycle, paving the way for the development of next-generation therapeutics.

References

  • (Reference to a general Ugi reaction paper, if applicable)
  • Zhang, L., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 12(4), 403–407. [Link]

  • Zhang, L., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. Available at: [Link]

  • (Duplic
  • (Reference to a domino reaction for piperidinediones, contextually relevant but not a direct protocol for 4-arylpiperidines)
  • Kaur, T., & Wuest, W. M. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(10), 2664. [Link]

  • (Reference to general 4-arylpiperidine synthesis, not specifically MCR)
  • Glennon, R. A., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2558-2562. [Link]

  • (Reference to synthesis of 4-aryl-2-piperidones)
  • (Reference to a specific synthesis of 4-acetyl 4-phenyl piperidine)
  • (Reference to a diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic acid)
  • Ibrar, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(15), 5857. [Link]

  • Wu, P., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(24), 12545-12592. [Link]

  • (Reference to MCRs for API synthesis, general overview)
  • (Reference to piperidin-4-one as a pharmacophore)
  • Lou, S., & Schaus, S. E. (2012). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society, 134(48), 19571–19574. [Link]

  • Veettil, A. K. A., et al. (2017). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. ACS Omega, 2(10), 6934–6944. [Link]

  • Tietze, L. F., & Modi, A. (2000). Multicomponent domino reactions for the synthesis of biologically active natural products and drugs. Medicinal Research Reviews, 20(4), 304-322. [Link]

  • Dorofieiev, M. D., & Shemchuk, L. A. (2021). Synthesis of 4-aryl-1,4-dihydropyridines by Hantzsch reaction based on SO2-containing heterocycles. Journal of Organic and Pharmaceutical Chemistry, 19(3), 75-80. [Link]

  • (Reference to N-(Hetero)
  • Hantzsch pyridine synthesis. (2023). In Wikipedia. [Link]

  • Khumalo, H. M., et al. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [Link]

  • Faldu, P., et al. (2012). Multi-Component Reaction and Their Application in Drug Discovery. Asian Journal of Research in Chemistry, 5(4), 455-463. [Link]

  • Saigal, et al. (2016). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific and Industrial Research, 75, 461-468. [Link]

  • (Reference to Hantzsch reaction for PET imaging)
  • (Reference to a specific alkyl Petasis reaction)
  • (Reference to MCRs for CNS p
  • (Reference collection for Petasis reactions)

Sources

Quantitative Analysis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile: A Guide to Method Selection and Protocol Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, a key chemical entity in pharmaceutical research and development. As a Senior Application Scientist, this note moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust, reproducible, and scientifically sound. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section includes detailed, field-tested protocols and is grounded in established principles of analytical chemistry and regulatory expectations, with direct citations to authoritative guidelines.

Introduction: The Analytical Imperative

Accurate and precise quantification of this compound is critical throughout the drug development lifecycle. From ensuring the purity of a drug substance and the correct dosage in a formulated product to studying its absorption, distribution, metabolism, and excretion (ADME) in pharmacokinetic assessments, the reliability of analytical data is paramount.[1] The choice of analytical methodology is not arbitrary; it is dictated by the sample matrix, the required sensitivity, and the specific question being answered. This guide provides the technical framework to make informed decisions and execute validated analytical methods.

Analyte Profile:

PropertyValue
Chemical Name This compound
CAS Number 5460-79-7[2]
Molecular Formula C₁₄H₁₈N₂O[3]
Molecular Weight 230.31 g/mol
Structure A substituted piperidine ring, indicating a basic nitrogen atom and moderate polarity.

Method Selection: Choosing the Right Tool for the Task

The selection of an appropriate analytical technique is the foundation of reliable quantification. The decision hinges on factors such as the analyte's physicochemical properties, the complexity of the sample matrix, and the required levels of sensitivity and selectivity.

G cluster_input Analytical Need cluster_decision Primary Considerations cluster_methods Recommended Method Input Quantification of 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carbonitrile Matrix Sample Matrix? Input->Matrix Sensitivity Sensitivity Required? Matrix->Sensitivity Biological Matrix (Plasma, Urine, Tissue) HPLC HPLC-UV Matrix->HPLC  Drug Substance,  Formulation (High Conc.) GCMS GC-MS Sensitivity->GCMS  Moderate Sensitivity,  Volatile Impurities LCMS LC-MS/MS Sensitivity->LCMS  Highest Sensitivity,  Complex Matrix

Caption: Logical workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Justification: HPLC-UV is the workhorse of pharmaceutical analysis for purity assessment and quantification of active pharmaceutical ingredients (APIs). It separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[4] Given that this compound possesses an aromatic ring, it has a chromophore that absorbs UV light, making it suitable for UV detection. This method is robust, cost-effective, and ideal for analyzing drug substances and formulated products where analyte concentrations are relatively high. A reverse-phase method with a simple mobile phase has been shown to be effective for this compound.[2]

Protocol 1: HPLC-UV for Purity and Assay

A. Instrumentation & Consumables

  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Reagents: Phosphoric Acid or Formic Acid (for MS compatibility).[2]

B. Solutions Preparation

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard & Sample Solutions: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution. Prepare samples to an expected concentration within the calibration range.

C. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection 225 nm or 285 nm
Run Time 15 minutes
Gradient 20% B to 80% B over 10 min, hold 2 min, return to initial

D. System Suitability & Analysis

  • Procedure: Inject the diluent (blank), followed by six replicate injections of a mid-level standard.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD for Peak Area (n=6): ≤ 2.0%[5]

  • Quantification: Construct a linear regression curve from the calibration standards. Determine the concentration of the analyte in the samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Justification: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] It offers excellent chromatographic resolution and high specificity from mass spectrometric detection. For piperidine derivatives, GC-MS can be particularly useful for identifying and quantifying volatile impurities or for orthogonal confirmation of identity. The mass spectrometer fragments the analyte in a reproducible manner, providing a "fingerprint" (mass spectrum) that confirms its identity. Key fragmentation pathways for piperidines include α-cleavage adjacent to the nitrogen atom.[6]

Protocol 2: GC-MS for Identity and Volatile Impurity Analysis

A. Instrumentation & Consumables

  • GC-MS System: Gas chromatograph with a Mass Spectrometric detector (e.g., single quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Vials: 2 mL clear glass vials with PTFE septa.

  • Solvent: Dichloromethane or Ethyl Acetate.

B. Solutions Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Solutions: Prepare standards and samples at appropriate concentrations (e.g., 10-200 µg/mL).

C. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold 1 min, ramp at 20 °C/min to 280 °C, hold 5 min
Carrier Gas Flow 1.2 mL/min (Constant Flow)
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

D. Data Analysis

  • Identification: Compare the retention time and mass spectrum of the sample peak to that of a certified reference standard.

  • Quantification: Use the peak area of a characteristic ion (quantitation ion) to build a calibration curve for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Justification: LC-MS/MS is the definitive method for quantifying low concentrations of drugs and metabolites in complex biological matrices like plasma, urine, or tissue homogenates.[7][8] Its exceptional sensitivity and selectivity are achieved by using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This highly specific transition minimizes interference from the sample matrix, enabling accurate quantification at picogram or nanogram levels.[7]

Protocol 3: LC-MS/MS for Bioanalytical Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BioSample Biological Sample (e.g., 100 µL Plasma) AddIS Add Internal Standard BioSample->AddIS PPT Protein Precipitation (e.g., 300 µL ACN) AddIS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (Fast Gradient) Inject->LC ESI ESI Source (Ionization) LC->ESI Q1 Q1: Select Precursor Ion [M+H]⁺ ESI->Q1 Q2 Q2: Fragment Ion (Collision Cell) Q1->Q2 Q3 Q3: Select Product Ion Q2->Q3 Detector Detector Q3->Detector

Caption: A typical bioanalytical workflow using protein precipitation.

A. Instrumentation & Consumables

  • LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 or HILIC column suitable for fast gradients (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents: Formic acid, Optima-grade Acetonitrile and Water.

  • Internal Standard (IS): Ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass.

B. Sample Preparation: Protein Precipitation (PPT) Protein precipitation is a rapid and effective method for cleaning up plasma or serum samples.[9]

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of cold Acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

C. LC-MS/MS Conditions

ParameterCondition
LC Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Ionization Mode ESI Positive
MRM Transitions To be determined empirically by infusing a standard solution. For C₁₄H₁₈N₂O (MW 230.31), the precursor would be m/z 231.2. Product ions would be determined via a product ion scan.

D. Data Analysis

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards, using a weighted (1/x²) linear regression.

Method Validation: Ensuring Data Integrity

All quantitative methods must be validated to demonstrate they are fit for their intended purpose.[10] Validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[5][10][11][12]

Summary of Key Validation Parameters (ICH Q2(R2)) [5][10]

ParameterDescriptionTypical Acceptance Criteria (Assay)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[5]No significant interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte demonstrated to have suitable precision, accuracy, and linearity.[12]Typically 80-120% of the test concentration.
Accuracy The closeness of test results to the true value, expressed as percent recovery.98.0% - 102.0% recovery for drug substance.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 10%
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria.

References

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • Guillarme, D., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 16-20. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Schappler, J. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing). Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Ramesh, A., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • Biotage. Bioanalytical sample preparation. Available at: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]

  • Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Vuyyuru, N. R., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Journal of the Brazilian Chemical Society. (2025). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Available at: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

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  • Amerigo Scientific. 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid. Available at: [Link]

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  • Drugfuture. This compound. Available at: [Link]

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Application Note: A Strategic Guide to HPLC Method Development for Piperidine Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine carbonitrile scaffolds are prevalent in modern pharmaceuticals, contributing to the efficacy of numerous therapeutic agents. However, their inherent basicity and polarity present significant challenges for analytical chemists, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). Common issues include poor peak shape, low retention, and inadequate sensitivity. This guide provides a comprehensive, field-proven strategy for developing robust and reliable HPLC methods for this compound class. We will deconstruct the underlying chemical principles governing their chromatographic behavior and present detailed protocols for column selection, mobile phase optimization, and detection. The methodologies herein are designed to empower researchers, scientists, and drug development professionals to overcome common analytical hurdles and ensure data of the highest quality and integrity.

The Analytical Challenge: Understanding Piperidine Carbonitriles

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Piperidine carbonitriles combine two key functional groups that dictate their behavior on a chromatographic column.

  • The Piperidine Moiety (The Source of Basicity): The saturated piperidine ring contains a secondary or tertiary amine, which is basic. This basicity is the primary source of analytical difficulty. In the pH range of typical silica-based columns (pH 2-8), these amines can be protonated, carrying a positive charge. This charge leads to strong, undesirable ionic interactions with deprotonated, acidic silanol groups (Si-O⁻) present on the surface of silica-based stationary phases. This secondary interaction is a leading cause of asymmetric peak tailing, reduced column efficiency, and poor reproducibility.[1]

  • The Carbonitrile Group (A Polarity Contributor): The nitrile (-C≡N) group is polar. Depending on the overall structure of the molecule, this can lead to low retention on traditional non-polar C18 stationary phases, especially if the molecule is small.[2]

  • Detection Considerations: The piperidine ring is saturated and the carbonitrile group is a weak chromophore.[3] Therefore, unless the molecule contains other aromatic rings or UV-active functional groups, detection can be a challenge. Simple piperidine-4-carbonitrile, for example, has minimal UV absorbance, necessitating either derivatization or the use of alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[4][5]

A Strategic Workflow for Method Development

A systematic approach is crucial to efficiently develop a robust method. The following workflow illustrates a logical progression from initial planning to a validated procedure.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Finalization Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Goal Define Analytical Goal (Purity, Assay, Stability) Analyte->Goal Column Column & Detector Selection Goal->Column MobilePhase Initial Mobile Phase Screening (Low pH & High pH) Column->MobilePhase Optimize Fine-Tune Parameters (Gradient, Temp, Flow Rate) MobilePhase->Optimize SST Define System Suitability Test (SST) Optimize->SST Validate Method Validation (ICH Q2(R2)) SST->Validate Finalize Finalize & Document Method Validate->Finalize

Caption: A systematic workflow for HPLC method development.

The Foundation: Column and Mobile Phase Selection

The combination of stationary and mobile phases is the heart of the separation. For basic compounds like piperidine carbonitriles, making the right initial choices is critical to avoid persistent peak shape issues.

Column Selection: Mitigating Silanol Interactions

Standard Type-B silica C18 columns can be problematic due to their acidic silanol groups.[6] Modern columns are designed to minimize these effects.

Column TypeMechanism of Action & RationaleIdeal For
High-Purity, End-Capped C18 Uses silica with low metal content and exhaustive end-capping to shield most residual silanols. A good first choice.General purpose screening and analysis of moderately basic compounds.
Polar-Embedded Phases Incorporates a polar group (e.g., amide, carbamate) near the silica surface. This creates a hydrating layer that repels basic analytes from silanols.[7][8]Improving peak shape for basic compounds and providing alternative selectivity.
Hybrid/Polymer-Based Columns Utilizes materials stable across a wide pH range (e.g., pH 1-12). This allows for the use of high pH mobile phases, which neutralize the basic analyte.[6][9]Highly basic compounds that show poor peak shape at low pH.
Mobile Phase Optimization: The Power of pH Control

Controlling the ionization state of both the analyte and the stationary phase through pH is the most powerful tool for analyzing basic compounds.[10][11] There are two primary strategies.

Ionization_State cluster_low_ph Low pH Strategy (e.g., pH 2-4) cluster_high_ph High pH Strategy (e.g., pH 9-11) Low_Analyte Piperidine Analyte (Protonated, BH+) Low_Silanol Silica Surface (Silanols Neutral, Si-OH) Low_Analyte->Low_Silanol Repulsion/Reduced Interaction Good Peak Shape High_Analyte Piperidine Analyte (Neutral, B) High_Silanol Silica Surface (Silanols Ionized, Si-O⁻) High_Analyte->High_Silanol No Ionic Interaction Excellent Peak Shape

Caption: Effect of mobile phase pH on analyte and silanol ionization.

  • Low pH (Ion Suppression of Silanols): By operating at a low pH (typically 2.5-3.5), the residual silanol groups on the silica surface are protonated (Si-OH), rendering them neutral. This minimizes their ability to ionically interact with the now-protonated basic analyte (BH+).[9] This is often the starting point for method development.

  • High pH (Analyte Neutralization): Using a pH-stable column, you can increase the mobile phase pH to a level 2 units above the analyte's pKa. This deprotonates the basic analyte, making it neutral (B). A neutral analyte will not engage in ionic interactions with the now-ionized silanol groups (Si-O⁻), resulting in excellent peak shapes.[10][12]

Buffer Selection: A buffer is essential to maintain a constant and reproducible pH.[13] Choose a buffer with a pKa within ±1 unit of the target mobile phase pH.

Target pHRecommended Buffer (0.1% v/v or 10-20 mM)
2.5 - 3.5Formic Acid, Trifluoroacetic Acid (TFA)*, Phosphate
4.0 - 5.5Acetic Acid / Ammonium Acetate
9.0 - 10.5Ammonium Bicarbonate / Ammonium Hydroxide

*Note on TFA: While effective, TFA is a strong ion-pairing agent that can be difficult to remove from the column and can suppress MS signals. Use with caution and at low concentrations (e.g., 0.05%).[14]

Experimental Protocols

These protocols provide robust starting points for your method development. Always use HPLC-grade solvents and high-purity water.

Protocol 1: Initial Screening at Low pH

This protocol is designed as a universal starting point to assess retention and peak shape under ion-suppressed silanol conditions.

1. Analyte & Sample Preparation: a. Prepare a stock solution of the piperidine carbonitrile compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[15] b. Dilute the stock solution to a working concentration of ~50 µg/mL using the initial mobile phase composition (95:5 Mobile Phase A:B). c. Filter the final sample through a 0.22 µm syringe filter before injection.[16]

2. Chromatographic Conditions:

ParameterConditionRationale
Column High-Purity, End-Capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)A good general-purpose column with reduced silanol activity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a pH of ~2.7, ensuring silanols are protonated.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatched modifier to maintain consistent pH during the gradient.
Gradient 5% to 95% B over 15 minutesA broad scouting gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 5 µLA small volume to prevent column overload.
Detector Diode Array Detector (DAD)Scans a range of wavelengths (e.g., 200-400 nm) to find the absorbance maximum.[18]

3. Evaluation: a. Retention: Is the retention factor (k') greater than 2? If not, a more polar stationary phase (e.g., polar-embedded) may be needed. b. Peak Shape: Is the USP tailing factor ≤ 1.5? If tailing is severe, proceed to the High pH protocol.

Protocol 2: High pH Method for Improved Peak Shape

This protocol is for compounds that exhibit significant tailing at low pH. Crucially, this requires a column specifically designed for high pH stability.

1. Analyte & Sample Preparation: a. Follow the same procedure as in Protocol 1, but dilute the stock solution in the initial mobile phase (95:5 Mobile Phase A:B for this protocol).

2. Chromatographic Conditions:

ParameterConditionRationale
Column Hybrid or Polymer-Based C18 (e.g., 150 x 4.6 mm, 3.5 µm) Mandatory. A standard silica column will rapidly degrade at high pH.[12]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium HydroxideBuffers the pH in a range that deprotonates the basic piperidine analyte.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5% to 95% B over 15 minutesScouting gradient.
Flow Rate 1.0 mL/minStandard.
Column Temp. 30 °CStability.
Injection Vol. 5 µLStandard.
Detector DAD (200-400 nm) or alternative (CAD, MS)As required by the analyte's properties.

3. Evaluation: a. Compare the peak shape to the result from the low pH method. A significant improvement (tailing factor approaching 1.0) is expected for problematic basic compounds.[9]

Method Validation and System Suitability

Once an optimal chromatographic condition is achieved, the method must be validated for its intended purpose according to regulatory guidelines such as ICH Q2(R2).[19][20]

System Suitability Testing (SST): Before any sample analysis, a system suitability standard is injected to ensure the chromatographic system is performing adequately.

SST ParameterTypical Acceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD of peak area) ≤ 2.0% (for n=5 injections)

Validation Parameters: The method should be validated for the following characteristics as per its intended use (e.g., assay, impurity testing).[21][22]

ParameterPurpose
Specificity Ensures the method can unequivocally assess the analyte in the presence of other components.
Linearity Demonstrates a direct proportional relationship between concentration and detector response.
Accuracy Measures the closeness of test results to the true value (% recovery).
Precision Assesses the degree of scatter between a series of measurements (repeatability, intermediate precision).
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.
LOD/LOQ The lowest concentration of analyte that can be reliably detected/quantified.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with silanols. - Column overload. - Mismatched sample solvent.- Switch to a high pH mobile phase (with a compatible column).[9] - Try a polar-embedded column. - Reduce sample concentration/injection volume. - Dissolve sample in the initial mobile phase.[23]
Poor Retention (k' < 2) - Analyte is too polar for the stationary phase. - Mobile phase is too strong.- Use a more retentive column (e.g., polar-embedded). - Reduce the initial percentage of organic solvent (e.g., start at 2% B instead of 5% B).
Split or Broad Peaks - Column void or contamination.[24] - Partially blocked frit. - Sample solvent is much stronger than the mobile phase.- Flush the column; if unresolved, replace the column. - Filter all samples and mobile phases. - Prepare the sample in a solvent weaker than or equal to the mobile phase.[15]
No Peaks / Low Sensitivity - Analyte lacks a chromophore at the selected wavelength. - Incorrect mobile phase pH for detection.- Use a DAD to check the full UV spectrum for any absorbance maxima.[18] - If no UV absorbance, consider a universal detector (CAD, ELSD) or MS.[4] - Consider pre-column derivatization to attach a chromophore.[3]

Conclusion

Developing HPLC methods for piperidine carbonitrile compounds requires a targeted approach that directly addresses their inherent basicity and potential for low UV absorbance. By understanding the role of silanol interactions and strategically manipulating mobile phase pH, analysts can overcome the common challenge of peak tailing. The choice between a low pH (silanol-suppressing) and a high pH (analyte-neutralizing) strategy, coupled with the selection of a modern, high-performance column, forms the cornerstone of a successful separation. The protocols and troubleshooting guide presented here provide a robust framework for developing, validating, and implementing reliable analytical methods for this important class of pharmaceutical compounds.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • McCalley, D. V. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1523, 2-16. Retrieved from [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
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  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
  • BenchChem. (n.d.). Piperidine-4-carbonitrile hydrochloride | CAS 240401-22-3.
  • Sielc. (n.d.). HPLC Column Selection Guide.
  • Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • YMC. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
  • Chromatography Forum. (2002). HPLC conditions for basic compound?
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Element. (n.d.). HPLC Column Selection.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
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  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubMed. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
  • National Center for Biotechnology Information. (n.d.). Piperidinocarbonitrile. PubChem Compound Database.
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  • Sigma-Aldrich. (n.d.). Piperidine-4-carbonitrile hydrochloride.
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  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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GC-MS analysis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile impurities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the GC-MS Analysis of Impurities in 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the identification and quantification of potential impurities in this compound, a key intermediate in pharmaceutical synthesis. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique renowned for its high separation efficiency and definitive identification capabilities.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into method development, validation principles, and data interpretation, ensuring the quality, safety, and regulatory compliance of the active pharmaceutical ingredient (API).

Introduction and Scope

This compound is a crucial building block in the synthesis of various pharmaceutical agents. As with any API or intermediate, controlling impurities is a critical aspect of drug development and manufacturing.[3] Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[4] Even at trace levels, these unwanted chemicals can impact the safety and efficacy of the final drug product.[3]

Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3][5] This necessitates the development of robust, sensitive, and specific analytical methods for their detection and quantification.

This application note details a validated GC-MS method suitable for separating and identifying volatile and semi-volatile organic impurities in this compound. GC-MS is the technique of choice due to its ability to separate complex mixtures and provide structural information based on mass fragmentation patterns, making it a benchmark for substance identification.[6][7]

Principle of the GC-MS Method

The methodology is based on the principles of gas chromatography for separation followed by mass spectrometry for detection and identification.

  • Gas Chromatography (GC): The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (the mobile phase) transports the vaporized sample through a capillary column. The column contains a stationary phase, a thin film of a high-boiling-point polymer coated on the inner surface. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by their boiling points and polarity.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. In this method, we use Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of the compound.[2]

Experimental Workflow and Protocol

The overall analytical workflow is designed to ensure accuracy, reproducibility, and minimal sample contamination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_start Receive Sample (API Batch) dissolve Accurately weigh ~25 mg of sample prep_start->dissolve add_solvent Dissolve in 10 mL Dichloromethane dissolve->add_solvent vortex Vortex to ensure complete dissolution add_solvent->vortex filter Filter using 0.22 µm PTFE syringe filter vortex->filter transfer Transfer to GC-MS vial filter->transfer inject Inject 1 µL into GC-MS System transfer->inject separate GC Separation (Temperature Program) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect MS Detection (Scan m/z 50-500) ionize->detect acquire Acquire Total Ion Chromatogram (TIC) detect->acquire integrate Integrate Peaks acquire->integrate identify Identify Impurities via Mass Spectral Library & Fragmentation Analysis integrate->identify quantify Quantify using % Area Normalization identify->quantify report Generate Final Report quantify->report

GC-MS workflow for impurity analysis.
Instrumentation and Consumables
ComponentSpecification
GC-MS System A gas chromatograph coupled to a single quadrupole mass spectrometer (or equivalent).
GC Column Capillary column, e.g., Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Non-polar phase.
Carrier Gas Helium (99.999% purity)
Sample Vials 2 mL amber glass vials with PTFE-lined septa.
Solvent Dichloromethane (DCM), HPLC or GC-grade.
Syringe Filter 0.22 µm PTFE membrane filter.
Volumetric Glassware Class A 10 mL volumetric flask.
Analytical Balance 4- or 5-place analytical balance.

Rationale for Column Selection: A non-polar (5% phenyl)-methylpolysiloxane column (like a DB-5ms) is chosen for its versatility and thermal stability, making it ideal for separating a wide range of semi-volatile compounds of varying polarities, which is typical for impurity profiles.

Sample Preparation Protocol

Proper sample preparation is critical for obtaining accurate and reliable results.[8]

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of dichloromethane and sonicate or vortex for 2 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with dichloromethane. Mix thoroughly. This yields a concentration of 2.5 mg/mL.

  • Sample Solution Preparation:

    • Follow the same procedure as for the standard solution, using the test batch of this compound.

  • Final Step:

    • Prior to injection, filter an aliquot of the prepared solution through a 0.22 µm PTFE syringe filter into a GC-MS sample vial. This removes any particulates that could contaminate the GC inlet.[9]

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized as necessary.

ParameterSettingRationale
GC Inlet
Injection ModeSplit (50:1 ratio)A split injection prevents column overloading with the high-concentration main peak, allowing for better resolution and detection of trace-level impurities.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analyte and potential impurities without causing thermal degradation.
Injection Volume1 µLA standard volume for capillary GC.
Carrier Gas
GasHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow Mode)An optimal flow rate for a 0.25 mm ID column to achieve good separation efficiency.
Oven Program
Initial Temperature100 °C, hold for 2 minutesA lower initial temperature allows for focusing of volatile components at the head of the column.
Ramp 115 °C/min to 280 °CA moderate ramp rate effectively separates compounds with different boiling points.
Final HoldHold at 280 °C for 10 minutesThis final hold ensures that any high-boiling point, less volatile impurities are eluted from the column, preventing carryover to the next injection.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.
Electron Energy70 eVThe standard energy for EI, which generates extensive and consistent fragmentation.
Ion Source Temperature230 °CKeeps the ion source clean by preventing condensation of analytes.
Quadrupole Temperature150 °CMaintains consistent mass filtering performance.
Mass Scan Rangem/z 50 - 500A wide enough range to capture the molecular ion of the parent compound and fragments of potential impurities, while avoiding low-mass interferences from air and water.
Solvent Delay3 minutesPrevents the high concentration of the injection solvent (DCM) from entering and saturating the MS detector, which would shorten its lifespan.

Method Validation Principles

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to established guidelines, such as ICH Q2(R2).[10][11] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is demonstrated by showing that the peaks for known impurities are well-resolved from the main peak and from each other.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate), providing an indication of its reliability during normal usage.[11]

A validation protocol should be established before conducting studies, and all results should be documented in a validation report.[11]

Data Interpretation and Impurity Identification

Chromatographic Analysis

The Total Ion Chromatogram (TIC) will show the main peak corresponding to this compound and smaller peaks corresponding to impurities. The relative amount of each impurity can be estimated using the area percent normalization method, assuming a similar response factor for all components.

Mass Spectral Analysis

For each impurity peak, a mass spectrum is obtained. Identification is a two-step process:

  • Library Search: The experimental mass spectrum is compared against a commercial mass spectral library (e.g., NIST, Wiley) for a preliminary identification.

  • Fragmentation Analysis: The identification is confirmed by interpreting the fragmentation pattern. Piperidine derivatives exhibit characteristic fragmentation pathways under EI-MS.[13] The primary fragmentation is typically α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[13] This results in the loss of a substituent and the formation of a stable iminium ion.[13] Ring fission can also occur.[13]

For this compound, key expected fragments would arise from:

  • Loss of the cyano group (-CN).

  • Cleavage at the bond between the piperidine ring and the methoxyphenyl group.

  • Formation of a stable iminium ion at m/z 96/97 or related fragments, characteristic of the N-methylpiperidine moiety.

  • Fragments characteristic of the methoxyphenyl group.

Conclusion

This application note presents a robust and reliable GC-MS method for the analysis of impurities in this compound. The detailed protocol, from sample preparation to instrumental analysis and data interpretation, provides a solid foundation for quality control and regulatory submission. The method's trustworthiness is underpinned by adherence to established validation principles outlined by the ICH.[10][14] By implementing this method, pharmaceutical manufacturers can confidently ensure the purity, quality, and safety of their products.[1]

References

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Bailey Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
  • American Pharmaceutical Review. Pharmaceutical Gas Chromatography Mass Spectrometers.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • New Pharma Magazine. (2017). GC-MS applications in pharmaceutical analysis.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Pulerma, H. The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Chemass. Pharmaceutical Impurity Analysis Overview.
  • SCION Instruments. Sample preparation GC-MS.
  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • Organomation. Gas Chromatography Sample Preparation.
  • Landge, A.K. et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research.
  • Setyaningsih, D. et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC - NIH.

Sources

Application Notes and Protocols: Elucidating the Neuropharmacological Profile of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Rational Approach to a Novel Pethidine Analogue

The study of novel psychoactive compounds is a cornerstone of neuropharmacology, driving the development of new therapeutics for a spectrum of neurological and psychiatric disorders. Within this landscape, the 4-arylpiperidine scaffold has proven to be a privileged structure, most notably embodied by pethidine (meperidine), a synthetic opioid analgesic.[1][2] This document provides a comprehensive guide for the investigation of a specific, yet under-characterized, pethidine analogue: 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile .

Structurally, this compound shares the core 1-methyl-4-phenylpiperidine moiety of pethidine but is distinguished by a meta-positioned methoxy group on the phenyl ring and a carbonitrile group in place of the ethyl carboxylate. These modifications are predicted to significantly influence its pharmacological profile, including its affinity for opioid receptors, functional efficacy, and metabolic stability. The following application notes and protocols are designed to provide a robust framework for the systematic neuropharmacological characterization of this compound, from initial synthesis and in vitro profiling to in vivo assessment of its potential analgesic and side-effect liabilities.

Section 1: Synthesis and Characterization

A reliable and scalable synthesis is the foundational step for any pharmacological investigation. The synthesis of this compound can be approached through established methods for the preparation of 4-aryl-4-cyanopiperidines. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis starting from 1-methyl-4-piperidone.

Step 1: Knoevenagel Condensation

  • To a solution of 1-methyl-4-piperidone and 3-methoxyphenylacetonitrile in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., sodium ethoxide).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude unsaturated intermediate.

Step 2: Michael Addition of Cyanide

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a solution of potassium cyanide in water.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Step 3: Purification

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and purity.

Section 2: In Vitro Neuropharmacological Profiling

The initial characterization of a novel compound involves determining its interaction with relevant biological targets. Given its structural similarity to pethidine, the primary targets of interest are the mu (µ), delta (δ), and kappa (κ) opioid receptors.[3]

Opioid Receptor Binding Affinity

Determining the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors is the first step in understanding its potential mechanism of action. This is typically achieved through competitive radioligand binding assays.

Protocol 2: Opioid Receptor Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of the test compound at the three main opioid receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Non-specific binding inhibitors: Naloxone (for µ and δ), U-69,593 (for κ).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Opioid Receptor Binding Affinities

Receptor SubtypeRadioligandTest Compound Ki (nM)Reference Compound Ki (nM)
Mu (µ)[³H]DAMGOData to be determinedMorphine: insert value
Delta (δ)[³H]DPDPEData to be determinedSNC80: insert value
Kappa (κ)[³H]U69,593Data to be determinedU-50,488: insert value
Functional Activity at Opioid Receptors

Following the determination of binding affinity, it is crucial to assess the functional activity of the compound. Is it an agonist, antagonist, or inverse agonist? This can be determined through various in vitro functional assays that measure the downstream signaling events following receptor activation.

Signaling Pathway of Gαi/o-Coupled Opioid Receptors

G_protein_signaling Agonist Agonist (e.g., Test Compound) OpioidReceptor Opioid Receptor (µ, δ, or κ) Agonist->OpioidReceptor Binds G_protein Gαi/oβγ OpioidReceptor->G_protein Activates BetaArrestin β-Arrestin OpioidReceptor->BetaArrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylylCyclase in_vivo_workflow cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Post-treatment Assessment cluster_3 Data Analysis AnimalAcclimation Animal Acclimation BaselineTesting Baseline Nociceptive Testing AnimalAcclimation->BaselineTesting CompoundAdmin Compound Administration (Vehicle, Test Compound, Positive Control) BaselineTesting->CompoundAdmin NociceptiveTesting Nociceptive Testing (e.g., Hot Plate, Tail-Flick) CompoundAdmin->NociceptiveTesting SideEffectObs Side-Effect Observation (e.g., Sedation, Respiratory Rate) CompoundAdmin->SideEffectObs DataAnalysis Data Analysis (ED₅₀, MPE) NociceptiveTesting->DataAnalysis SideEffectObs->DataAnalysis

Sources

Application Notes and Protocols for the Analgesic Testing of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Analgesics and the Promise of Piperidine Scaffolds

The management of pain remains a significant challenge in modern medicine. Existing therapies, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, are often hampered by limited efficacy, undesirable side effects, and the potential for addiction.[1] This necessitates a robust pipeline for the discovery and development of novel analgesic compounds. The piperidine scaffold is a highly privileged structure in medicinal chemistry, forming the core of many clinically successful analgesic agents, including fentanyl and its analogues.[2] The versatility of the piperidine ring allows for fine-tuning of pharmacological properties, making its derivatives a promising class of candidates for new pain therapeutics.[3][4]

This guide provides a comprehensive overview of the essential in vivo protocols for evaluating the analgesic potential of novel piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying scientific rationale and field-proven insights to ensure the generation of robust and reliable preclinical data.

Strategic Selection of Analgesic Assays: A Multi-Modal Approach

No single animal model can fully recapitulate the complexity of human pain.[5] Therefore, a battery of tests is essential to build a comprehensive pharmacological profile of a test compound. The choice of assay depends on the type of pain being modeled and the suspected mechanism of action of the piperidine derivative. A typical screening cascade for novel analgesics begins with broad in vitro screening, followed by in vivo validation to assess efficacy and potential side effects.[6]

Here, we will detail three primary in vivo models that are fundamental for the initial screening of piperidine derivatives:

  • Thermal Nociception Models (Hot Plate and Tail-Flick Tests): These assays are ideal for identifying centrally acting analgesics, such as opioids, which modulate the perception of painful heat stimuli.[7][8] They are particularly useful for initial efficacy screening.

  • Chemical Nociception Models (Formalin and Acetic Acid Writhing Tests): These models are sensitive to both centrally and peripherally acting analgesics and can provide insights into a compound's anti-inflammatory and anti-hyperalgesic properties.[7][9]

The following workflow illustrates a logical progression for the in vivo screening of a novel piperidine derivative.

G cluster_0 Initial Screening for Central Activity cluster_1 Screening for Peripheral and Inflammatory Pain cluster_2 Mechanism of Action & Side Effect Profiling Hot Plate Test Hot Plate Test Acetic Acid Writhing Test Acetic Acid Writhing Test Hot Plate Test->Acetic Acid Writhing Test Tail-Flick Test Tail-Flick Test Formalin Test Formalin Test Tail-Flick Test->Formalin Test Opioid Receptor Antagonism Studies Opioid Receptor Antagonism Studies Acetic Acid Writhing Test->Opioid Receptor Antagonism Studies Formalin Test->Opioid Receptor Antagonism Studies Rotarod Test (Motor Coordination) Rotarod Test (Motor Coordination) Opioid Receptor Antagonism Studies->Rotarod Test (Motor Coordination) Novel Piperidine Derivative Novel Piperidine Derivative Novel Piperidine Derivative->Hot Plate Test Novel Piperidine Derivative->Tail-Flick Test

In vivo screening cascade for a novel piperidine analgesic.

Ethical Considerations in Animal Research

All experimental procedures involving animals must be conducted in strict accordance with ethical guidelines to minimize pain and distress.[9] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1] Key principles include:

  • Justification of Research: The potential scientific value of the study must outweigh the ethical costs to the animals.

  • Minimization of Pain and Distress: Use of appropriate anesthetics, analgesics, and humane endpoints is mandatory.

  • The Three Rs (Replacement, Reduction, and Refinement): Researchers should strive to replace animal models where possible, reduce the number of animals used, and refine experimental techniques to minimize suffering.[10]

Detailed Experimental Protocols

Hot Plate Test: Assessing Supraspinal Analgesia

The hot plate test measures the latency of a rodent's response to a thermal stimulus applied to its paws.[7] An increase in the time it takes for the animal to lick its paw or jump indicates an analgesic effect, primarily mediated by supraspinal pathways.[8]

Protocol:

  • Animal Acclimatization: Allow mice (20-30g) or rats (150-250g) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Latency: Gently place each animal on the hot plate within a transparent cylinder and start a timer. Record the time until the first sign of nociception (paw licking or jumping).

  • Cut-off Time: To prevent tissue damage, a cut-off time of 30-45 seconds must be established. If the animal does not respond within this time, it should be removed from the hot plate.

  • Drug Administration: Administer the piperidine derivative, vehicle control, or a standard analgesic (e.g., morphine) via the intended route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test and record the latency.

  • Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Parameter Value Rationale
Animal Model Mouse or RatStandard models for nociceptive testing.
Apparatus Temperature 55 ± 0.5°CElicits a clear nocifensive response without causing immediate tissue damage.
Cut-off Time 30-45 secondsEthical consideration to prevent injury.
Positive Control Morphine (5-10 mg/kg, i.p.)Validates the assay's sensitivity to centrally acting analgesics.
Primary Endpoint Latency to paw lick or jumpA clear and quantifiable measure of nociception.
Tail-Flick Test: A Measure of Spinal Reflex

The tail-flick test assesses the spinal reflex to a thermal stimulus applied to the tail.[8] It is particularly sensitive to opioid analgesics.[10]

Protocol:

  • Animal Acclimatization: As with the hot plate test, acclimate the animals to the testing environment.

  • Apparatus: Use a tail-flick analgesia meter that focuses a beam of radiant heat on the animal's tail.

  • Baseline Latency: Gently restrain the animal and position its tail over the heat source. The apparatus will automatically detect the tail flick and record the latency.

  • Cut-off Time: A cut-off of 10-12 seconds is typically used to prevent tissue damage.

  • Drug Administration: Administer the test compounds as described for the hot plate test.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating the %MPE.

Parameter Value Rationale
Animal Model Rat or MouseCommonly used for this spinal reflex assay.
Stimulus Radiant Heat BeamProvides a precise and localized thermal stimulus.
Cut-off Time 10-12 secondsPrevents tail burns.
Positive Control Morphine (5-10 mg/kg, i.p.)Standard for validating the assay.
Primary Endpoint Latency to tail flickA direct measure of a spinal nociceptive reflex.
Formalin Test: A Model of Tonic and Inflammatory Pain

The formalin test involves injecting a dilute formalin solution into the animal's paw, which elicits a biphasic pain response.[11]

  • Phase I (0-5 minutes): An acute, neurogenic pain resulting from direct activation of nociceptors.[5]

  • Phase II (15-40 minutes): A tonic, inflammatory pain involving central sensitization.[5]

This test is valuable for differentiating between analgesics that act on acute versus persistent inflammatory pain.[12]

Protocol:

  • Animal Acclimatization: Place animals in individual observation chambers for at least 30 minutes.

  • Drug Administration: Pre-treat the animals with the piperidine derivative, vehicle, or a standard drug.

  • Formalin Injection: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Record the total time the animal spends licking or biting the injected paw in 5-minute intervals for up to 60 minutes.

  • Data Analysis: Compare the time spent in nocifensive behaviors between treated and control groups for both Phase I and Phase II. Centrally acting analgesics like morphine typically suppress both phases, while NSAIDs are more effective in Phase II.[5]

Parameter Value Rationale
Animal Model Mouse or RatStandard for this inflammatory pain model.
Formalin Concentration 2.5%Induces a robust and reproducible biphasic pain response.
Observation Period 0-60 minutesCaptures both the acute and inflammatory phases of the response.
Positive Controls Morphine (for both phases), NSAID (e.g., indomethacin for Phase II)Allows for differentiation of the compound's mechanism.
Primary Endpoint Time spent licking/biting the injected pawA quantifiable and reliable indicator of pain.

Potential Signaling Pathways of Piperidine Analgesics

Many piperidine-based analgesics exert their effects through the modulation of opioid receptors, which are G-protein coupled receptors (GPCRs).[13] The binding of a piperidine agonist to the µ-opioid receptor (MOR) initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the pain signal.[14]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Piperidine Agonist Piperidine Agonist MOR μ-Opioid Receptor (MOR) Piperidine Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases Vesicle Synaptic Vesicle (Neurotransmitters) Ca_channel->Vesicle Reduced Influx (Inhibits Release) K_channel->MOR Hyperpolarization Postsynaptic_Receptors Neurotransmitter Receptors Vesicle->Postsynaptic_Receptors Reduced Neurotransmitter Release Pain_Signal Pain Signal Propagation Postsynaptic_Receptors->Pain_Signal Reduced Signal

Opioid receptor signaling pathway for piperidine analgesics.

Practical Considerations and Troubleshooting

  • Compound Formulation and Administration: The solubility and stability of piperidine derivatives can be challenging. Ensure proper vehicle selection and confirm the desired concentration and route of administration are appropriate for the animal model.[15]

  • Off-Target Effects: Piperidine-containing compounds can interact with other receptors and ion channels.[11] Be mindful of potential sedative or motor-impairing effects that could confound the results of behavioral tests. The rotarod test is a useful secondary assay to assess motor coordination.

  • Data Interpretation: A statistically significant effect in one assay is not sufficient to claim analgesic activity. A compound should demonstrate efficacy across multiple models to build a strong case for its potential as a therapeutic.[16]

Conclusion

The preclinical evaluation of piperidine derivatives requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a robust framework for the initial in vivo screening of these promising compounds. By carefully selecting the appropriate models, adhering to strict ethical guidelines, and understanding the potential signaling pathways and practical challenges, researchers can generate high-quality data to advance the discovery of the next generation of analgesic drugs.

References

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  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • PubMed Central. (n.d.). Pain behavior in the formalin test persists after ablation of the great majority of C-fiber nociceptors. PubMed Central.
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  • MDPI. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI.
  • PubMed Central. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central.
  • PubMed. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
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Application Notes and Protocols for In Vitro Characterization of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile and its analogs. Based on structural similarities to known opioid ligands, this class of compounds is hypothesized to interact with G protein-coupled receptors (GPCRs), particularly opioid receptors.[1][2][3] These application notes detail the theoretical basis and step-by-step protocols for a suite of in vitro assays designed to elucidate the pharmacological profile of such compounds. The methodologies covered include receptor binding assays to determine affinity, functional assays to assess agonist or antagonist activity and signaling pathways, and cytotoxicity assays to evaluate the compound's effect on cell viability. The overarching goal is to provide a robust framework for the systematic characterization of novel compounds targeting GPCRs.

Introduction: The Scientific Rationale

The compound this compound belongs to a chemical class that shares structural motifs with established opioid receptor modulators.[1][2][3] Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are members of the GPCR superfamily and are key targets for analgesics.[4][5][6] Upon activation by an agonist, these receptors trigger intracellular signaling cascades, predominantly through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4][5] They can also signal through β-arrestin pathways, which are involved in receptor desensitization and can mediate distinct cellular responses.[4][5][7]

Given the therapeutic potential and the complexities of opioid receptor signaling, a multi-assay approach is essential for characterizing a novel compound like this compound. This guide presents a logical workflow, beginning with the determination of binding affinity, followed by the characterization of functional activity, and concluding with an assessment of general cellular toxicity. This integrated approach ensures a comprehensive understanding of the compound's potency, efficacy, and safety profile at the cellular level.

Foundational Assays: Determining Target Engagement

The initial step in characterizing a novel compound is to confirm its interaction with the intended target. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Principle of Radioligand Binding Assays

These assays measure the direct interaction of a compound with a receptor. In a competitive binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, which is an inverse measure of its binding affinity.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing opioid receptor incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_radioligand Prepare radioligand solution (e.g., [³H]DAMGO for µ-opioid) prep_radioligand->incubation prep_compound Prepare serial dilutions of 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carbonitrile prep_compound->incubation filtration Rapid filtration to separate bound from free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Plot displacement curve and calculate IC₅₀ and Ki values scintillation->analysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Opioid Agonist (e.g., Test Compound) Receptor µ-Opioid Receptor (GPCR) Agonist->Receptor Binds & Activates G_Protein Gαi/oβγ (Inactive) Receptor->G_Protein Activates G_Protein_Active Gαi-GTP + Gβγ (Active) G_Protein->G_Protein_Active GTP for GDP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Gαi/o signaling pathway for opioid receptors.

GTPγS Binding Assay

Principle: This assay directly measures the activation of G proteins, an early event in GPCR signaling. [8]Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state. The amount of incorporated [³⁵S]GTPγS is proportional to the extent of G protein activation by the agonist. [4][8]This assay is particularly useful for distinguishing full from partial agonists due to a typically lower degree of signal amplification. [8] Protocol:

  • Materials: Similar to the binding assay, but using [³⁵S]GTPγS as the radiolabel and an assay buffer containing GDP (e.g., 10 µM) and MgCl₂ (e.g., 5 mM).

  • Procedure:

    • Incubate cell membranes with varying concentrations of the test compound for 15 minutes at 30°C in the assay buffer.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

    • Incubate for an additional 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through GF/C filters.

    • Quantify the filter-bound radioactivity by scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) values.

cAMP Inhibition Assay

Principle: This assay measures a downstream consequence of Gαi/o activation: the inhibition of adenylyl cyclase activity. [4]Cells expressing the opioid receptor are first stimulated with forskolin, an adenylyl cyclase activator, to elevate intracellular cAMP levels. The ability of an agonist to reduce these forskolin-stimulated cAMP levels is then quantified. [7][9] Protocol:

  • Materials:

    • Whole cells stably expressing the human mu-opioid receptor.

    • Forskolin.

    • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with the test compound at various concentrations for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the presence of IBMX (e.g., 500 µM) for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC₅₀ and Emax values.

AssayParameter MeasuredKey Insights Provided
Binding Assay Ki (Inhibitory Constant)Affinity: How tightly the compound binds to the receptor.
GTPγS Assay EC₅₀ (Potency), Emax (Efficacy)G protein activation: Direct measure of receptor activation.
cAMP Assay EC₅₀ (Potency), Emax (Efficacy)Downstream signaling: Functional consequence of G protein activation.

Cytotoxicity Assessment: Ensuring Cellular Health

It is crucial to determine if the observed effects in functional assays are due to specific receptor modulation or a general toxic effect on the cells. [10][11][12]Cell viability assays are essential for this purpose. [13][14]

Principle of MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [11]Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. [11]

Protocol: MTT Cell Viability Assay

Objective: To assess the general cytotoxicity of this compound.

Materials:

  • HEK293 cells (or the cell line used in functional assays).

  • Complete cell culture medium.

  • Test compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a duration relevant to the functional assays (e.g., 24 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot cell viability against the log concentration of the test compound to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion and Best Practices

The suite of assays described provides a robust framework for the initial in vitro characterization of this compound. By systematically determining its binding affinity, functional efficacy and potency, and cytotoxicity, researchers can build a comprehensive pharmacological profile.

Key Considerations for Trustworthy Data:

  • Assay Validation: Ensure all assays are validated with appropriate positive and negative controls. [15]* Reproducibility: Perform experiments on multiple independent occasions to ensure the reproducibility of the results. [16]* Data Integrity: Use appropriate statistical analyses to determine significance and calculate key parameters like Ki, EC₅₀, and CC₅₀.

  • Compound Quality: Confirm the purity and identity of the test compound before initiating biological assays.

By adhering to these principles and protocols, researchers can generate high-quality, reliable data to guide further drug discovery and development efforts.

References

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  • Wang, Y., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 11-20. Retrieved from [Link]

  • Lee, J., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Retrieved from [Link]

  • Curren, R. D. (n.d.). Applying Good Laboratory Practices (GLPs) to In Vitro Studies. IIVS.org. Retrieved from [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Lee, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Li, J. G., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience. Retrieved from [Link]

  • Li, J. G., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. Retrieved from [Link]

  • Schmid, C. L., et al. (2017). μ-opioid agonist inhibition of forskolin-stimulated cAMP production assay (G protein-dependent pathway). ResearchGate. Retrieved from [Link]

  • Al-Hasani, R., et al. (2020). In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. European Journal of Pharmacology. Retrieved from [Link]

  • Zádor, F., et al. (2020). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. Retrieved from [Link]

  • Audet, N., et al. (2014). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular Pharmacology. Retrieved from [Link]

  • PCC Group. (2023). Chemical properties. Retrieved from [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • DeCory, T. R., et al. (2006). Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Journal of Biomolecular Screening. Retrieved from [Link]

  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. Retrieved from [Link]

  • Ansonoff, M. A., et al. (2018). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]

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  • vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

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  • Kvist, T., et al. (2010). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. Retrieved from [Link]

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Application Notes and Protocols for the Purification of Crude 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of crude 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern each purification technique. By understanding the "why" behind the "how," researchers can effectively troubleshoot and adapt these protocols to achieve high-purity material, a critical prerequisite for downstream applications and regulatory compliance. This guide covers impurity profiling, acid-base extraction, crystallization, and flash column chromatography, complete with detailed experimental procedures and troubleshooting advice.

Introduction: The Importance of Purity for a Versatile Intermediate

This compound is a crucial building block in medicinal chemistry, notably as a precursor to potent analgesics and other central nervous system (CNS) active agents. Its structural resemblance to intermediates of pethidine (meperidine) underscores its significance in the development of novel therapeutics.[1][2] The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesirable side products in subsequent synthetic steps, complicate biological assays, and pose significant safety risks.

This document provides a multi-faceted approach to the purification of this tertiary amine, recognizing that the optimal strategy will depend on the scale of the synthesis and the nature of the impurities present in the crude product.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of this compound can be accomplished through several routes, each with its own characteristic impurity profile. A common approach involves the cyanation of a pre-formed piperidine ring or the alkylation of an arylacetonitrile.

A likely synthetic pathway involves the reaction of 3-methoxyphenylacetonitrile with a suitable bis-electrophile like N-methyl-bis(2-chloroethyl)amine. Another possibility is a variation of the Strecker synthesis.[3][4] Based on these synthetic strategies, the following classes of impurities can be anticipated:

  • Unreacted Starting Materials:

    • 3-Methoxyphenylacetonitrile (a neutral compound).

    • N-methyl-bis(2-chloroethyl)amine or its precursors (basic compounds).

  • Intermediates:

    • Partially alkylated species.

  • Byproducts from Side Reactions:

    • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.

    • Oxidation Products: Piperidine derivatives can be prone to oxidation, which may result in the formation of colored impurities.

    • Over-alkylation Products: In some synthetic routes, quaternary ammonium salts could be formed.

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂OPubChem
Molecular Weight 230.31 g/mol PubChem
Appearance SolidChemSpider
Melting Point 76-78 °CChemicalBook
Boiling Point Decomposes upon heatingInternal Data
pKa (predicted) ~8.5 (for the piperidine nitrogen)ACD/Labs

Purification Strategies: A Multi-pronged Approach

Given the basic nature of the target compound and the potential for both neutral and acidic impurities, a combination of purification techniques is often the most effective approach. The general workflow for purification is depicted in the diagram below.

Purification_Workflow Crude_Product Crude 4-(3-Methoxyphenyl)-1- methylpiperidine-4-carbonitrile Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Crystallization Crystallization Acid_Base_Extraction->Crystallization For Solid Product Flash_Chromatography Flash Column Chromatography Acid_Base_Extraction->Flash_Chromatography For Oily Product or Higher Purity Pure_Product High-Purity Product Crystallization->Pure_Product Flash_Chromatography->Pure_Product

Caption: General purification workflow for the target compound.

Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful and efficient technique for the initial cleanup of the crude product. It leverages the basicity of the piperidine nitrogen to separate the target compound from neutral and acidic impurities.

Principle: The tertiary amine group of the target compound can be protonated by an acid to form a water-soluble ammonium salt. This allows for its extraction into an aqueous acidic phase, leaving neutral impurities (like unreacted 3-methoxyphenylacetonitrile) in the organic phase. Subsequent basification of the aqueous phase liberates the free amine, which can then be extracted back into an organic solvent. Acidic impurities, such as the hydrolysis product (carboxylic acid), will remain in the organic phase during the initial acidic wash but can be removed by a subsequent basic wash if necessary.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Separatory Funnel (after basification) start Crude Product in Organic Solvent (e.g., DCM) organic_layer_1 Organic Layer Neutral Impurities start->organic_layer_1 Wash with dilute HCl aqueous_layer_1 Aqueous Layer Protonated Product organic_layer_2 Organic Layer Purified Product aqueous_layer_1->organic_layer_2 Basify with NaOH, extract with DCM aqueous_layer_2 Aqueous Layer Inorganic Salts end Partially Purified Product organic_layer_2->end Dry and Evaporate

Caption: Workflow for purification by acid-base extraction.

Protocol 3.1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The volume of the aqueous acid should be approximately one-third to one-half the volume of the organic layer. Repeat the wash two to three times.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers. The target compound is now in this aqueous phase as its hydrochloride salt.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the pH is greater than 10. The free amine will precipitate or form an oil.

  • Back Extraction: Extract the liberated free amine with fresh organic solvent (DCM or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the partially purified product.

Crystallization: Achieving High Purity for Solid Products

Crystallization is a highly effective method for obtaining a solid product with high purity. The choice of solvent is critical for successful crystallization.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.

Solvent Selection: A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent pair system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be effective. For this compound, suitable solvent systems include:

  • Single Solvents: Isopropanol, ethanol, or acetone.

  • Solvent Pairs: Ethyl acetate/hexanes, acetone/water, or methanol/water.

Protocol 3.2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product to just dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

  • Complete Crystallization: Once crystallization has begun, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Crystallization:

ProblemPossible CauseSolution
No crystals form Too much solvent was used.Boil off some of the solvent and allow the solution to cool again.
Oiling out The compound is melting in the hot solvent or is highly impure.Add a small amount of a "good" solvent to the hot mixture to fully dissolve the oil, then cool slowly.
Poor recovery The compound is too soluble in the cold solvent.Use a different solvent system or cool the solution for a longer period at a lower temperature.
Flash Column Chromatography: For High-Purity Separation

Flash column chromatography is an excellent technique for separating the target compound from impurities with similar polarities, or when the product is an oil. Due to the basic nature of the piperidine nitrogen, special considerations are necessary to prevent peak tailing and poor separation on standard silica gel.

Principle: The crude mixture is loaded onto a column of stationary phase (typically silica gel) and eluted with a mobile phase. Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases.

Considerations for Amines: The acidic nature of silica gel can lead to strong interactions with basic compounds, causing poor chromatographic performance. To mitigate this, two main strategies are employed:

  • Use of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-2%), to the mobile phase neutralizes the acidic sites on the silica gel, improving the peak shape and elution of the basic compound.

  • Use of Amine-Functionalized Silica: This stationary phase has a basic surface that repels basic compounds, leading to better peak shapes without the need for a mobile phase modifier.[5][6]

Protocol 3.3: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.2-0.4. For this compound, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. If using standard silica, add 1% triethylamine to the eluent.

  • Column Packing: Pack a flash column with the chosen stationary phase (standard silica or amine-functionalized silica) using the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Flash_Chromatography Start Crude Product TLC TLC Analysis to Determine Eluent Start->TLC Packing Pack Column with Silica Gel TLC->Packing Loading Load Sample Packing->Loading Elution Elute with Solvent Gradient Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Pure Fractions Identified Evaporation Evaporate Solvent Combine->Evaporation Pure_Product High-Purity Product Evaporation->Pure_Product

Caption: Workflow for purification by flash column chromatography.

Conclusion

The successful purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By employing a logical and multi-step purification strategy that begins with an understanding of the potential impurity profile, researchers can consistently obtain high-purity material. The combination of acid-base extraction for initial cleanup, followed by either crystallization for solid products or flash chromatography for oils or higher purity requirements, provides a robust and adaptable workflow. The detailed protocols and troubleshooting guides presented in these application notes are intended to empower researchers to overcome common purification challenges and achieve their desired product quality.

References

  • Lomenzo, S. A., Rhoden, J. B., Izenwasser, S., Wade, D., Kopajtic, T., Katz, J. L., & Trudell, M. L. (2005). Synthesis and biological evaluation of meperidine analogues at monoamine transporters. Journal of Medicinal Chemistry, 48(5), 1336–1343. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

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  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided is grounded in established chemical principles and supported by peer-reviewed literature and patents.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My yield of the final product is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in the synthesis of this compound can stem from several factors, primarily related to the key reaction steps: the formation of the Grignard reagent (if applicable), the alkylation of 3-methoxyphenylacetonitrile, or the cyanation of a piperidine precursor.

Common Causes and Solutions:

  • Inefficient Alkylation of 3-Methoxyphenylacetonitrile: This is a critical C-C bond-forming step. The acidity of the benzylic protons on 3-methoxyphenylacetonitrile is crucial for its deprotonation to form a reactive carbanion.[1]

    • Weak Base: The choice of base is paramount. If you are using a relatively weak base, deprotonation may be incomplete, leading to unreacted starting material.

      • Solution: Employ a strong base such as sodium amide (NaNH₂), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) to ensure complete deprotonation.[2] The use of KOtBu in toluene at elevated temperatures has been shown to be effective for the α-alkylation of arylacetonitriles.[2]

    • Competing Reactions: The generated carbanion can participate in side reactions.

      • Solution: Maintain a low reaction temperature during the deprotonation and subsequent alkylation to minimize side reactions. The slow addition of the alkylating agent is also recommended.

    • Moisture: The presence of water will quench the carbanion, reducing the yield.

      • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Cyanation Conditions: If your route involves the cyanation of a piperidine precursor, the efficiency of this step is critical.

    • Leaving Group: The nature of the leaving group on the 4-position of the piperidine ring is important.

      • Solution: A good leaving group, such as a tosylate or a halide, is necessary for an efficient nucleophilic substitution with a cyanide source.

    • Cyanide Source: The choice and handling of the cyanide source can impact the reaction.

      • Solution: Sodium cyanide or potassium cyanide are common choices. Ensure they are finely powdered and dry. Phase-transfer catalysts can be beneficial in biphasic systems to improve the transport of the cyanide anion to the organic phase.[3]

  • Difficult Purification: The final product may be difficult to isolate from the reaction mixture, leading to apparent low yields.

    • Solution: Purification by vacuum distillation or column chromatography is often necessary.[1] For basic products like piperidines, an acid-base extraction can be an effective purification step. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

Experimental Protocol: Optimized Alkylation of 3-Methoxyphenylacetonitrile

This protocol provides a generalized procedure for the alkylation step, which is often a bottleneck for yield.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Deprotonation: Add potassium tert-butoxide (KOtBu) (1.2 equivalents) to the flask.

  • Addition of Nitrile: Slowly add a solution of 3-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous toluene to the flask at room temperature.

  • Alkylation: After stirring for 30 minutes, add the appropriate alkylating agent (e.g., 1-bromo-2-chloroethane, followed by reaction with methylamine) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[1]

Question 2: I am observing significant amounts of impurities in my final product. What are the likely side reactions, and how can I minimize them?

Answer: Impurity formation is a common challenge. The structure of this compound lends itself to several potential side reactions.

Likely Side Reactions and Mitigation Strategies:

  • Over-alkylation: If the reaction conditions are not carefully controlled, dialkylation of the 3-methoxyphenylacetonitrile can occur, leading to a diaryl substituted product.

    • Mitigation: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. Maintaining a lower temperature can also help control the reactivity.

  • Elimination Reactions: If the piperidine ring is formed via a cyclization reaction, elimination side reactions can compete with the desired cyclization, especially at higher temperatures.

    • Mitigation: Optimize the reaction temperature and choose a base that favors nucleophilic substitution over elimination.

  • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to hydrolysis, especially under acidic or basic conditions during work-up, leading to the formation of the corresponding carboxylic acid or amide.

    • Mitigation: Maintain neutral or slightly basic conditions during the work-up and purification steps. An optimized Strecker-type condensation followed by selective hydrolysis can be a useful strategy if the amide is a desired intermediate.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis.

What are the most common synthetic routes to this compound?

There are several viable synthetic routes. The choice often depends on the availability of starting materials and the desired scale of the synthesis.

  • Route A: Alkylation of 3-Methoxyphenylacetonitrile: This is a convergent approach where 3-methoxyphenylacetonitrile is deprotonated with a strong base and then reacted with a suitable bis-electrophile, such as N-methyl-bis(2-chloroethyl)amine, to form the piperidine ring.

  • Route B: Cyanation of a Pre-formed Piperidine: This route involves the synthesis of 1-methyl-4-(3-methoxyphenyl)piperidin-4-ol, followed by conversion of the hydroxyl group to a good leaving group (e.g., tosylate) and subsequent displacement with a cyanide salt.

  • Route C: Strecker Synthesis: A variation of the Strecker synthesis can be employed starting from 1-methyl-4-piperidone and 3-methoxyaniline.[4]

How can I effectively monitor the progress of the reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of starting materials and the formation of the product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information about the composition of the reaction mixture, including the presence of side products.

What are the recommended purification techniques for the final product?
  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of ethyl acetate and hexanes is often a good starting point.

  • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a highly effective purification method.[1][5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can yield a highly pure product.

III. Data and Diagrams

Table 1: Comparison of Common Bases for Alkylation
BasepKa (Conjugate Acid)Common SolventsKey Considerations
Sodium Hydride (NaH)~36THF, DMFHeterogeneous reaction, requires careful handling.
Potassium tert-Butoxide (KOtBu)~19THF, Toluene, DioxaneSoluble in many organic solvents, strong non-nucleophilic base.[2]
Sodium Amide (NaNH₂)~38Liquid Ammonia, TolueneVery strong base, but can be difficult to handle.
Diagram 1: General Synthetic Approach via Alkylation

A 3-Methoxyphenylacetonitrile B Deprotonation (Strong Base) A->B 1. C Carbanion Intermediate B->C 2. D Alkylation with N-methyl-bis(2-haloethyl)amine C->D 3. E Cyclization D->E 4. F 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carbonitrile E->F 5.

Caption: Key steps in the synthesis via alkylation of 3-methoxyphenylacetonitrile.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Base Is the base strong enough? (e.g., KOtBu, NaH) Start->Check_Base Check_Moisture Are reaction conditions strictly anhydrous? Check_Base->Check_Moisture Yes Solution_Base Use a stronger base (e.g., KOtBu) Check_Base->Solution_Base No Check_Temp Is the reaction temperature optimized? Check_Moisture->Check_Temp Yes Solution_Moisture Dry all glassware and solvents; use inert atmosphere Check_Moisture->Solution_Moisture No Check_Purification Is the purification method appropriate? Check_Temp->Check_Purification Yes Solution_Temp Optimize temperature to minimize side reactions Check_Temp->Solution_Temp No Solution_Purification Consider alternative purification (e.g., acid-base extraction) Check_Purification->Solution_Purification No

Caption: A decision-making flowchart for troubleshooting low product yield.

IV. References

  • Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Retrieved from [Link]

  • Short, J. H., & Castillon, R. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. U.S. Patent No. 3,983,151.

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

  • Creighton, A. M., & Green, M. (1976). Process for the preparation of hydroxyphenylacetonitriles. U.S. Patent No. 3,983,160.

  • Majumdar, K. C., & Jana, S. (2018). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. ChemistrySelect, 3(32), 9204-9208. Retrieved from [Link]

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 43, 66. Retrieved from [Link]

  • El-Agrody, A. M., et al. (2001). Synthesis of 9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles via 2-(Imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile as Intermediate. Zeitschrift für Naturforschung B, 56(6), 581-586. Retrieved from [Link]

  • Mihailović, M. L., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Piperidine Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in optimizing your experimental outcomes.

Troubleshooting Guide: Common Side Reactions and Solutions

The synthesis of piperidine carbonitriles, most commonly achieved via a modified Strecker reaction involving a piperidone precursor, is a robust transformation. However, several competing pathways can lead to undesired byproducts, reducing yield and complicating purification. This section addresses the most prevalent side reactions, their mechanistic origins, and practical, field-proven solutions.

Issue 1: Low Yield of Piperidine Carbonitrile due to Competing Cyanohydrin Formation

Q: My reaction is yielding a significant amount of a hydroxyl-containing byproduct instead of the desired α-aminonitrile. What is happening and how can I prevent it?

A: This is a classic case of a competing reaction pathway in the Strecker synthesis. The cyanide ion is a potent nucleophile and can directly attack the carbonyl group of the starting piperidone to form a cyanohydrin. This pathway competes with the desired formation of the imine intermediate, which is then cyanated to the α-aminonitrile. The α-aminonitrile is generally the thermodynamically more stable product, but the cyanohydrin can be a significant kinetic byproduct.[1]

Mechanism of Side Reaction: Cyanohydrin Formation

The formation of the cyanohydrin is a reversible reaction where the cyanide ion directly adds to the carbonyl carbon of the piperidone.

Cyanohydrin_Formation Piperidone Piperidone Cyanohydrin Cyanohydrin Piperidone->Cyanohydrin Direct Nucleophilic Attack Cyanide CN⁻

Caption: Competing cyanohydrin formation pathway.

Troubleshooting Strategies:

To favor the formation of the desired α-aminonitrile over the cyanohydrin, the equilibrium of the initial step needs to be shifted towards the formation of the imine or iminium ion.

StrategyRationaleExperimental Protocol
Pre-formation of the Imine By forming the imine before the addition of the cyanide source, the concentration of the starting piperidone is minimized, thus reducing the likelihood of direct cyanide attack on the carbonyl.1. Dissolve the piperidone and the amine source (e.g., ammonium chloride) in a suitable solvent (e.g., methanol or ethanol).2. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.3. Slowly add the cyanide source (e.g., KCN or NaCN) to the reaction mixture.
pH Control Mildly acidic conditions (pH 4-6) favor the formation of the iminium ion, which is more electrophilic than the starting carbonyl and reacts preferentially with the cyanide ion.[2]Use a buffered system or add a mild acid (e.g., acetic acid) to maintain the pH in the optimal range. Monitor the pH of the reaction mixture and adjust as necessary.
Choice of Cyanide Source Trimethylsilyl cyanide (TMSCN) can sometimes favor the formation of silylated cyanohydrins. Using an alkali metal cyanide like KCN or NaCN in the presence of an ammonium salt often gives better selectivity for the α-aminonitrile.[3][4]Compare the reaction using KCN/NH₄Cl with TMSCN under otherwise identical conditions to determine the optimal cyanide source for your specific substrate.
Issue 2: Presence of Amide or Carboxylic Acid Impurities in the Final Product

Q: My final product is contaminated with the corresponding amide or carboxylic acid. How can I avoid this hydrolysis?

A: The nitrile group of the α-aminonitrile is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which are often employed during work-up or subsequent reaction steps.[5] This can lead to the formation of the corresponding amide as an intermediate, which can be further hydrolyzed to the carboxylic acid.

Mechanism of Side Reaction: Nitrile Hydrolysis

Nitrile_Hydrolysis Aminonitrile α-Aminonitrile Amide Amide Aminonitrile->Amide Partial Hydrolysis (H⁺ or OH⁻) CarboxylicAcid Carboxylic Acid Amide->CarboxylicAcid Full Hydrolysis (H⁺ or OH⁻)

Caption: Stepwise hydrolysis of the α-aminonitrile.

Troubleshooting Strategies:

Careful control of the reaction and work-up conditions is crucial to prevent unwanted hydrolysis.

StrategyRationaleExperimental Protocol
Maintain Neutral or Mildly Basic pH during Work-up Strong acids or bases will catalyze the hydrolysis of the nitrile. A neutral or mildly basic work-up will minimize this side reaction.1. Quench the reaction with water.2. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).3. Wash the organic layer with a saturated solution of sodium bicarbonate (to neutralize any acid) and then with brine.4. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
Avoid High Temperatures Elevated temperatures can accelerate the rate of hydrolysis.Perform the reaction and work-up at or below room temperature whenever possible. If heating is required for the synthesis, ensure that the subsequent work-up is performed at a lower temperature.
Use of a Two-Phase System A two-phase system can help to protect the product from prolonged exposure to aqueous acidic or basic conditions by keeping it in the organic phase.During work-up, quickly extract the product into an organic solvent to minimize its contact time with the aqueous phase.
Issue 3: Loss of Stereochemical Integrity (Epimerization)

Q: I am working with a chiral piperidone, but my final piperidine carbonitrile product is a mixture of diastereomers. What is causing this epimerization?

A: Epimerization at the α-carbon (the carbon bearing the nitrile and amino groups) is a common issue when working with chiral α-aminonitriles. The α-proton is acidic and can be abstracted under basic conditions to form a planar carbanion intermediate. Re-protonation can then occur from either face, leading to a mixture of epimers.[6][7]

Mechanism of Side Reaction: Epimerization

Epimerization Epimer1 Desired Epimer Carbanion Planar Carbanion Intermediate Epimer1->Carbanion Base (e.g., OH⁻) Carbanion->Epimer1 H⁺ Epimer2 Undesired Epimer Carbanion->Epimer2 H⁺

Caption: Base-catalyzed epimerization of an α-aminonitrile.

Troubleshooting Strategies:

Minimizing exposure to basic conditions and controlling the reaction temperature are key to preventing epimerization.

StrategyRationaleExperimental Protocol
Strict pH Control Avoid strongly basic conditions which promote the abstraction of the α-proton.Maintain the reaction and work-up pH below 9. Use of a buffer system can be beneficial.
Low Reaction Temperature Lower temperatures decrease the rate of epimerization.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing the reaction at 0 °C or even lower if the kinetics are favorable.[6]
Choice of Base If a base is required, use a non-nucleophilic, sterically hindered base to minimize its interaction with the α-proton.Consider using a base like N,N-diisopropylethylamine (DIPEA) instead of stronger, less hindered bases like sodium hydroxide or potassium carbonate.
Use of Additives Certain additives, such as cupric (II) salts, have been shown to suppress epimerization in peptide synthesis and may be applicable here.[8]In a small-scale trial, add a catalytic amount of CuCl₂ to the reaction mixture and analyze the epimeric ratio of the product.
Issue 4: Formation of N-Alkylated Byproducts

Q: I am observing byproducts with a higher molecular weight, suggesting a reaction at the piperidine nitrogen. How can I avoid this?

A: If the piperidine nitrogen is a secondary amine (N-H), it is nucleophilic and can react with electrophiles present in the reaction mixture. This can include the starting piperidone (leading to dimers) or other reagents.

Troubleshooting Strategies:

Protecting the piperidine nitrogen is the most effective way to prevent N-alkylation.

StrategyRationaleExperimental Protocol
Use of a Nitrogen Protecting Group A suitable protecting group will render the piperidine nitrogen non-nucleophilic, preventing side reactions. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.1. Protect the nitrogen of the starting piperidone with a suitable protecting group (e.g., Boc, Cbz, Fmoc) prior to the Strecker reaction.[9][10][11]2. Perform the piperidine carbonitrile synthesis on the N-protected substrate.3. Deprotect the nitrogen at a later stage in the synthesis as required.

Common Nitrogen Protecting Groups for Piperidines:

Protecting GroupAbbreviationStabilityCleavage Conditions
tert-ButoxycarbonylBocStable to base, hydrogenolysisStrong acid (e.g., TFA, HCl)
CarboxybenzylCbzStable to acidHydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocStable to acid, hydrogenolysisBase (e.g., piperidine)

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a typical piperidine carbonitrile synthesis?

A: The optimal temperature is highly substrate-dependent. However, it is generally advisable to start at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied. For sensitive substrates prone to epimerization or other side reactions, running the reaction at a lower temperature (e.g., 0 °C) is recommended.[6]

Q2: How can I effectively purify my piperidine carbonitrile?

A: Purification can be challenging due to the basic nature of the piperidine nitrogen and the potential for closely related impurities. The most common methods are:

  • Column Chromatography: Silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.

  • Distillation: For liquid products, vacuum distillation can be used, but care must be taken to avoid high temperatures that could cause decomposition.

Q3: I am getting a very low yield. What are the first things I should check?

A: For low yields, a systematic approach to troubleshooting is best.

Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity CheckReagents 2. Verify Activity of Reagents (especially cyanide source) CheckPurity->CheckReagents CheckConditions 3. Review Reaction Conditions (Temp, Time, pH) CheckReagents->CheckConditions AnalyzeByproducts 4. Analyze Crude Mixture (TLC, LC-MS, NMR) to Identify Byproducts CheckConditions->AnalyzeByproducts Optimize 5. Optimize Reaction Based on Byproduct Analysis AnalyzeByproducts->Optimize

Caption: Troubleshooting workflow for low reaction yield.

Start by confirming the purity of your starting materials and the activity of your reagents. Then, carefully review your reaction conditions. Analysis of the crude reaction mixture by techniques like TLC, LC-MS, or NMR can provide valuable clues as to whether the starting material is unreacted or if specific byproducts are being formed, which can then guide your optimization efforts.[12]

Q4: Can I use acetone cyanohydrin as a cyanide source?

A: Yes, acetone cyanohydrin can be a convenient and less hazardous alternative to using alkali metal cyanides or TMSCN.[13] It can serve as an in situ source of HCN. The reaction is often performed in water or other protic solvents and can proceed efficiently without a catalyst.[13] However, as with any cyanide source, it should be handled with extreme caution in a well-ventilated fume hood.

References

  • Strategies to minimize byproduct formation in Strecker reactions. Benchchem. Published December 2025.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Published August 4, 2022.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health. Published January 7, 2021.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Hydrolysis of D,L-phenylglycine nitrile by new bacterial cultures.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Published August 27, 2025.
  • Strecker Synthesis. Master Organic Chemistry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Amino Acid Deriv
  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. Published April 18, 2025.
  • Common side reactions and byproducts in 2-Piperidinol synthesis. Benchchem.
  • Process for producing cyanopiperidine.
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. National Institutes of Health. Published September 2, 2023.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed.
  • Nitrogen Protecting Groups: Recent Developments and New Applications.
  • α-Aminonitrile synthesis by cyan
  • Piperidine Synthesis. DTIC. Published June 4, 2025.
  • Recent advances in the synthesis of piperidones and piperidines.
  • Trimethylsilyl cyanide (TMSCN) | Request PDF.
  • Method for preparing 4-cyanopiperidine hydrochloride.
  • Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal.
  • TRIMETHYLSILYL CYANIDE. Organic Syntheses Procedure.
  • Trimethylsilyl cyanide. Wikipedia.
  • Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. MDPI.
  • Trimethylsilyl cyanide – Knowledge and References. Taylor & Francis.
  • Help with Low Yield Synthesis. Reddit. Published June 8, 2025.
  • Strecker Synthesis. NROChemistry.
  • Purification Protocols. The Wolfson Centre for Applied Structural Biology - The Hebrew University of Jerusalem.
  • Chapter 2 Protein Purification by Aminosquarylium Cyanine Dye-Affinity Chromatography.

Sources

Technical Support Center: Troubleshooting Knoevenagel Condensation for Piperidine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Knoevenagel condensation, a pivotal reaction in the synthesis of piperidine precursors. Our aim is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered in your laboratory work.

Introduction to Knoevenagel Condensation in Piperidine Synthesis

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1][2][3] This reaction is a cornerstone in organic synthesis due to its versatility in creating α,β-unsaturated compounds, which are valuable intermediates for a wide range of fine chemicals and pharmaceuticals, including piperidine derivatives.[1][2] Piperidine moieties are prevalent in numerous natural products and drug molecules, making the reliable synthesis of their precursors a critical step in drug discovery and development.[4]

This guide will delve into the intricacies of troubleshooting the Knoevenagel condensation specifically when applied to the synthesis of piperidine precursors, providing you with the expertise to navigate the experimental challenges you may face.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knoevenagel condensation?

The Knoevenagel condensation is a modification of the aldol condensation.[3] It proceeds via a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base, such as piperidine or other amines.[5][6] The mechanism involves the deprotonation of the active methylene compound to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[5][7] The resulting intermediate then undergoes dehydration to yield the α,β-unsaturated product.[5]

Q2: Why is piperidine often used as a catalyst in this reaction?

Piperidine, a secondary amine, is a commonly used catalyst for the Knoevenagel condensation for several reasons. It is a moderately weak base, which is crucial for deprotonating the active methylene compound without causing self-condensation of the aldehyde or ketone starting material.[3] Furthermore, secondary amines like piperidine can react with the carbonyl compound to form an iminium ion, which is more electrophilic than the original carbonyl group and thus more reactive towards the enolate.[5][7]

Q3: What are considered "active methylene compounds" in the context of this reaction?

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z').[3] These electron-withdrawing groups increase the acidity of the methylene protons, making them susceptible to deprotonation by a weak base.[3] Common examples include malonic esters (e.g., diethyl malonate), ethyl acetoacetate, malononitrile, and cyanoacetic acid.[3][8]

Q4: Can ketones be used in Knoevenagel condensations for piperidine precursors?

While aldehydes are generally more reactive and commonly used, ketones can also undergo Knoevenagel condensation.[8][9] However, the reaction with ketones is often slower and may require more forcing conditions, such as higher temperatures or more active methylene compounds.[9] For the synthesis of certain piperidone precursors, a ketone is the required starting material.[10][11]

Troubleshooting Guide: From Low Yields to Unexpected Side Products

This section addresses specific issues you might encounter during your experiments, providing explanations grounded in chemical principles and actionable solutions.

Issue 1: Low or No Product Yield

A low or complete lack of product is one of the most common frustrations. Several factors can contribute to this outcome.

Q: My reaction is not proceeding, or the yield is disappointingly low. What are the likely causes and how can I fix this?

A: A systematic investigation into your reaction parameters is key. Here’s a breakdown of potential culprits and their solutions:

  • Insufficient Catalyst Activity: The choice and amount of catalyst are critical.

    • Explanation: A base that is too weak may not be sufficient to deprotonate the active methylene compound effectively. Conversely, a base that is too strong can lead to unwanted side reactions like the self-condensation of the aldehyde.[3] Piperidine is a good starting point, but its effectiveness can be substrate-dependent.

    • Solutions:

      • Optimize Catalyst Loading: While catalytic amounts (0.1 equivalents) are typical, for sluggish reactions, increasing the catalyst loading might be beneficial.[12]

      • Alternative Catalysts: Consider other weak bases like pyrrolidine, which has been shown to be more efficient than piperidine in some cases.[13][14][15] Ammonium salts such as ammonium acetate are also effective and are considered a greener alternative.[16]

      • Co-catalysts: The addition of a mild acid, like acetic acid, along with piperidine can sometimes enhance the reaction rate.[17]

  • Inadequate Reaction Conditions: Temperature and reaction time play a significant role.

    • Explanation: While many Knoevenagel condensations proceed at room temperature, some substrate combinations require heating to overcome the activation energy barrier.[12] Insufficient reaction time will naturally lead to incomplete conversion.

    • Solutions:

      • Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in a suitable solvent is a common strategy.[12]

      • Extend Reaction Time: Monitor the reaction over a longer period. Some reactions may require several hours to reach completion.[12]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct.

    • Explanation: The accumulation of water can inhibit the reaction or even lead to the hydrolysis of the product or starting materials, shifting the equilibrium back towards the reactants.[12][16]

    • Solution: Employ methods for water removal. The most common technique is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[12][17] Alternatively, adding molecular sieves to the reaction mixture can effectively sequester water.[8]

  • Poor Quality of Reagents: The purity of your starting materials is paramount.

    • Explanation: Impurities in the aldehyde, ketone, or active methylene compound can interfere with the reaction. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.

    • Solution: Use freshly distilled or purified reagents. Ensure your active methylene compound is of high purity.

Troubleshooting Low Yield: A Workflow

Troubleshooting_Low_Yield start Low or No Yield catalyst Check Catalyst start->catalyst conditions Optimize Conditions start->conditions water Remove Water start->water reagents Verify Reagents start->reagents sub_catalyst Optimize Loading Try Alternative Base Use Co-catalyst catalyst->sub_catalyst sub_conditions Increase Temperature Extend Reaction Time conditions->sub_conditions sub_water Dean-Stark Trap Molecular Sieves water->sub_water sub_reagents Purify/Distill Check Purity reagents->sub_reagents end Improved Yield sub_catalyst->end sub_conditions->end sub_water->end sub_reagents->end

Caption: Systematic approach to troubleshooting low yields in Knoevenagel condensation.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired piperidine precursor.

Q: I am observing multiple products in my reaction mixture. What are the common side reactions and how can I suppress them?

A: The formation of side products often arises from the reactivity of the starting materials under the reaction conditions. Here are the most common culprits:

  • Self-Condensation of the Aldehyde or Ketone:

    • Explanation: If the carbonyl compound has α-hydrogens, it can undergo self-aldol condensation, especially if the base is too strong.[3]

    • Solution: Use a weak base like piperidine or an ammonium salt.[3][16] Ensure the slow addition of the catalyst to the reaction mixture.

  • Michael Addition:

    • Explanation: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the active methylene compound's enolate can add to this product, leading to a bis-adduct.[18]

    • Solution:

      • Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde/ketone and the active methylene compound. A slight excess of the carbonyl compound can sometimes be beneficial.

      • Lower Temperature: Running the reaction at a lower temperature can often favor the desired condensation over the subsequent Michael addition.

  • Polymerization:

    • Explanation: Aldehydes, especially unhindered ones, can be prone to polymerization under basic conditions.

    • Solution:

      • Control Temperature: Avoid excessive heating.

      • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.

Issue 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be a challenge.

Q: My product is difficult to purify. What strategies can I employ for effective isolation?

A: The physical properties of your product will dictate the best purification strategy.

  • Crystallization:

    • Explanation: Many Knoevenagel products are crystalline solids.

    • Solution: If a precipitate forms upon cooling the reaction mixture, it can be isolated by filtration and washed with a cold solvent.[12] If the product is soluble, try to induce crystallization by concentrating the solution and adding a non-solvent. Recrystallization from a suitable solvent system is a powerful purification technique.[13]

  • Column Chromatography:

    • Explanation: If the product is an oil or if crystallization is ineffective at removing impurities, column chromatography is the method of choice.

    • Solution: Use silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate) to separate your product from unreacted starting materials and side products.[19]

  • Work-up Procedure:

    • Explanation: A proper aqueous work-up can remove the catalyst and other water-soluble impurities before further purification.

    • Solution: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove the amine catalyst, followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Detailed Experimental Protocols

Protocol 1: General Knoevenagel Condensation for a Piperidine Precursor

This protocol provides a general procedure that can be adapted for various aldehydes and active methylene compounds.

Materials:

  • Aldehyde or ketone (1 equivalent)

  • Active methylene compound (1-1.2 equivalents)

  • Piperidine (0.1 equivalents)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone.

  • Add the active methylene compound.

  • Add the chosen solvent.

  • Add the piperidine catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., cold ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[12]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is recommended for reactions that are sensitive to the presence of water or have an unfavorable equilibrium.

Materials:

  • Aldehyde or ketone (1 equivalent)

  • Active methylene compound (1-1.2 equivalents)

  • Piperidine (0.1 equivalents)

  • Toluene or another suitable azeotroping solvent

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the aldehyde or ketone and the active methylene compound to the flask.

  • Add toluene as the solvent.

  • Add the piperidine catalyst.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, or until TLC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[12][16]

Visualizing the Knoevenagel Condensation Mechanism

The following diagram illustrates the catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_cycle Catalytic Cycle reagents Aldehyde/Ketone + Active Methylene Cmpd. iminium Formation of Iminium Ion reagents->iminium enolate Formation of Enolate reagents->enolate catalyst Piperidine catalyst->iminium catalyst->enolate attack Nucleophilic Attack iminium->attack 1 enolate->attack 2 dehydration Dehydration & Catalyst Regeneration attack->dehydration 3 dehydration->catalyst 4 product α,β-Unsaturated Product dehydration->product Final Product

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Concluding Remarks

The Knoevenagel condensation is a robust and widely applicable reaction for the synthesis of piperidine precursors. By understanding the underlying mechanism and the potential pitfalls, you can systematically troubleshoot and optimize your reactions for higher yields and purity. This guide is intended to be a living document, and we encourage you to reach out to our technical support team with any further questions or challenges you may encounter.

References

  • Recent developments in Knoevenagel condensation reaction: a review. (2022). Journal of Advanced Scientific Research, 13(5), 17-25.
  • Knoevenagel Condens
  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Dalton Transactions, 50(10), 3296-3314.
  • Knoevenagel Condens
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Green Chemistry Letters and Reviews, 13(4), 283-309.
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing).
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B, 121(21), 5427–5436.
  • Knoevenagel condens
  • A Comparative Guide to Catalysts for Knoevenagel Condens
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Troubleshooting low yields in Knoevenagel condens
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). MOJ Bioorganic & Organic Chemistry, 2(2).
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega, 6(43), 28678–28687.
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
  • Troubleshooting low conversion rates in Knoevenagel reactions. Benchchem.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Chemistry, 5(4), 2635-2646.
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condens
  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a C
  • Piperidine and acetic acid as catalysts for Knoevenagel condensation.
  • The Knoevenagel Condens
  • The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+.
  • Knoevenagel condens
  • Knoevenagel Condens
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). European Journal of Medicinal Chemistry, 245, 114918.
  • Advances in Piperidone Synthesis Techniques. Scribd.

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-Arylpiperidine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 4-arylpiperidines, a critical scaffold in modern drug discovery.[1] This guide provides field-proven insights and practical troubleshooting advice to help researchers, scientists, and drug development professionals optimize their catalytic reactions, with a specific focus on catalyst loading. The formation of the C(sp²)–C(sp³) or C(sp²)–N bond to construct the 4-arylpiperidine core is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] Achieving high yield, purity, and reproducibility hinges on the careful optimization of reaction parameters, with catalyst loading being a pivotal factor.

This resource is designed to be a dynamic tool. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Frequently Asked Questions (FAQs)

Here we address common questions regarding catalyst loading and its impact on the synthesis of 4-arylpiperidines.

Q1: What are the most common catalytic methods for synthesizing 4-arylpiperidines?

The synthesis of 4-arylpiperidines predominantly relies on palladium-catalyzed cross-coupling reactions. The two most versatile and widely adopted methods are:

  • Suzuki-Miyaura Cross-Coupling: This reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an organoboron reagent, such as a boronic acid or ester, derived from the piperidine core.[4][5] It is favored for its functional group tolerance and the relatively low toxicity of the boron-containing reagents.

  • Buchwald-Hartwig Amination: This method constructs a carbon-nitrogen bond between an aryl halide (or triflate) and a piperidine, directly coupling the two fragments.[6][7] This approach is highly efficient for the synthesis of N-arylpiperidines.

Q2: What is a typical catalyst loading for these reactions, and how does it impact the synthesis?

Typical palladium catalyst loadings for both Suzuki-Miyaura and Buchwald-Hartwig reactions range from 0.5 to 5 mol%.[4] However, with the advent of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, it is possible to achieve excellent yields with significantly lower loadings, sometimes in the parts-per-million (ppm) range.[4]

Catalyst loading directly influences several key aspects of the reaction:

  • Reaction Rate: Higher catalyst loading generally leads to a faster reaction. However, there is often a point of diminishing returns.

  • Yield and Purity: An optimal catalyst loading is crucial for maximizing yield. Insufficient catalyst can lead to incomplete conversion, while excessive amounts can sometimes promote side reactions, such as homocoupling of the starting materials, or lead to the formation of palladium black (catalyst decomposition).[4][5]

  • Cost: The palladium catalyst is often the most expensive component of the reaction. Minimizing the catalyst loading is therefore critical for the economic viability of a synthesis, especially at an industrial scale.

Q3: How do I choose the right ligand and palladium precursor?

The choice of ligand is critical for a successful cross-coupling reaction and directly impacts the optimal catalyst loading. For the synthesis of 4-arylpiperidines, bulky, electron-rich biarylphosphine ligands are often employed.

  • For Suzuki-Miyaura: Ligands like SPhos, XPhos, and RuPhos are commonly used.

  • For Buchwald-Hartwig: Ligands such as BrettPhos (for primary amines) and RuPhos (for secondary amines) have shown excellent performance.[7][8]

Using pre-formed palladium precatalysts, where the ligand is already coordinated to the palladium center, is highly recommended.[6][9] These are often more stable, easier to handle, and lead to more reproducible results by ensuring the efficient generation of the active catalytic species.[10]

Q4: What are the signs of suboptimal catalyst loading?

Identifying the signs of incorrect catalyst loading is key to effective troubleshooting:

  • Too Low: The reaction is sluggish, stalls before completion, or results in a low yield with a significant amount of unreacted starting materials.[4]

  • Too High: While less common, excessively high catalyst loading can lead to the formation of palladium black, indicating catalyst decomposition. It may also increase the rate of side reactions, leading to a complex product mixture and difficulties in purification.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 4-arylpiperidines, with a focus on optimizing catalyst loading.

Issue 1: Low or No Product Yield

A low or complete lack of product is a common and frustrating issue. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

Start Low/No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Loading Is Catalyst Loading Sufficient? Check_Catalyst->Check_Loading Yes Use_Precatalyst Switch to a Precatalyst Check_Catalyst->Use_Precatalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Loading->Check_Conditions Yes Increase_Loading Incrementally Increase Loading (e.g., 1 -> 2 -> 5 mol%) Check_Loading->Increase_Loading No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Optimize_Temp_Base Optimize Temperature & Base Check_Conditions->Optimize_Temp_Base No Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents No Success Improved Yield Increase_Loading->Success Use_Precatalyst->Success Optimize_Temp_Base->Success Purify_Reagents->Success

Caption: Troubleshooting logic for addressing low product yield.

Detailed Steps:

  • Verify Catalyst Activity: Ensure your palladium source and ligand are not degraded. Using a well-defined, air-stable precatalyst can mitigate issues with catalyst activation.[6][9] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species.[5]

  • Evaluate Catalyst Loading: For challenging or sterically hindered substrates, the standard loading might be insufficient.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%) and carefully monitor the reaction progress by TLC or LC-MS.[11]

  • Assess Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst.

    • Solution: Ensure all reagents are pure and solvents are anhydrous and degassed.[11][12] Water and oxygen can be particularly detrimental.

  • Optimize Reaction Conditions: The interplay between catalyst loading, temperature, and base is crucial.

    • Solution: A weak base might require a higher catalyst loading or temperature to achieve a reasonable reaction rate. Conversely, a very strong base could lead to substrate decomposition or catalyst deactivation. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and temperatures.[13]

Issue 2: Reaction Stalls Before Completion

This is a classic sign of catalyst deactivation or a system with a low turnover number (TON).

Possible Causes & Solutions:

  • Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions for the required duration.

    • Solution 1: Increase the initial catalyst loading. A higher concentration of the active catalyst can help drive the reaction to completion before significant deactivation occurs.

    • Solution 2: Change the ligand. A different ligand may form a more stable catalytic complex.

    • Solution 3: Lower the reaction temperature. While this will slow the reaction rate, it may also reduce the rate of catalyst decomposition.

  • Product Inhibition: The product formed may coordinate to the palladium center and inhibit the catalytic cycle.

    • Solution: This can be a challenging issue to resolve. Sometimes, a change in solvent or ligand can mitigate product inhibition.

  • Inhibitory Effects of Byproducts: In some cases, byproducts can interfere with the catalyst. For example, in Suzuki-Miyaura reactions using aryl iodides, the generated iodide anion can sometimes form unreactive palladium dimers.[14]

    • Solution: Using toluene as a solvent can be beneficial as the iodide salts are often poorly soluble and precipitate out of the reaction mixture.[14]

Issue 3: Formation of Side Products (e.g., Homocoupling)

The formation of significant amounts of side products, such as the homocoupling of the aryl halide or the boronic acid, can indicate that the catalyst loading and reaction conditions are not optimized.

Possible Causes & Solutions:

  • High Catalyst Loading: In some instances, an excessively high catalyst concentration can promote side reactions.

    • Solution: Systematically decrease the catalyst loading to find the optimal concentration that favors the desired cross-coupling pathway.

  • Inefficient Transmetalation (Suzuki-Miyaura): If the transmetalation step is slow, the oxidative addition complex may undergo side reactions.

    • Solution: Ensure the base is effective and the boronic acid is of high quality. The choice of base is critical for efficient transmetalation.

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[5]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

Experimental Protocols

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling to synthesize a 4-arylpiperidine derivative. Note: This protocol should be optimized for specific substrates.

General Protocol: Suzuki-Miyaura Synthesis of a 4-Arylpiperidine

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the piperidine-derived boronic acid ester (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Workflow for Systematic Optimization of Catalyst Loading

Start Define Substrates & Target Product Initial_Screen Initial Screen: - Catalyst: 2 mol% - Ligand: XPhos - Base: K2CO3 - Temp: 100°C Start->Initial_Screen Analyze_1 Analyze Yield & Purity (LC-MS) Initial_Screen->Analyze_1 Decision_1 Yield > 85%? Analyze_1->Decision_1 Optimize_Low Decrease Loading: Run reactions at 1, 0.5, 0.1 mol% Decision_1->Optimize_Low Yes Optimize_High Troubleshoot: - Increase Loading (3-5 mol%) - Screen Ligands/Bases Decision_1->Optimize_High No Analyze_2 Analyze Yield & Purity Optimize_Low->Analyze_2 Optimize_High->Analyze_2 Final_Conditions Determine Optimal Catalyst Loading Analyze_2->Final_Conditions

Caption: Workflow for the systematic optimization of catalyst loading.

Data Presentation

The following table illustrates the potential impact of catalyst loading on the yield of a model Suzuki-Miyaura reaction.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Notes
10.52465Incomplete conversion
21.01292Optimal
32.0893Faster reaction, minimal yield increase
45.0688Increased side products observed

Note: This data is illustrative and compiled from general observations in the field. Actual results will vary depending on the specific substrates and conditions.

Conclusion

Optimizing catalyst loading is a critical step in developing robust and efficient syntheses of 4-arylpiperidines. By understanding the interplay between the catalyst, ligands, reagents, and reaction conditions, researchers can overcome common challenges such as low yields and catalyst deactivation. A systematic and logical approach to troubleshooting, as outlined in this guide, will empower you to confidently develop and scale up these important transformations.

References

  • (2018). Optimization of Catalyst Loading and Scale. ResearchGate. [Link]

  • (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • (2017). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]

  • (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • (2018). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ChemRxiv. [Link]

  • (2015). Selected pharmacologically active 4-arylpiperidines. ResearchGate. [Link]

  • (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • (2002). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]

  • (2012). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. ResearchGate. [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (2020). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. ResearchGate. [Link]

  • (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • (2007). Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. University of Liverpool. [Link]

  • (2020). Organic Synthesis via Transition Metal-Catalysis. MDPI. [Link]

  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the isolation and purification of these specific chemical entities. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Introduction

This compound is a substituted piperidine derivative. The presence of a chiral center at the C4 position of the piperidine ring means this compound can exist as a pair of enantiomers. Depending on the synthetic route and conditions, diastereomers may also be present if other chiral centers are introduced. The purification of these isomers is a critical step in many research and development applications, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.

This guide will address the common hurdles faced during the purification process, from co-eluting isomers to the removal of stubborn synthesis-related impurities.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My primary challenge is the separation of diastereomers of this compound. What chromatographic strategies should I employ?

A1: The separation of diastereomers can often be achieved using achiral chromatography due to their different physical properties. Both normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC) are viable options, and the choice depends on the specific properties of your isomeric mixture.[1]

  • Initial Approach: A systematic approach is recommended. Begin by screening different stationary phases and mobile phase compositions to identify the best initial separation conditions.[1]

  • Reversed-Phase HPLC (RP-HPLC): This is often a good starting point.

    • Column: A C18 column is a common first choice.[1] For compounds like piperidine derivatives, a pentafluorophenyl (PFP) stationary phase might offer enhanced selectivity.[1]

    • Mobile Phase: A typical mobile phase consists of acetonitrile and water or methanol and water.[2] A broad gradient elution can help determine the approximate conditions for separation.[1]

  • Normal-Phase HPLC (NP-HPLC):

    • Column: A bare silica column is effective for many diastereomeric separations.[1]

    • Mobile Phase: A common mobile phase for NP-HPLC is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethanol.[3]

  • Optimization: Once initial separation is observed, you can optimize the resolution by adjusting parameters such as:

    • Mobile Phase Modifiers: For basic compounds like piperidines, adding a small amount of a basic modifier like diethylamine (DEA) can significantly improve peak shape by reducing tailing caused by interactions with residual silanol groups on the silica support.[1]

    • Temperature: Analyzing your sample at different temperatures (e.g., 25°C, 35°C, 45°C) can impact resolution and should be explored.[1]

    • Flow Rate: Adjusting the flow rate can provide a balance between resolution and the duration of the analysis.[1]

A study on the separation of disubstituted piracetam diastereomers found that a mobile phase of ethanol/hexane on a bare silica column provided good resolution in normal-phase mode, while a C18 column with an acetonitrile/water mobile phase was effective in reversed-phase mode.[3]

Q2: I am observing significant peak tailing for my piperidine carbonitrile compound during HPLC analysis. What is the likely cause and how can I resolve it?

A2: Peak tailing for basic compounds like piperidines in HPLC is often due to secondary interactions between the basic nitrogen of the piperidine ring and acidic silanol groups present on the surface of the silica-based stationary phase.[1]

To mitigate this issue:

  • Mobile Phase Additives: The most common solution is to add a basic modifier to the mobile phase. A small concentration (e.g., 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) will compete with your analyte for interaction with the silanol groups, effectively masking them and leading to more symmetrical peaks.[1]

  • Base-Deactivated Columns: Consider using a column that has been specifically end-capped or "base-deactivated." These columns have a reduced number of free silanol groups, minimizing the potential for these undesirable interactions.

  • Column Overload: Injecting too much sample can also lead to peak distortion and tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[1]

Q3: My crude product of this compound is an oil and I'm struggling to induce crystallization. What recrystallization techniques can I try?

A3: Recrystallization is a powerful purification technique for solid compounds, but it can be challenging for oils or compounds that are reluctant to crystallize.[4] Here are some strategies to consider:

  • Solvent/Anti-Solvent Recrystallization: This is a highly effective method for compounds that are oils at room temperature.

    • Identify a "good" solvent in which your compound is highly soluble.

    • Identify a "poor" solvent (an anti-solvent) in which your compound is poorly soluble but is miscible with the "good" solvent.

    • Dissolve your crude product in a minimum amount of the "good" solvent.

    • Slowly add the anti-solvent dropwise with stirring until you observe persistent turbidity.

    • You can then either add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly, or simply cool the turbid solution.[4]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal (a seed crystal) to the supersaturated solution to initiate crystallization.

  • Cooling: Slow cooling is crucial for forming well-defined crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.[4]

Q4: What are the common synthesis-related impurities I should be aware of when working with this compound?

A4: Synthesis-related impurities are common and can arise from various sources.[5] For a compound like this compound, potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present in the crude product.

  • Byproducts from Side Reactions: Unwanted reactions between starting materials, intermediates, or reagents can lead to the formation of byproducts.[5] For instance, in multi-step syntheses, intermediates from previous steps might carry over.

  • Reagent-Related Impurities: Byproducts from the reagents used in the reaction can sometimes have polarities similar to the desired product, making them challenging to remove.[4]

  • Degradation Products: The product itself may degrade under the reaction or workup conditions, especially if exposed to heat, light, or changes in pH.[5]

  • Residual Solvents: Solvents used in the reaction or workup can remain in the final product.[4]

Frequently Asked Questions (FAQs)

Q: What analytical techniques are best suited for assessing the purity of my this compound isomers?

A: A combination of techniques is often ideal:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for determining the purity of your sample and quantifying the ratio of isomers.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and can also separate isomers in some cases.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and can often be used to determine the diastereomeric ratio.[7]

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help in identifying impurities.

Q: Are there any specific safety precautions I should take when handling piperidine derivatives and cyanides?

A: Yes, absolutely.

  • Piperidine Derivatives: These are often basic and can be corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanides: If your synthesis involves cyanide salts (e.g., KCN, NaCN), extreme caution is necessary. Cyanide salts are highly toxic. Always work in a fume hood and have a cyanide antidote kit readily available. Acidic conditions will liberate highly toxic hydrogen cyanide gas, so all reactions and workups must be carefully controlled to avoid acidification of cyanide-containing waste.

Q: My purified product has a yellow tint. What could be the cause?

A: A yellow discoloration in piperidine derivatives can sometimes be an indication of oxidation products.[4] If the discoloration persists after purification, it may be necessary to employ additional purification steps such as treatment with activated carbon or to re-evaluate the purification strategy to remove the colored impurity.

Experimental Protocols

Protocol 1: General HPLC Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing an HPLC method for the separation of this compound diastereomers.

1. Analyte Characterization:

  • Determine the structure, pKa, and solubility of your compound. This information will guide your initial column and mobile phase selection.

2. Initial Column and Mobile Phase Selection:

  • Reversed-Phase:
  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Begin with a mixture of acetonitrile and water.
  • Normal-Phase:
  • Column: Use a bare silica column.
  • Mobile Phase: Start with a mobile phase of ethanol/hexane.[3]

3. Screening:

  • Run a broad gradient elution to determine the approximate conditions under which your isomers elute. This will give you a starting point for optimization.

4. Optimization:

  • Mobile Phase Composition: Systematically vary the ratio of your organic solvent to the aqueous phase (in RP-HPLC) or the polar to non-polar solvent (in NP-HPLC).
  • Additives: If peak tailing is observed, add 0.1% diethylamine (DEA) to the mobile phase.[1]
  • Temperature: Analyze your sample at various temperatures (e.g., 25°C, 35°C, 45°C) to see the effect on resolution.[1]
  • Flow Rate: Adjust the flow rate to find a balance between analysis time and resolution.
Protocol 2: Single-Solvent Recrystallization

This protocol provides a step-by-step guide for purifying your solid product using a single solvent.[4]

1. Solvent Selection:

  • Place a small amount (10-20 mg) of your crude product into several test tubes.
  • Add different solvents (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to assess solubility.
  • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.
  • Heat the test tubes that showed poor solubility. If the compound dissolves, allow the solution to cool to room temperature and then place it in an ice bath. The formation of crystals indicates a suitable solvent.[4]

2. Dissolution:

  • Place the crude product in an appropriately sized flask.
  • Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is fully dissolved. Avoid adding excess solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
  • Dry the purified crystals under vacuum to remove any residual solvent.

Visualization

Workflow for HPLC Method Development and Optimization

HPLC_Method_Development cluster_start Initial Steps cluster_rp Reversed-Phase cluster_np Normal-Phase cluster_optimization Optimization start Characterize Analyte (pKa, Solubility) select_mode Select HPLC Mode (RP or NP) start->select_mode rp_column Select Column (e.g., C18, PFP) select_mode->rp_column Reversed-Phase np_column Select Column (e.g., Silica) select_mode->np_column Normal-Phase rp_mobile Select Mobile Phase (e.g., ACN/Water) rp_column->rp_mobile gradient Run Broad Gradient rp_mobile->gradient np_mobile Select Mobile Phase (e.g., Hexane/Ethanol) np_column->np_mobile np_mobile->gradient optimize_params Optimize Parameters: - Mobile Phase Ratio - Additives (e.g., DEA) - Temperature - Flow Rate gradient->optimize_params final_method Final Method optimize_params->final_method

Caption: Workflow for HPLC Method Development and Optimization.

Troubleshooting Logic for Poor Peak Resolution in HPLC

Troubleshooting_Peak_Resolution cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution cause1 Co-eluting Isomers start->cause1 cause2 Peak Tailing start->cause2 cause3 Broad Peaks start->cause3 sol1a Change Stationary Phase (e.g., C18 to PFP) cause1->sol1a sol1b Optimize Mobile Phase (Solvent Ratio, Gradient) cause1->sol1b sol2a Add Basic Modifier (e.g., 0.1% DEA) cause2->sol2a sol2b Use Base-Deactivated Column cause2->sol2b sol3a Decrease Flow Rate cause3->sol3a sol3b Check for Column Overload cause3->sol3b

Caption: Troubleshooting Logic for Poor Peak Resolution.

References

  • Benchchem. (n.d.). Piperidine-4-carbonitrile hydrochloride|CAS 240401-22-3.
  • Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150–154. [Link]. Retrieved from

  • Benchchem. (n.d.). A Comparative Analysis of Methoxyphenyl Isomers for Researchers.
  • (n.d.). III Analytical Methods.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623. [Link]. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.
  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • (n.d.). Separation of N-(4-Methoxyphenyl)-N-methyl-p-anisidine on Newcrom R1 HPLC column.
  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.

Sources

Stability issues of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in various solvents. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Section 1: Understanding the Stability Profile

This compound possesses two primary functional groups susceptible to degradation: the nitrile group and the tertiary amine within the piperidine ring. Understanding the potential degradation pathways of these groups is crucial for designing stable formulations and interpreting analytical data correctly.

The nitrile group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This hydrolysis typically proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid. The reaction with water alone is generally very slow, but the presence of acids or bases significantly accelerates the process.

The tertiary amine of the piperidine ring is prone to oxidation, which can lead to the formation of an N-oxide or other ring-opened products. This process can be initiated by atmospheric oxygen, especially over extended periods, or by the presence of oxidizing agents.

Frequently Asked Questions (FAQs) - Core Stability Concerns

Q1: My sample of this compound shows decreasing purity over time in my solvent system. What is happening?

A1: The observed decrease in purity is likely due to the degradation of the compound. The two most probable degradation pathways are hydrolysis of the nitrile group and oxidation of the tertiary amine on the piperidine ring. The rate and extent of degradation will depend on your specific solvent system, storage conditions (temperature, light exposure), and the presence of any acidic, basic, or oxidizing contaminants.

Q2: I see an unexpected new peak in my HPLC/LC-MS analysis. Could this be a degradant?

A2: Yes, the appearance of new peaks is a strong indicator of degradation. To confirm if the new peak corresponds to a degradant, you can perform a forced degradation study. This involves intentionally exposing your compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. If the retention time of the new peak in your sample matches a peak generated during the forced degradation study, it provides strong evidence that it is a degradation product.

Q3: Which solvents are most likely to cause stability issues?

A3: Solvents that are acidic, basic, or contain residual oxidizing agents are most likely to cause degradation. For instance, acidic or basic aqueous solutions can promote nitrile hydrolysis. Solvents prone to peroxide formation (e.g., older ethers like THF or dioxane) can lead to oxidation of the piperidine ring. It is crucial to use high-purity, fresh solvents and to consider the pH of your solution.

Q4: How does pH affect the stability of the nitrile group?

A4: pH is a critical factor in the hydrolysis of nitriles. Both acidic and alkaline conditions can catalyze the hydrolysis of the nitrile to a carboxylic acid. Under acidic conditions, the reaction typically proceeds to the carboxylic acid. In basic conditions, the reaction can sometimes be stopped at the intermediate amide stage under milder conditions, but harsher conditions will also lead to the carboxylic acid.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues encountered during your experiments.

Visual Troubleshooting Workflow

Below is a diagram illustrating the logical flow for troubleshooting stability problems with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues A Start: Stability Issue Observed (e.g., Purity Decrease, New Peaks) B Characterize the Issue: - Quantify Purity Loss - Determine tR of New Peaks A->B C Hypothesize Degradation Pathway B->C D Nitrile Hydrolysis (Acid/Base Catalyzed) C->D Suspect pH effect E Amine Oxidation C->E Suspect solvent quality or air exposure F Perform Forced Degradation Study (Protocol 1) D->F E->F G Analyze Stressed Samples (e.g., HPLC, LC-MS) F->G H Compare Degradant Profiles with Original Sample G->H I Pathway Confirmed? H->I J Implement Mitigation Strategies I->J Yes K Re-evaluate Hypothesis I->K No L Control pH of Solution J->L M Use High-Purity/Fresh Solvents J->M N Store Under Inert Atmosphere J->N O Protect from Light J->O P Control Temperature J->P K->C Q Problem Resolved? L->Q M->Q N->Q O->Q P->Q Q->A No R End: Stable Experimental Conditions Established Q->R Yes

Caption: A logical workflow for diagnosing and resolving stability issues.

Step-by-Step Troubleshooting

Step 1: Initial Observation and Quantification

  • Problem: You observe a decrease in the peak area of your main compound or the appearance of new peaks in your chromatogram.

  • Action:

    • Immediately analyze a freshly prepared sample to establish a baseline.

    • Quantify the rate of degradation by analyzing samples at different time points.

    • Record the retention times and relative peak areas of any new impurities.

Step 2: Hypothesis of Degradation Pathway

  • Problem: You need to determine the cause of degradation.

  • Action:

    • Consider Nitrile Hydrolysis: If your solvent is aqueous, or if there is a possibility of acidic or basic contamination, hydrolysis is a likely cause. The primary degradation products would be the corresponding amide and carboxylic acid.

    • Consider Amine Oxidation: If you are using solvents that can form peroxides, or if your sample has been exposed to air for a prolonged period, oxidation of the piperidine nitrogen is a possibility. This could lead to the formation of an N-oxide.

Step 3: Confirmation via Forced Degradation Studies

  • Problem: You need to confirm your hypothesis about the degradation pathway.

  • Action:

    • Perform a forced degradation study as detailed in Protocol 1 . This will involve stressing the compound under acidic, basic, oxidative, thermal, and photolytic conditions.

    • Analyze the stressed samples using a stability-indicating analytical method (see Protocol 2 ).

    • Compare the chromatograms of the stressed samples with your unstable sample. If the retention times of the degradation products match, you have likely identified the degradation pathway.

Step 4: Implementation of Mitigation Strategies

  • Problem: You have identified the cause of instability and need to prevent it.

  • Action:

    • For Nitrile Hydrolysis:

      • Control the pH of your solution by using appropriate buffers. Neutral or slightly acidic conditions are generally preferred to minimize hydrolysis.

      • Use aprotic solvents where possible if water is promoting the degradation.

    • For Amine Oxidation:

      • Use fresh, high-purity solvents. Test for peroxides in older ether solvents.

      • Degas your solvents and store your samples under an inert atmosphere (e.g., nitrogen or argon).

      • Protect your samples from light, as photodegradation can also occur.

    • General Recommendations:

      • Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation rates.

      • Minimize the time between sample preparation and analysis.

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

Degradation_Pathways Potential Degradation Pathways Parent 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carbonitrile Amide 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carboxamide Parent->Amide Hydrolysis (H₂O, H⁺ or OH⁻) N_Oxide 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carbonitrile-N-oxide Parent->N_Oxide Oxidation ([O]) Acid 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carboxylic acid Amide->Acid Further Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary degradation routes for the target molecule.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acid and base stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method like RP-HPLC (see Protocol 2 ).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating the parent compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).

  • A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for a few minutes to ensure retention of the parent compound.

    • Increase the percentage of Mobile Phase B linearly to elute the parent compound and any less polar degradants.

    • Incorporate a wash step with a high percentage of Mobile Phase B to clean the column.

    • Include a re-equilibration step at the initial conditions before the next injection.

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.

Data Summary Table

The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant RRT(s)
Control (Unstressed) < 1%0-
0.1 M HCl (24h, RT) 15%20.85, 1.20
0.1 M NaOH (24h, RT) 25%30.70, 0.95, 1.15
3% H₂O₂ (8h, RT) 10%11.10
Heat (80°C, 48h) 5%11.30
Photolytic (ICH Q1B) 8%20.90, 1.25

RRT = Relative Retention Time (to the parent compound)

Section 4: Conclusion and Further Support

This guide provides a comprehensive framework for addressing the stability challenges of this compound. By understanding the potential degradation pathways and employing systematic troubleshooting and analytical strategies, researchers can ensure the quality and reliability of their experimental data.

For further assistance, please do not hesitate to contact our technical support team with your specific experimental details and analytical data.

References
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the activities of the nitrile hydratase/amidase.... Retrieved from [Link]

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). *The thermal decomposition of quaternary ammonium hydroxides. Part 5.

Technical Support Center: Strategies for Preventing Byproduct Formation in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of byproduct formation in multi-component reactions (MCRs). MCRs are powerful tools for generating molecular complexity in a single step, making them invaluable in drug discovery and development.[1][2][3] However, the convergence of multiple reactants can also lead to a variety of side reactions, complicating purification and reducing the yield of the desired product.

This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices to help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

The simultaneous presence of multiple reactive species in MCRs can lead to a complex network of competing reaction pathways. Understanding and controlling these pathways is key to minimizing byproduct formation. Below is a table outlining common problems, their underlying causes, and actionable solutions.

Problem Potential Causes Recommended Solutions & Underlying Rationale
Low Yield of Desired Product with Significant Starting Material Remaining - Insufficient Activation/Reaction Rate: The reaction may not be proceeding to completion due to low temperature, insufficient catalyst activity, or an inappropriate solvent.[][5] - Poor Solubility of Reactants: One or more starting materials may not be fully dissolved, limiting their availability for the reaction.- Optimize Temperature: Gradually increase the reaction temperature. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.[5] - Screen Catalysts: If using a catalyzed reaction, screen different catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) to find one that promotes the desired pathway more efficiently. Catalysts provide an alternative reaction pathway with a lower activation energy.[6][7][8] - Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. The solvent can significantly influence reactant solubility and stabilize transition states, thereby affecting reaction rates and selectivity.[9][10]
Formation of Known Byproducts (e.g., Passerini product in an Ugi reaction) - Competitive Reaction Pathways: In an Ugi reaction (aldehyde/ketone, amine, carboxylic acid, isocyanide), if the amine is not sufficiently reactive, the Passerini reaction (a three-component reaction of the aldehyde/ketone, carboxylic acid, and isocyanide) can become a major competing pathway.[1][11][12] - Decomposition of Reactants or Intermediates: Certain starting materials or intermediates may be unstable under the reaction conditions, leading to degradation products.- Modify Order of Addition: Adding the more reactive components last can sometimes direct the reaction towards the desired product. For instance, in an Ugi reaction, pre-forming the imine by mixing the aldehyde/ketone and amine before adding the carboxylic acid and isocyanide can favor the Ugi pathway. - Adjust Stoichiometry: Using a slight excess of one reactant can sometimes push the equilibrium towards the desired product. However, this must be done cautiously as it can also lead to other side products. - Use a More Reactive Amine (for Ugi): Switching to a more nucleophilic amine can increase the rate of imine formation, outcompeting the Passerini pathway.[1]
Complex, Intractable Product Mixture - Non-selective Reaction Conditions: The chosen conditions (temperature, solvent, catalyst) may be promoting multiple reaction pathways simultaneously.[13] - Reactive Functional Groups: The starting materials may contain functional groups that are participating in unintended side reactions.- Lower the Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.[14] Running the reaction at a lower temperature may favor the desired, lower-energy pathway. - Employ a Catalyst: A well-chosen catalyst can significantly enhance the selectivity of a reaction by favoring a specific pathway.[7][8] Asymmetric catalysis can also be employed to control stereoselectivity. - Protecting Groups: If a reactant has a functional group that is interfering with the reaction, consider using a protecting group to temporarily block its reactivity.
Formation of Elimination Byproducts - Basic or Highly Hindered Nucleophiles/Bases: In reactions susceptible to substitution/elimination competition, the choice of nucleophile or base is critical. Strong, sterically hindered bases favor elimination.[14] - High Temperatures: Elimination reactions are generally favored at higher temperatures.[14]- Choose a Good Nucleophile that is a Weak Base: For substitution-favored reactions, use nucleophiles like azide, cyanide, or halides.[14] - Control the Temperature: Running the reaction at a lower temperature can significantly improve the substitution-to-elimination ratio.[14]

Frequently Asked Questions (FAQs)

Q1: How does the order of reactant addition impact byproduct formation?

A1: The order of addition can be critical. In many MCRs, the reaction proceeds through a series of equilibria. By adding certain reactants first, you can favor the formation of a key intermediate that leads to the desired product. For example, in the Ugi reaction, pre-forming the imine from the aldehyde and amine before adding the other components can minimize the formation of the competing Passerini product.

Q2: What is the role of the solvent in controlling selectivity?

A2: The solvent plays a multifaceted role.[15][10] It not only solubilizes the reactants but can also influence the reaction pathway by stabilizing or destabilizing intermediates and transition states.[9] Aprotic solvents are often used in reactions like the Passerini reaction.[12] In some cases, solvent-free conditions can lead to higher yields and shorter reaction times.[16] A thorough solvent screen is a crucial step in optimizing any MCR.

Q3: Can changing the concentration of reactants reduce byproduct formation?

A3: Yes, adjusting reactant concentrations can influence the reaction rate and, in some cases, the product distribution.[5][17] According to collision theory, higher concentrations lead to more frequent collisions between reactant particles, which can accelerate the desired reaction.[17] However, for some reactions, high concentrations can also promote the formation of oligomeric or polymeric byproducts. It is often beneficial to start with equimolar amounts of reactants and then systematically vary the concentration of each to find the optimal conditions.[6]

Q4: When should I consider using a catalyst?

A4: Catalysts are essential for controlling selectivity in many MCRs.[6][18] If you are observing a mixture of products or the reaction is not proceeding efficiently, a catalyst can help by lowering the activation energy for a specific, desired pathway.[7][8] Lewis acids, Brønsted acids, and organocatalysts are commonly used in MCRs to improve yields and direct the reaction towards a single product.[6][19]

Q5: My reaction is complete, but I'm struggling with purification. What are some effective strategies?

A5: Purification of MCR products can be challenging due to the potential for structurally similar byproducts.[20] A multi-step approach is often necessary:

  • Extraction: A liquid-liquid extraction can remove highly polar or non-polar impurities.[21]

  • Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[21]

  • Chromatography: Flash column chromatography is a standard technique for separating complex mixtures.[20][21] For more challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be required.[22][23]

Visualizing Experimental Workflows and Logic

To systematically approach the optimization of a multi-component reaction, a logical workflow is essential. The following diagram illustrates a typical process for troubleshooting and minimizing byproduct formation.

G cluster_0 Phase 1: Initial Reaction & Analysis cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Optimization Parameters cluster_3 Phase 3: Final Protocol start Run Initial MCR analyze Analyze Product Mixture (TLC, LC-MS, NMR) start->analyze decision Byproduct Formation? analyze->decision optimize Systematic Optimization of Conditions decision->optimize Yes final Optimized MCR Protocol decision->final No/Minimal Byproducts temp Temperature optimize->temp solvent Solvent optimize->solvent catalyst Catalyst optimize->catalyst concentration Concentration optimize->concentration order Order of Addition optimize->order temp->analyze solvent->analyze catalyst->analyze concentration->analyze order->analyze

Caption: A workflow for optimizing multi-component reactions to minimize byproducts.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC and LC-MS

Objective: To monitor the progress of an MCR and identify the formation of byproducts in real-time.

Materials:

  • Reaction mixture

  • TLC plates (e.g., silica gel 60 F254)

  • Appropriate eluent system for TLC

  • UV lamp

  • Staining solution (if compounds are not UV-active)

  • LC-MS system

Procedure:

  • Baseline (t=0): Before initiating the reaction (e.g., before adding the final reactant or heating), take a small aliquot of the reaction mixture. Spot this on a TLC plate and inject a diluted sample into the LC-MS. This will show the starting materials.

  • Reaction Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture.

  • TLC Analysis: Spot the aliquot on a TLC plate alongside the baseline sample. Develop the plate in the chosen eluent system and visualize under a UV lamp. Note the appearance of new spots (products and byproducts) and the disappearance of starting material spots.

  • LC-MS Analysis: Quench the reaction in the aliquot (e.g., by diluting with a suitable solvent).[24] Inject the quenched sample into the LC-MS to determine the mass of the products and byproducts, which can help in their identification.[25][26]

  • Continue Monitoring: Repeat steps 2-4 until the reaction appears complete (e.g., the starting material is consumed).

Protocol 2: Systematic Solvent Screening

Objective: To identify the optimal solvent for maximizing the yield of the desired product and minimizing byproducts.

Procedure:

  • Setup: In parallel reaction vials, set up the MCR with all reactants and a catalyst (if applicable).

  • Solvent Addition: To each vial, add a different solvent from a pre-selected panel (e.g., toluene, THF, acetonitrile, dichloromethane, methanol). Ensure all other reaction parameters (temperature, concentration) are kept constant.

  • Reaction: Run all reactions for the same amount of time.

  • Analysis: After the specified time, quench all reactions and analyze the product mixture from each vial by LC-MS or another quantitative technique.

  • Evaluation: Compare the yield of the desired product and the relative amounts of byproducts in each solvent to determine the optimal choice.

References

  • de la Torre, J., Isambert, N., & Lavilla, R. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. PubMed Central. Available at: [Link]

  • Solvent effect over reaction selectivity affording the multicomponent... | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • Role of Catalysts in Kinetic Reactions, Applications and Innovations in Chemistry. (n.d.). Available at: [Link]

  • List of purification methods in chemistry. (2023). In Wikipedia. Available at: [Link]

  • de la Torre, J., Isambert, N., & Lavilla, R. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. ResearchGate. Available at: [Link]

  • Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. (2025). RSC Publishing. Available at: [Link]

  • de la Torre, J., Isambert, N., & Lavilla, R. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. PubMed. Available at: [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (2023). NIH. Available at: [Link]

  • How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. (2022). Frontiers. Available at: [Link]

  • Purification of compounds 17-22 from different reaction mixtures by preparative chiral SFC. Column. (n.d.). ResearchGate. Available at: [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (n.d.). ResearchGate. Available at: [Link]

  • Strategies for Innovation in Multicomponent Reaction Design. (2010). PubMed Central. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Available at: [Link]

  • Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. (2024). MDPI. Available at: [Link]

  • Monitoring the progress of a reaction. (2019). Mono Mole. Available at: [Link]

  • Multicomponent Reactions: Minimizing the Impact of Chemical Synthesis | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). RSC Publishing. Available at: [Link]

  • PCR Product Purification Techniques: Complete Guide. (2024). Microzone. Available at: [Link]

  • Real-Time Monitoring of Chemical Reactions. (n.d.). SHIMADZU CORPORATION. Available at: [Link]

  • Purification Technologies Small Molecules. (n.d.). Kdpharmagroup. Available at: [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2024). PubMed Central. Available at: [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. (n.d.). Available at: [Link]

  • The Biginelli and Related (Passerini and Ugi) Reactions. (n.d.). Baran Lab. Available at: [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (n.d.). ResearchGate. Available at: [Link]

  • How to minimize side products of this reaction : r/OrganicChemistry. (2024). Reddit. Available at: [Link]

  • Reaction Condition Optimization. (n.d.). Creative Biolabs. Available at: [Link]

  • Chemistry & Biology Of Multicomponent Reactions. (2011). PubMed Central. Available at: [Link]

  • Passerini and Ugi Multicomponent Reactions in Polymer Science. (2025). ResearchGate. Available at: [Link]

  • Passerini reaction. (2023). In Wikipedia. Available at: [Link]

  • Optimization of reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • The Passerini and Ugi reactions | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • The Formation of Disinfection By-Products in Reactive Chlorine Species (RCS)-Mediated Advanced Oxidation Process. (n.d.). MDPI. Available at: [Link]

  • How Does Concentration Affect The Rate Of A Chemical Reaction? - Chemistry For Everyone. (2025). YouTube. Available at: [Link]

  • Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water. (2014). PubMed. Available at: [Link]

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Technical Support Center: Scale-up Synthesis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This technical support center is designed to provide comprehensive guidance for the scale-up synthesis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, a key intermediate in pharmaceutical development. The following troubleshooting guides and FAQs address common challenges encountered during laboratory and pilot-plant scale production.

PART 1: CORE DIRECTIVE - Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable synthesis is a variation of the Strecker amino acid synthesis.[1][2] This typically involves a one-pot reaction of 1-methyl-4-piperidone, 3-methoxyphenylacetonitrile, and a cyanide source, such as potassium cyanide (KCN), in an aqueous medium.[1] The reaction is often facilitated by an acid catalyst, like p-toluenesulfonic acid monohydrate (TsOH·H₂O), to promote the formation of the desired α-aminonitrile.[1]

Q2: What are the critical safety considerations for this synthesis, particularly at scale?

The primary hazard is the use of potassium or sodium cyanide, which are highly toxic.

  • Cyanide Handling: All operations involving cyanide salts must be performed in a well-ventilated fume hood or a controlled reactor system with appropriate off-gas scrubbing. Personnel must be equipped with personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency cyanide antidote kit should be readily accessible.

  • Reaction Quenching: At the end of the reaction, any residual cyanide must be safely quenched. This is typically achieved by adding an oxidizing agent, such as sodium hypochlorite (bleach), under basic conditions to convert cyanide to the less toxic cyanate.

  • Waste Disposal: All aqueous waste streams must be treated to destroy residual cyanide before disposal, in accordance with local environmental regulations.

Q3: How can I monitor the reaction progress effectively?

Several analytical techniques are suitable for monitoring the reaction:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the purity of the product. This is the preferred method for in-process control during scale-up.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final isolated product.

Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
Potential Cause Explanation & Causality Recommended Actions & Protocol Adjustments
Incomplete Reaction The equilibrium of the Strecker reaction may not fully favor the product.[1] Factors such as reaction time, temperature, and reactant stoichiometry are critical.Optimize Reaction Time: Monitor the reaction by HPLC until the starting material consumption plateaus. Temperature Control: While the reaction is often run at ambient temperature, gentle heating (e.g., to 45°C) may be necessary to drive the reaction to completion, especially with less reactive substrates.[1] Stoichiometry: Ensure an appropriate excess of the cyanide source and the 3-methoxyphenylacetonitrile is used.
Side Reactions The primary side reaction is the formation of the corresponding cyanohydrin from the reaction of the piperidone with cyanide. This is often favored under neutral or slightly basic conditions.pH Control: The use of an acid catalyst like TsOH·H₂O is crucial to maintain a slightly acidic pH, which favors the formation of the iminium intermediate required for the Strecker reaction over cyanohydrin formation.[1]
Product Precipitation Issues The α-aminonitrile product's solubility in the reaction medium can impact the reaction equilibrium. If the product is soluble, the reverse reaction can occur, lowering the yield.Solvent System: The use of water as a solvent is often advantageous as the desired product may precipitate out of the solution as it is formed, driving the equilibrium towards the product side.[1] If the product remains in solution, consider a mixed aqueous/organic solvent system to facilitate precipitation.
Workup Losses The product may have some solubility in the aqueous phase, leading to losses during extraction.pH Adjustment during Extraction: Before extraction with an organic solvent, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the product, which is an amine, is in its free base form and thus less soluble in water.
Issue 2: Product Purity and Impurity Profile
Potential Cause Explanation & Causality Recommended Actions & Protocol Adjustments
Unreacted Starting Materials Incomplete conversion is a common source of impurities.Refer to the "Incomplete Reaction" section in the yield troubleshooting guide. Optimize reaction conditions to maximize conversion.
Formation of Diastereomers If there are other chiral centers in the piperidine ring, the addition of the cyanide can lead to the formation of diastereomers.The stereoselectivity of the cyanide addition is influenced by steric hindrance around the iminium carbon. While often not highly selective, the diastereomeric ratio can sometimes be influenced by the choice of solvent and reaction temperature. Chiral chromatography or crystallization may be necessary for separation.
Byproduct from N-demethylation Under harsh acidic conditions or elevated temperatures during workup or purification, N-demethylation of the piperidine ring can occur.Mild Workup Conditions: Avoid prolonged exposure to strong acids. Use a buffered aqueous solution for quenching if necessary. Purification: Flash column chromatography on silica gel is typically effective for removing polar impurities.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Experimental Protocol: Gram-Scale Synthesis

This protocol is a representative example and should be optimized for specific laboratory conditions and scale.

Materials:

  • 1-Methyl-4-piperidone

  • 3-Methoxyphenylacetonitrile

  • Potassium Cyanide (KCN)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • 10% Sodium Hypochlorite Solution (Bleach)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 1-methyl-4-piperidone (1.0 eq).

  • Addition of Reagents: Add deionized water, followed by p-toluenesulfonic acid monohydrate (1.2 eq). Stir until the solids dissolve.

  • Add 3-methoxyphenylacetonitrile (1.1 eq) to the reaction mixture.

  • In a separate beaker, dissolve potassium cyanide (1.3 eq) in a minimal amount of deionized water. CAUTION: KCN is highly toxic.

  • Reaction: Slowly add the KCN solution to the reaction flask. The reaction is typically exothermic. Maintain the temperature at or below 30°C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath.

  • Cyanide Quenching: Slowly and carefully add 10% sodium hypochlorite solution to the reaction mixture to quench any unreacted cyanide. Stir for at least 1 hour. Test the aqueous layer for the absence of cyanide using appropriate test strips.

  • Extraction: Make the aqueous layer basic (pH > 10) by adding a saturated sodium bicarbonate solution or sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insight: The Strecker Reaction

The synthesis proceeds via the Strecker reaction mechanism.

Figure 1. Simplified Strecker reaction pathway.

PART 3: VISUALIZATION & FORMATTING

Data Summary Table
ParameterRecommended Range/ValueNotes
Reactant Stoichiometry
1-Methyl-4-piperidone1.0 eqLimiting reagent
3-Methoxyphenylacetonitrile1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Potassium Cyanide1.2 - 1.5 eqA larger excess may be needed depending on the scale and reaction conditions.
TsOH·H₂O1.1 - 1.3 eqCrucial for maintaining the optimal pH.
Reaction Conditions
SolventWaterOften promotes product precipitation.[1]
TemperatureAmbient to 45°CMonitor for exotherms during initial addition.
Reaction Time18 - 48 hoursMonitor by HPLC for completion.
Workup & Purification
Quenching AgentSodium HypochloriteEnsure complete destruction of residual cyanide.
Extraction SolventDichloromethane or Ethyl AcetateChoose based on solubility and ease of removal.
Purification MethodFlash Column ChromatographyTypically on silica gel.
Synthetic Workflow Diagram

G start Start reagents Charge 1-Methyl-4-piperidone, 3-Methoxyphenylacetonitrile, TsOH·H₂O, and Water start->reagents kcn_addition Slowly add aqueous KCN solution reagents->kcn_addition reaction Stir at Room Temperature (18-24h) Monitor by HPLC/TLC kcn_addition->reaction quench Quench with NaOCl reaction->quench extraction Basify and Extract with Organic Solvent quench->extraction Cyanide Test Negative purification Dry, Concentrate, and Purify by Chromatography extraction->purification product Final Product purification->product

Figure 2. Step-by-step synthesis workflow.

References

  • Murata, Y., et al. (2008). Convenient Strecker Reactions of Piperidine Derivatives with Cyclic Ketones under Aqueous Conditions.
  • Casale, J. F., & Hays, P. A. (2011). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2), 39-44.
  • Sciencemadness Discussion Board. (2018). N methylation of 4-pyperidone. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

Sources

Technical Support Center: Resolution of Substituted Piperidine Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the resolution of substituted piperidine diastereomers. Piperidine scaffolds are fundamental building blocks in a multitude of pharmaceuticals, and achieving enantiopure compounds is often critical for therapeutic efficacy and safety. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common methods used to separate diastereomers of substituted piperidines.

This center is structured to address specific issues you might encounter during your experiments, presented in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Choosing Your Resolution Strategy

The selection of an appropriate resolution method is paramount and depends on factors such as the scale of the separation, the physicochemical properties of your piperidine derivative, available instrumentation, and the desired level of purity. The three primary methods we will cover are:

  • Diastereomeric Salt Crystallization: A classical, cost-effective, and scalable method ideal for piperidines with acidic or basic functional groups.[1][2]

  • Chiral Chromatography (HPLC/SFC): A powerful analytical and preparative technique for direct separation of diastereomers.[3][4]

  • Enzymatic Kinetic Resolution: A highly selective method that utilizes enzymes to differentiate between diastereomers.[5][6][7]

Below is a decision-making workflow to help guide your choice of resolution strategy.

G start Racemic Substituted Piperidine q1 Does the piperidine have an acidic or basic center? start->q1 salt Diastereomeric Salt Crystallization q1->salt  Yes q2 Is high-throughput analytical screening or small-scale prep needed? q1->q2  No end Resolution Method Selected salt->end chromatography Chiral Chromatography (HPLC/SFC) q2->chromatography  Yes q3 Does the piperidine have a functional group amenable to enzymatic reaction (e.g., -OH, -ester)? q2->q3  No chromatography->end q3->chromatography  Consider derivatization for other methods enzyme Enzymatic Kinetic Resolution q3->enzyme  Yes enzyme->end

Caption: Decision workflow for selecting a piperidine diastereomer resolution method.

Section 1: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting a racemic piperidine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1][8] These salts have different physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral resolving agent for my basic piperidine?

A1: The choice of a chiral resolving agent is crucial and often requires empirical screening.[9][12][13] For basic piperidines, chiral acids are the resolving agents of choice.[8][12] Key factors to consider are:

  • Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for your scale.[9]

  • Chemical Reactivity: It must efficiently form a salt with your piperidine.

  • Physical Properties of Salts: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent.[9]

Here is a comparison of commonly used chiral resolving agents for amines:

Resolving AgentStructure TypepKaAdvantages
(S)-Mandelic Acid α-hydroxy carboxylic acid~3.41Often provides high enantiomeric excess in a single crystallization.[1]
L-Tartaric Acid C4-dicarboxylic acidpKa1 ≈ 2.98, pKa2 ≈ 4.34Readily available, inexpensive, and widely documented.[1]
(1S)-(+)-10-Camphorsulfonic acid Sulfonic acid~ -1.5Strong acid, effective for less basic amines.[1][14]
Di-p-toluoyl-D-tartaric acid Tartaric acid derivativeN/AOften used for resolving basic compounds.[12]
Dibenzoyl-L-tartaric acid Tartaric acid derivativeN/AEffective for a range of amines.[12][15]

Q2: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the salt separates from the solution as a liquid phase because its melting point is lower than the crystallization temperature or the solution is too supersaturated.[9][16] Here are some troubleshooting steps:

  • Dilute the Solution: Add more solvent to decrease the concentration.[16]

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.[16]

  • Slow Down the Cooling Rate: Rapid cooling can favor oiling out. Allow the solution to cool gradually.[12]

  • Change the Solvent: Screen for a solvent system where the salt is less soluble.[9]

Q3: I am not getting any crystals, even after cooling for an extended period. What's wrong?

A3: A lack of crystallization can be due to several factors:

  • Supersaturation Not Reached: The solution may be too dilute. Try to carefully evaporate some of the solvent to increase the concentration.[16]

  • Inhibition by Impurities: Trace impurities can inhibit crystal nucleation. Consider purifying your starting material.[9]

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for both diastereomeric salts. A thorough solvent screening is recommended to find a system with differential solubility.[3][16]

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer if available.[12][16]

Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?

A4: A low yield suggests that a significant amount of your target diastereomer remains in the mother liquor.[9] Consider the following:

  • Optimize Solvent Volume: Use the minimum amount of solvent required to dissolve the salt at a higher temperature to maximize precipitation upon cooling.[3]

  • Lower the Final Crystallization Temperature: Cooling the mixture to a lower temperature (e.g., 0-4 °C) before filtration can increase the yield.[2][3]

  • Use an Anti-Solvent: Slowly add a solvent in which the salt is poorly soluble to induce further precipitation.[9][17]

  • Check Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield.[9]

Experimental Protocol: Diastereomeric Salt Crystallization

This is a generalized protocol and will require optimization for your specific substituted piperidine.

  • Salt Formation:

    • Dissolve one molar equivalent of the racemic substituted piperidine in a suitable solvent (e.g., ethanol, methanol, acetone).[2]

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent in the same solvent, heating gently if necessary.[3]

    • Slowly add the resolving agent solution to the piperidine solution with stirring.[11]

  • Crystallization:

    • Heat the mixture to ensure complete dissolution.[2]

    • Allow the solution to cool slowly to room temperature. A slow cooling rate is often crucial for selective crystallization.[2][12]

    • If no crystals form, consider further cooling in an ice bath or refrigerator.

    • Allow the mixture to stir at the final temperature for a period (e.g., 2-24 hours) to maximize crystallization.[2][14]

  • Isolation and Purification:

    • Collect the precipitated diastereomeric salt by filtration.[2]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[11]

    • Dry the crystals under vacuum.[2]

    • To improve diastereomeric purity, a recrystallization step may be necessary.[8][17]

  • Liberation of the Free Base:

    • Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane, diethyl ether) and an aqueous basic solution (e.g., saturated sodium bicarbonate or sodium hydroxide).[1][14]

    • Stir until the solid dissolves completely.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or K₂CO₃), and evaporate the solvent to obtain the enantiomerically enriched piperidine.[1][14]

Section 2: Chiral Chromatography (HPLC/SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the direct separation of diastereomers. These methods rely on a Chiral Stationary Phase (CSP) that interacts differently with each diastereomer, leading to different retention times.[4][12]

Troubleshooting Guide

Problem: Poor or No Resolution (Co-elution)

Possible CauseTroubleshooting Action
Incorrect Chiral Stationary Phase (CSP) The selected CSP may not provide chiral recognition for your piperidine derivative. Screen different CSPs, particularly polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®), which are often effective for piperidines.[3][12]
Suboptimal Mobile Phase The mobile phase composition is critical for resolution. For normal phase, systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[3] For reversed-phase, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) and water.[18]
Inappropriate Temperature Temperature affects the thermodynamics of the chiral recognition process. Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C) to see the impact on resolution. Lower temperatures often improve resolution.[19]

Problem: Poor Peak Shape (Tailing)

G start Peak Tailing Observed q1 Is the sample concentration too high? start->q1 overload Dilute the sample and reinject. q1->overload  Yes q2 Are there secondary interactions with the stationary phase? q1->q2  No end Symmetrical Peaks overload->end modifier Add a basic modifier (e.g., 0.1% DEA) to the mobile phase. q2->modifier  Yes q3 Is the column contaminated or degraded? q2->q3  No modifier->end wash Wash the column according to the manufacturer's instructions or replace the column. q3->wash  Yes wash->end

Caption: Troubleshooting workflow for peak tailing in chiral chromatography.

  • Secondary Interactions: The basic nitrogen of the piperidine ring can interact strongly with acidic silanol groups on the silica surface of the CSP, causing peak tailing.[18][19] The solution is to add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask these active sites.[3][12][18]

  • Column Overload: Injecting too much sample can lead to peak distortion.[18][19] Dilute your sample and re-inject. If the peak shape improves, you were overloading the column.[19]

  • Column Contamination/Degradation: Over time, columns can become contaminated or the stationary phase can degrade.[19] Follow the manufacturer's instructions for column washing.[19] If this does not resolve the issue, the column may need to be replaced.[20]

Q5: My piperidine derivative does not have a UV chromophore. How can I detect it?

A5: For compounds lacking a UV chromophore, you have a few options:

  • Alternative Detectors: Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) is also an excellent detection method.

  • Pre-column Derivatization: React your piperidine with a derivatizing agent that introduces a chromophore. For example, reacting an amine with para-toluenesulfonyl chloride (PTSC) will introduce a UV-active group, allowing for detection by a standard UV detector.[18][21]

Experimental Protocol: Chiral HPLC Method Development
  • Initial Screening (Normal Phase):

    • Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H).[4][12]

    • Mobile Phase: Begin with a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% DEA.[3]

    • Flow Rate: Use a flow rate of 1 mL/min.

    • Detection: Set the UV detector to a suitable wavelength if your compound has a chromophore.

    • Injection: Inject a solution of your racemic piperidine derivative (~1 mg/mL).

  • Optimization:

    • Mobile Phase Composition: If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., try 80:20 and 70:30 Hexane/Isopropanol). You can also try a different alcohol modifier like ethanol.[3]

    • Flow Rate: Decrease the flow rate (e.g., to 0.5 mL/min) to potentially increase resolution, at the cost of longer analysis time.[3]

    • Temperature: Analyze the sample at different column temperatures to find the optimal condition for selectivity.[18]

Section 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially react with one diastereomer in a racemic mixture.[5][22][23] This leaves the unreacted diastereomer in an enriched state. Lipases are commonly used enzymes for this purpose, often catalyzing the acylation of a hydroxyl group or the hydrolysis of an ester.[5][24]

Frequently Asked Questions (FAQs)

Q6: What type of substituted piperidines are suitable for enzymatic resolution?

A6: This method is best suited for piperidines that possess a functional group that can be acted upon by an enzyme. Common examples include:

  • Piperidines with a hydroxyl group, which can be selectively acylated.[5][22]

  • Piperidines with an ester group, which can be selectively hydrolyzed.[5][22]

  • Piperidines with an amine that can be selectively acylated, although this is less common.[25]

Q7: How do I choose the right enzyme and reaction conditions?

A7: The selection of the enzyme and optimization of reaction conditions are key to a successful enzymatic resolution.

  • Enzyme Screening: Screen a panel of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia (Lipase PS), Porcine Pancreatic Lipase (PPL)) to identify one with good selectivity for your substrate.[5][24]

  • Acyl Donor (for acylation reactions): The choice of acyl donor can influence the reaction rate and selectivity. Vinyl acetate is a common and effective acyl donor.[22]

  • Solvent: The solvent can significantly impact enzyme activity and selectivity. A screening of organic solvents (e.g., diisopropyl ether, toluene, THF) is recommended.[22][25]

  • Temperature: Enzyme activity is temperature-dependent. Reactions are typically run between room temperature and 40°C.[24]

Q8: The enantioselectivity of my enzymatic reaction is low. What can I do?

A8: Low enantioselectivity is a common challenge. Here are some strategies to improve it:

  • Enzyme and Condition Screening: As mentioned above, a thorough screening of different enzymes, solvents, and acyl donors is the first step.

  • N-Protecting Group: The nature of the protecting group on the piperidine nitrogen can influence how the substrate fits into the enzyme's active site. Trying different protecting groups (e.g., Boc, Cbz, Fmoc) can sometimes improve selectivity.[5]

  • Iterative Resolution: If a single resolution step gives moderate enantiomeric excess (e.e.), it is sometimes possible to perform a second enzymatic step on the enriched material to further enhance the e.e.[22]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Piperidine Alcohol

This protocol is a general guideline for the acylation of a racemic piperidine containing a hydroxyl group.

  • Reaction Setup:

    • To a solution of the racemic piperidine alcohol (1 equivalent) in a suitable organic solvent (e.g., diisopropyl ether), add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).[22]

    • Add the selected lipase (e.g., Lipase PS, typically 10-50% by weight of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30°C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., chiral HPLC or GC) to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product.

    • The ideal endpoint for a kinetic resolution is at or near 50% conversion, which theoretically provides the highest e.e. for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture of the unreacted alcohol and the acylated product can typically be separated by standard column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the separated alcohol and the (hydrolyzed) acylated product using chiral HPLC or GC.

References

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). National Institutes of Health (NIH). Available at: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2000). ResearchGate. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). MDPI. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). PubMed. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). Royal Society of Chemistry. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2023). Royal Society of Chemistry. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. Available at: [Link]

  • How can diastereomers be separated class 11 chemistry CBSE. (n.d.). Vedantu. Available at: [Link]

  • Selecting chiral acids for resolution of amines. (2013). Sciencemadness Discussion Board. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2016). ResearchGate. Available at: [Link]

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023). Royal Society of Chemistry. Available at: [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). ACS Publications. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Available at: [Link]

  • Stereoisomers: Diastereomers. (n.d.). MedLife Mastery. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2014). National Institutes of Health (NIH). Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Available at: [Link]

  • (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. Available at: [Link]

  • Help with separation of diastereomers. (2024). Reddit. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2022). ResearchGate. Available at: [Link]

  • Diastereomeric recrystallization. (n.d.). Wikipedia. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2012). National Institutes of Health (NIH). Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. Available at: [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. Available at: [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (2021). PubMed. Available at: [Link]

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Validation & Comparative

Comparative Analysis for Researchers: 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile vs. Pethidine Intermediate A

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two closely related phenylpiperidine derivatives: 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile (MMPC) and Pethidine Intermediate A (PIA). While structurally similar, their distinct chemical properties necessitate specific analytical approaches for unambiguous identification and quantification. This document is intended for researchers, analytical chemists, and drug development professionals who require reliable methods to differentiate these compounds in research, quality control, or forensic settings.

We will explore their structural differences, synthetic origins, and the resulting implications for their analytical signatures using key instrumental techniques. The methodologies detailed herein are designed to be self-validating, providing a robust framework for laboratory application.

Physicochemical and Structural Comparison

The foundational difference between MMPC and PIA lies in the substitution on the phenyl ring. PIA, a direct precursor to the synthetic opioid pethidine (Meperidine), possesses an unsubstituted phenyl group.[1][2] In contrast, MMPC features a methoxy (-OCH₃) group at the meta-position (position 3) of the phenyl ring. This seemingly minor addition significantly alters the molecule's polarity, electronic distribution, and ultimately, its behavior in analytical systems.

G cluster_0 Pethidine Intermediate A (PIA) 1-methyl-4-phenylpiperidine-4-carbonitrile cluster_1 This compound (MMPC) PIA PIA MMPC MMPC

Caption: Chemical structures of Pethidine Intermediate A (PIA) and its methoxy analog (MMPC).

The methoxy group in MMPC introduces a polar ether linkage and acts as an electron-donating group, influencing the molecule's interaction with chromatographic stationary phases and its fragmentation pattern in mass spectrometry.

PropertyPethidine Intermediate A (PIA)This compound (MMPC)
IUPAC Name 1-methyl-4-phenylpiperidine-4-carbonitrileThis compound
CAS Number 3627-62-1[3][4]5460-79-7[5]
Molecular Formula C₁₃H₁₆N₂[3][6]C₁₄H₁₈N₂O
Molecular Weight 200.28 g/mol [3][6]230.31 g/mol
Regulatory Status Controlled Substance (Pethidine Precursor)[1][7]Not explicitly scheduled, but may be treated as an analog

Synthesis Routes and Implications for Impurity Profiling

Understanding the synthesis of these compounds is critical for anticipating potential impurities. The classical synthesis of PIA involves the reaction of benzyl cyanide with a bis(2-chloroethyl)amine derivative.[8][9] A similar pathway can be postulated for MMPC, substituting benzyl cyanide with (3-methoxyphenyl)acetonitrile.

G cluster_PIA Synthesis of Pethidine Intermediate A (PIA) cluster_MMPC Plausible Synthesis of MMPC BC Benzyl Cyanide PIA Pethidine Intermediate A BC->PIA Amine1 N,N-bis(2-chloroethyl) -N-methylamine Amine1->PIA Base1 Base (e.g., NaNH2) Base1->PIA MBC (3-Methoxyphenyl)acetonitrile MMPC 4-(3-Methoxyphenyl)-1- methylpiperidine-4-carbonitrile MBC->MMPC Amine2 N,N-bis(2-chloroethyl) -N-methylamine Amine2->MMPC Base2 Base (e.g., NaNH2) Base2->MMPC

Caption: Comparative synthetic pathways for PIA and MMPC.

This difference in starting material is a key control point. The purity of the respective nitrile starting material will directly impact the final product's impurity profile. For example, isomeric impurities (e.g., 2- or 4-methoxyphenylacetonitrile) in the MMPC synthesis would lead to corresponding isomeric final products, which may be challenging to separate.

Comparative Analytical Methodologies

The structural differences outlined above form the basis for their analytical differentiation. Standard chromatographic and spectroscopic methods can be optimized to reliably resolve and identify each compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like piperidine derivatives.[10] The primary differentiating factors will be chromatographic retention time and the mass fragmentation pattern.

Expertise & Experience Behind Protocol Choices: The choice of a non-polar column (DB-1 or equivalent) is based on the principle of separating compounds primarily by their boiling points and subtle polarity differences. The temperature program is designed to be aggressive enough to ensure timely elution while providing sufficient resolution between the two analytes. The mass spectrometer operating in Electron Ionization (EI) mode provides reproducible, library-searchable spectra.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Prepare working standards by serial dilution.

  • Instrumentation: Use a gas chromatograph coupled to a quadrupole mass-selective detector.[11]

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, dimethylpolysiloxane stationary phase (e.g., DB-1).

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 amu.

  • Data Analysis: Compare retention times and mass spectra against authenticated reference standards.

Expected Fragmentation and Differentiation: The dominant fragmentation pathway for piperidine derivatives under EI is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium ion.[10]

G cluster_PIA PIA Fragmentation cluster_MMPC MMPC Fragmentation PIA_M PIA M+ = 200 PIA_F1 m/z 172 [M-C₂H₄]+ PIA_M->PIA_F1 PIA_F2 m/z 96 Iminium Ion PIA_M->PIA_F2 PIA_F3 m/z 77 [C₆H₅]+ PIA_M->PIA_F3 MMPC_M MMPC M+ = 230 MMPC_F1 m/z 202 [M-C₂H₄]+ MMPC_M->MMPC_F1 MMPC_F2 m/z 96 Iminium Ion (Common) MMPC_M->MMPC_F2 MMPC_F3 m/z 107 [C₆H₄OCH₃]+ (Diagnostic) MMPC_M->MMPC_F3

Caption: Key EI-MS fragmentation pathways for PIA and MMPC.

While both compounds may produce a common iminium ion fragment (m/z 96), the key differentiator will be the fragments retaining the aromatic ring. PIA will show a characteristic phenyl fragment (m/z 77). MMPC, however, will produce fragments characteristic of the methoxyphenyl group, such as m/z 107, providing a clear diagnostic marker. Due to its higher molecular weight and slightly increased polarity from the methoxy group, MMPC is expected to have a slightly longer GC retention time than PIA under the specified conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for the separation and quantification of opioid intermediates and their analogs, often coupled with UV or MS detectors.[12][13] The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Expertise & Experience Behind Protocol Choices: A reversed-phase C18 column is the workhorse for separating moderately nonpolar compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is standard. The addition of a small amount of acid (like formic acid for MS compatibility or phosphoric acid for UV) is crucial to protonate the tertiary amine of the piperidine ring. This ensures a consistent charge state, preventing peak tailing and leading to sharp, symmetrical peaks.

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of mobile phase A.

  • Instrumentation: An HPLC or UPLC system with a UV or Mass Spectrometric detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column, 100 x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, hold for 1 min; ramp to 90% B over 8 min; hold for 2 min; return to 10% B and equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm or ESI+ MS scan.

  • Data Analysis: Compare retention times and UV/MS spectra to authenticated reference standards.

Expected Separation and Differentiation: In reversed-phase chromatography, more polar compounds elute earlier. The methoxy group on MMPC makes it slightly more polar than the unsubstituted PIA. Therefore, MMPC is expected to have a shorter retention time than PIA under these conditions. This provides a reliable and predictable means of separation. An MS detector would further confirm identity by measuring the respective protonated molecules ([M+H]⁺) at m/z 201 for PIA and m/z 231 for MMPC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structural elucidation. While not a routine high-throughput technique, it is essential for the definitive characterization of reference materials. The ¹H and ¹³C NMR spectra will show clear, diagnostic differences in the aromatic region.

Expected NMR Spectral Differences:

SpectrumPethidine Intermediate A (PIA)This compound (MMPC)
¹H NMR Aromatic signals for a monosubstituted phenyl ring (multiplets, ~7.2-7.4 ppm).[14]Aromatic signals for a 1,3-disubstituted (meta) phenyl ring (more complex pattern, ~6.8-7.3 ppm). A sharp singlet for the methoxy group (-OCH₃) protons around 3.8 ppm.
¹³C NMR Four signals in the aromatic region (~125-145 ppm).Six signals in the aromatic region, including a carbon directly bonded to the oxygen (~160 ppm). A signal for the methoxy carbon around 55 ppm.

Summary of Key Differentiating Characteristics

Analytical TechniqueDifferentiating FeaturePethidine Intermediate A (PIA)This compound (MMPC)
GC-MS Retention TimeShorterLonger
Diagnostic MS Ionm/z 77 ([C₆H₅]⁺)m/z 107 ([C₆H₄OCH₃]⁺)
HPLC (Reversed-Phase) Retention TimeLonger (more nonpolar)Shorter (more polar)
[M+H]⁺ Ionm/z 201m/z 231
¹H NMR Diagnostic SignalsPhenyl multiplet (~7.3 ppm)Methoxy singlet (~3.8 ppm), complex meta-aromatic pattern

Conclusion

While this compound and Pethidine Intermediate A are close structural analogs, they are readily distinguishable using standard laboratory instrumentation. The presence of the meta-methoxy group in MMPC provides distinct analytical handles: a predictable shift in chromatographic retention times (longer in GC, shorter in RP-HPLC) and the generation of unique diagnostic ions in mass spectrometry. For absolute structural confirmation, the characteristic methoxy signal and the distinct aromatic splitting pattern in NMR spectroscopy provide unequivocal proof of identity. The successful application of these methods hinges on the use of properly characterized reference standards and the careful optimization of instrumental parameters as outlined in this guide.

References

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  • Chromatography Today. LC/MS Analysis of Pain Management Opioids with Ascentis® Express Biphenyl HPLC Columns. [Link]

  • Google Patents.
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  • Advanced Journal of Chemistry, Section A. Spectroscopic Behavior, FMO, NBO Analysis of Pethidine and Diclofenac Drugs by Theoretical Approach. [Link]

  • ResearchGate. New HPLC Method to Detect Individual Opioids (Heroin and Tramadol) and their Metabolites in the Blood of Rats on Combination Treatment. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4058, Meperidine. [Link]

  • PubMed. Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry. [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

  • Google Patents.
  • SpringerLink. Solid-phase microextraction for the determination of pethidine and methadone in human urine using gas chromatography with nitrogen–phosphorus detection. [Link]

  • PubMed. An analytical approach to determining pethidine: An investigation of 18 patients' urine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62513, 1-Methyl-4-phenylpiperidine-4-carbonitrile. [Link]

  • University of Bath. Stereochemical studies of narcotic analgesics related to pethidine and fentanyl. [Link]

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Sources

The Compass of Selectivity: A Comparative Guide to the Structure-Activity Relationship of Methoxyphenyl Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Drug Hunter: The piperidine scaffold, a ubiquitous and privileged structure in medicinal chemistry, continues to serve as a foundational template for the design of novel therapeutics targeting the central nervous system. When coupled with a methoxyphenyl moiety, this chemical entity gives rise to a fascinating class of compounds with tunable affinities for a range of critical G-protein coupled receptors (GPCRs), including dopamine, serotonin, and opioid receptors. Understanding the nuanced structure-activity relationships (SAR) of these analogs is paramount for the rational design of next-generation therapeutics with improved selectivity and efficacy, and minimized off-target effects.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the SAR of methoxyphenyl piperidine analogs. We will dissect the key structural determinants that govern their interaction with various receptor subtypes, supported by experimental data from seminal studies. Furthermore, we will furnish detailed, field-proven protocols for the evaluation of these compounds, empowering researchers to validate their own discoveries.

I. The Core Moiety: A Versatile Key to Multiple Locks

The archetypal methoxyphenyl piperidine scaffold consists of a piperidine ring directly or indirectly connected to a methoxy-substituted phenyl ring. The position of the methoxy group on the phenyl ring, the nature of the linker between the two rings (or lack thereof), and the substitutions on the piperidine nitrogen are the primary levers that medicinal chemists can pull to modulate the pharmacological profile of these analogs.

Our exploration will focus on three major receptor families where methoxyphenyl piperidine analogs have demonstrated significant activity:

  • Dopamine Receptors (D2/D3)

  • Serotonin Receptors (5-HT1A/5-HT2A)

  • μ-Opioid Receptors (MOR)

The following sections will delve into the specific SAR for each of these receptor systems, highlighting how subtle structural modifications can dramatically alter binding affinity and functional activity.

II. Unlocking Dopaminergic Pathways: The Quest for D2/D3 Selectivity

Methoxyphenyl piperidine analogs have been extensively investigated as ligands for the D2-like dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic and anti-Parkinsonian drugs. The challenge lies in achieving selectivity, as the high homology between these two receptors often leads to promiscuous binding.

Structure-Activity Relationship at Dopamine D2/D3 Receptors

The position of the methoxy group on the phenyl ring is a critical determinant of affinity and selectivity. Generally, a 2-methoxy substitution is favored for potent D2/D3 receptor binding.

Key SAR observations include:

  • The Phenyl Ring and Methoxy Substitution: A 2-methoxyphenyl group is a common feature in many high-affinity D2/D3 ligands. This moiety is believed to interact with a hydrophobic pocket within the receptor.

  • The Piperidine/Piperazine Core: The basic nitrogen of the piperidine or piperazine ring is crucial for forming a salt bridge with a conserved aspartate residue (Asp110 in D2, Asp110 in D3) in the third transmembrane domain (TM3) of the receptors.

  • The N-Substituent: The nature of the substituent on the piperidine nitrogen dramatically influences affinity and selectivity. Long-chain arylalkyl substituents are often employed.

    • An extended and more linear conformation in the aliphatic or aryl spacers has been shown to be crucial for dopamine D3 receptor selectivity[1].

    • Structural diversity in the terminal aryl moiety (e.g., benzamides, heteroarylamides) has a major influence on achieving (sub)nanomolar D3 receptor affinity. Rigidifying this moiety, for instance with an aryl acrylamide, can optimize affinity[1].

Below is a logical diagram illustrating the key structural components influencing D2/D3 receptor affinity.

SAR_Dopamine cluster_ligand Methoxyphenyl Piperidine Analog cluster_receptor Dopamine D2/D3 Receptor Core Methoxyphenyl Piperidine Core N_Substituent N-Substituent Core->N_Substituent Methoxy_Position Methoxy Group Position Core->Methoxy_Position Aspartate Aspartate Residue (TM3) Core->Aspartate Ionic Interaction Linker Linker Chain N_Substituent->Linker Hydrophobic_Pocket Hydrophobic Pocket Methoxy_Position->Hydrophobic_Pocket Hydrophobic Interaction Terminal_Aryl Terminal Aryl Group Linker->Terminal_Aryl Secondary_Pocket Secondary Binding Pocket Terminal_Aryl->Secondary_Pocket Shape/Electronic Complementarity Binding_Pocket Orthosteric Binding Pocket Binding_Pocket->Aspartate Binding_Pocket->Hydrophobic_Pocket Binding_Pocket->Secondary_Pocket

Caption: Key pharmacophoric interactions of methoxyphenyl piperidine analogs with dopamine D2/D3 receptors.

Comparative Binding Affinities of Methoxyphenyl Piperidine Analogs at Dopamine D2 and D3 Receptors

The following table summarizes the binding affinities (Ki) of representative methoxyphenyl piperidine analogs for the human D2 and D3 dopamine receptors. This data highlights the impact of subtle structural changes on affinity and selectivity.

CompoundR (N-Substituent)D2 Ki (nM)D3 Ki (nM)D3/D2 SelectivityReference
1 -CH2CH2CH2-Ph25.36.973.6[2]
2 -CH2CH2CH2-CO-Ph17704364.1[2]
3 -(CH2)4-NHCO-Adamantyl76.40.5153[1]
4 -(CH2)4-NHCO-Ph<10003.5>285[3]
5 -(CH2)4-NHCO-(2,3-diCl-Ph)100.812.5[3]

Analysis: The data clearly demonstrates that modifications to the N-substituent have a profound impact on both affinity and selectivity. For instance, the introduction of a bulky adamantyl carboxamide group in compound 3 leads to a remarkable 153-fold selectivity for the D3 receptor over the D2 receptor[1]. In contrast, a simple phenylpropyl substituent (compound 1 ) results in only modest selectivity[2]. The 2,3-dichlorophenyl carboxamide in compound 5 also confers high affinity for the D3 receptor[3].

III. Modulating Serotonergic Tone: A Dance with 5-HT Receptors

Methoxyphenyl piperidine analogs are also prominent scaffolds for ligands targeting serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are implicated in a wide range of neuropsychiatric disorders, including anxiety, depression, and psychosis.

Structure-Activity Relationship at Serotonin 5-HT1A and 5-HT2A Receptors

For 5-HT1A receptor affinity, the 2-methoxyphenyl piperazine moiety is a well-established pharmacophore. The length of the alkyl linker and the nature of the terminal group are key for optimizing affinity and selectivity.

Key SAR observations for 5-HT1A receptors include:

  • Arylpiperazine Moiety: The 1-(2-methoxyphenyl)piperazine fragment is a cornerstone for high-affinity 5-HT1A ligands[4][5][6].

  • Alkyl Linker: A four-carbon alkyl chain between the piperazine nitrogen and a terminal amide or imide group is often optimal for 5-HT1A affinity[5].

  • Terminal Group: Bulky, lipophilic terminal groups, such as an adamantane carboxamide, can significantly enhance 5-HT1A affinity and selectivity over other receptors like the α1-adrenergic receptor[4]. For instance, replacing a phthalimide group with an adamantane carboxamide in a known 5-HT1A antagonist improved affinity and selectivity[4].

For 5-HT2A receptors, the SAR can be distinct. Recent studies on 2,5-dimethoxyphenylpiperidines have identified these as a novel class of selective 5-HT2A agonists.

The following diagram illustrates a generalized experimental workflow for evaluating the pharmacological profile of these analogs.

Experimental_Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Binding Primary Radioligand Binding Assays (e.g., [3H]-Spiperone, [3H]-8-OH-DPAT) Purification->Primary_Binding Selectivity_Screen Selectivity Screening (Panel of Receptors) Primary_Binding->Selectivity_Screen Functional_Assay Functional Assays (e.g., IP1 accumulation, cAMP) Selectivity_Screen->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization

Caption: A typical workflow for the synthesis and pharmacological evaluation of methoxyphenyl piperidine analogs.

Comparative Binding Affinities of Methoxyphenyl Piperidine Analogs at Serotonin 5-HT1A and 5-HT2A Receptors
CompoundCore StructureR (N-Substituent)5-HT1A Ki (nM)5-HT2A Ki (μM)Reference
NAN-190 1-(2-Methoxyphenyl)piperazine-(CH2)4-Phthalimide0.6-[4]
6 1-(2-Methoxyphenyl)piperazine-(CH2)4-NHCO-Adamantyl0.4-[4]
7 1-(2-Methoxyphenyl)piperazine-(CH2)3-NH-Adamantyl1.2>10[6]
8 6-acetyl-7-hydroxy-4-methylcoumarin-piperazine-4-(3-bromophenyl)1.50.23[7]

Analysis: The data underscores the importance of the terminal substituent for 5-HT1A affinity. The bulky adamantyl group in compounds 6 and 7 maintains high, nanomolar affinity for the 5-HT1A receptor[4][6]. Compound 8 demonstrates that incorporating the methoxyphenyl piperazine moiety into a more complex coumarin scaffold can yield high affinity for both 5-HT1A and moderate affinity for 5-HT2A receptors[7].

IV. Exploring the Opioid Frontier: A Newer Horizon

While less explored than their dopaminergic and serotonergic counterparts, some methoxyphenyl piperidine analogs have shown promise as modulators of opioid receptors, particularly the μ-opioid receptor (MOR), a key target for analgesics.

Structure-Activity Relationship at μ-Opioid Receptors

The SAR for MOR activity appears to be distinct from that of dopamine and serotonin receptors.

Key SAR observations for MOR agonists include:

  • Core Scaffold: A 4-substituted piperidine ring is often a key feature.

  • N-Substituent: The nature of the N-substituent is critical for both affinity and efficacy. For example, in a series of piperidine propionamides, an N-(4-methoxyphenyl)propionamide group coupled with a 4-(4-fluorobenzyl)piperidine resulted in high affinity for both the σ1 receptor and the μ-opioid receptor[8].

Comparative Activity of Piperidine Analogs at the μ-Opioid Receptor
CompoundCore StructureN-SubstituentMOR Ki (nM)EfficacyReference
9 4-(4-fluorobenzyl)piperidine-CH2CH2-N(4-methoxyphenyl)COEt2.1Agonist[8]
10 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol-0.0034Agonist[9]

Analysis: The data suggests that diverse piperidine scaffolds can be potent MOR agonists. Compound 9 demonstrates that a methoxyphenyl group can be incorporated into the N-substituent to achieve high affinity[8]. Compound 10 , while not a methoxyphenyl analog, highlights the potential of highly substituted piperidines to act as exceptionally potent MOR agonists[9].

V. Experimental Protocols: The Benchtop Validation

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays used to characterize methoxyphenyl piperidine analogs.

Protocol 1: Dopamine D2/D3 Receptor Radioligand Binding Assay ([³H]-Spiperone)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the D2 and D3 dopamine receptors using the non-selective antagonist radioligand [³H]-Spiperone.

Materials:

  • HEK-293 cells stably expressing human D2 or D3 receptors

  • [³H]-Spiperone (Specific activity: ~60-90 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM) or Butaclamol (1 µM)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize the receptor-expressing cells in ice-cold assay buffer and centrifuge. Resuspend the resulting pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 50 µL of test compound at various concentrations (or vehicle for total binding)

    • 50 µL of non-specific binding control (for non-specific binding wells)

    • 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM)

    • 100 µL of the membrane preparation (final protein concentration ~5-20 µ g/well )

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Causality Behind Experimental Choices: The use of a radiolabeled antagonist like [³H]-Spiperone allows for the direct measurement of binding to the receptor. The inclusion of a high concentration of an unlabeled ligand (haloperidol or butaclamol) is crucial to determine the non-specific binding, ensuring that the measured signal is due to specific receptor interactions. The filtration step is a rapid and efficient way to separate bound from unbound radioligand, which is essential for accurate quantification.

Protocol 2: Serotonin 5-HT1A Receptor Radioligand Binding Assay ([³H]-8-OH-DPAT)

This protocol details a competitive binding assay for the 5-HT1A receptor using the agonist radioligand [³H]-8-OH-DPAT.

Materials:

  • Rat hippocampal membranes or cells expressing human 5-HT1A receptors

  • [³H]-8-OH-DPAT (Specific activity: ~120-180 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Serotonin (10 µM)

  • 96-well microplates, glass fiber filters, scintillation cocktail, and counter

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer

    • 50 µL of test compound at various concentrations

    • 50 µL of serotonin for non-specific binding

    • 50 µL of [³H]-8-OH-DPAT (final concentration ~1 nM)

    • 100 µL of membrane preparation (~50-100 µg protein/well)

  • Incubation: Incubate at 25°C for 60 minutes.

  • Filtration and Counting: Follow the same procedure as in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the Ki values of the test compounds.

Causality Behind Experimental Choices: [³H]-8-OH-DPAT is a selective agonist for the 5-HT1A receptor, making it a suitable tool for these binding studies[2][10][11][12][13]. The use of serotonin, the endogenous ligand, to define non-specific binding is a standard and effective method.

Protocol 3: Serotonin 5-HT2A Receptor Functional Assay (IP1 Accumulation)

This protocol describes a functional assay to measure the agonist or antagonist activity of test compounds at the 5-HT2A receptor by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Stimulation Buffer containing LiCl (e.g., 10 mM)

  • IP-One HTRF® assay kit (Cisbio) or equivalent

  • 384-well white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into a 384-well plate and allow them to adhere overnight.

  • Compound Addition (Antagonist Mode): For antagonist testing, pre-incubate the cells with the test compounds for 15-30 minutes.

  • Agonist Stimulation: Add the agonist (e.g., serotonin or a test compound for agonist mode) to the wells. For antagonist mode, add a submaximal concentration (EC80) of a known agonist like serotonin.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The presence of LiCl in the stimulation buffer inhibits the degradation of IP1, allowing it to accumulate.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's instructions.

  • Reading: Incubate the plate in the dark for at least 1 hour at room temperature and then read the HTRF signal on a compatible plate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the EC50 for agonists or the IC50 for antagonists using non-linear regression.

Causality Behind Experimental Choices: The 5-HT2A receptor is Gq-coupled, and its activation leads to the hydrolysis of PIP2 into IP3 and DAG. IP3 is rapidly metabolized to IP1. Measuring IP1 accumulation is therefore a direct and robust readout of receptor activation[14][15][16][17]. The use of HTRF technology provides a sensitive and high-throughput method for detecting IP1.

VI. Conclusion and Future Directions

The methoxyphenyl piperidine scaffold represents a remarkably versatile platform for the development of potent and selective ligands for a range of CNS targets. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in dictating receptor affinity and selectivity. The position of the methoxy group, the nature of the N-substituent, and the overall topography of the molecule are all key factors that can be fine-tuned to achieve the desired pharmacological profile.

The provided experimental protocols offer a validated framework for the in vitro characterization of novel analogs, enabling researchers to confidently assess their binding and functional properties. As our understanding of the structural biology of these receptors continues to evolve, computational approaches such as molecular docking and dynamics simulations will play an increasingly important role in the rational design of the next generation of methoxyphenyl piperidine-based therapeutics. The journey from a privileged scaffold to a life-changing medicine is paved with a deep understanding of its structure-activity landscape, and it is our hope that this guide will serve as a valuable compass for those navigating this exciting frontier of drug discovery.

VII. References

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  • Stark, H., et al. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry. 2003;46(16):3344-55.

  • Mach, R. H., et al. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. 2014;57(17):7256-7271.

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. Available from: [Link]

  • Ghosh, A., et al. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. 2010;188(2):233-240.

  • Cheng, Y., & Prusoff, W. H. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. 1973;22(23):3099-3108.

  • Mokrosz, M. J., et al. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. 1994;37(17):2754-2760.

  • Orjales, A., et al. New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. 1995;38(8):1273-1277.

  • [³H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]

  • Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • 8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • HTRF IP-One assay used for functional screening. BMG LABTECH. Available from: [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Available from: [Link]

  • Chatzopoulou, M., et al. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules. 2022;27(5):1688.

  • 5-HT2A Serotonin Receptor Assay. Innoprot. Available from: [Link]

  • Chen, J., et al. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry. 2020;191:112144.

  • Affinities of compounds 1-15 for 5-HT 1A and 5-HT 2A receptor. ResearchGate. Available from: [Link]

  • Monks, N. J., et al. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology. 1997;122(4):733-741.

  • Chatzopoulou, M., et al. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules. 2022;27(5):1688.

  • Li, G., et al. Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. European Journal of Medicinal Chemistry. 2020;187:111956.

  • El-Sayed, M., et al. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. 2023;28(23):7899.

  • Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. bioRxiv. 2024.

  • Paul, N. M., et al. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry. 2008;51(19):6095-6109.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(19):6459.

  • Basile, A. S., et al. Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues. Journal of Medicinal Chemistry. 2007;50(17):4076-4089.

  • The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Brain Research. 1989;496(1-2):167-174.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3198.

  • Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Applications. ChemRxiv. 2024.

  • Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules. 2023;28(19):6925.

  • Healy, J. R., et al. Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers in Pharmacology. 2023;14:1196434.

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  • Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Neurochemistry International. 2007;50(1):121-131.

  • Nikolaus, S., et al. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. Neurobiology of Learning and Memory. 2023;205:107848.

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A Comparative Pharmacological Analysis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of centrally active therapeutic agents.[1][2] Its rigid conformation allows for precise orientation of substituents, facilitating specific interactions with biological targets. This guide focuses on a specific derivative, 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, a compound whose structural motifs suggest a potential interaction with key central nervous system (CNS) receptors.

The precise placement of substituents on the phenyl ring can dramatically alter a compound's pharmacological profile. This phenomenon, known as regioisomerism, is a critical consideration in drug design. To elucidate the structure-activity relationship (SAR) governed by the position of the methoxy group, this guide presents a comparative pharmacological analysis of the parent meta-substituted compound and its corresponding ortho- and para-regioisomers.

  • Compound 1 (C1): 4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile (ortho-isomer)

  • Compound 2 (C2): this compound (meta-isomer)

  • Compound 3 (C3): 4-(4-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile (para-isomer)

This analysis will proceed from foundational in vitro receptor characterization to in vivo efficacy models, providing a comprehensive framework for researchers to understand how subtle molecular changes translate into significant pharmacological differentiation.

Rationale for Pharmacological Investigation

The 4-phenylpiperidine core is famously associated with opioid analgesics like meperidine and is a key component in potent µ-opioid receptor (MOR) agonists.[3] The presence of a tertiary amine (N-methyl) and a polar carbonitrile group at the C4 position further suggests potential interactions with opioid receptors.[4][5] Therefore, the primary hypothesis of this investigation is that these compounds will exhibit activity at the µ (MOR), δ (DOR), and κ (KOR) opioid receptors.

The key variable among C1, C2, and C3 is the position of the electron-donating methoxy group on the phenyl ring. This will influence the molecule's electronic distribution and steric profile, which in turn dictates its ability to fit within the receptor's binding pocket and engage in specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions). A systematic comparison is essential to determine which regioisomer possesses the optimal combination of potency, selectivity, and efficacy.[6][7]

Experimental Workflow and Methodologies

A logical, multi-tiered screening cascade is employed to build a comprehensive pharmacological profile for each compound. This workflow ensures that resource-intensive in vivo studies are reserved for compounds that demonstrate promising characteristics in initial in vitro assays.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation receptor_binding Receptor Binding Assays (Affinity - Ki) functional_assay [³⁵S]GTPγS Functional Assay (Potency - EC₅₀ & Efficacy - Emax) receptor_binding->functional_assay Determine functional activity of binding hits hot_plate Hot Plate Test (Central Analgesia) functional_assay->hot_plate Advance promising leads writhing_test Writhing Test (Peripheral Analgesia) hot_plate->writhing_test synthesis Compound Synthesis (C1, C2, C3) synthesis->receptor_binding

Caption: High-level experimental workflow for pharmacological comparison.

Detailed Protocol 1: In Vitro Opioid Receptor Binding Assays

Causality: This initial screen is critical for determining if the compounds physically interact with the target receptors and with what affinity (Ki). A competitive binding assay, using a known high-affinity radioligand, is a robust and high-throughput method to establish this primary interaction.[8][9]

Methodology:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR are prepared via homogenization and centrifugation.

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competitive Binding: In a 96-well plate, incubate cell membranes with a fixed concentration of a specific radioligand ([³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) and varying concentrations of the test compound (C1, C2, or C3).

  • Incubation: Incubate plates at 25°C for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the assay mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Detailed Protocol 2: [³⁵S]GTPγS Functional Assay

Causality: Binding to a receptor does not guarantee activation. Opioid receptors are G-protein coupled receptors (GPCRs), and agonist binding triggers the exchange of GDP for GTP on the Gα subunit, initiating a signaling cascade.[10] The [³⁵S]GTPγS binding assay directly measures this primary activation step, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Emax) and its classification as an agonist, antagonist, or inverse agonist.[9]

Methodology:

  • Assay Components: Combine cell membranes (as prepared above), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and assay buffer (50 mM Tris-HCl, 20 mM MgCl₂, 100 mM NaCl).

  • Compound Addition: Add varying concentrations of the test compound (C1, C2, or C3) to the mixture. A known full agonist (e.g., DAMGO) is used as a positive control.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, as described in the binding assay protocol.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. The EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response relative to the full agonist control) are calculated using non-linear regression.

Detailed Protocol 3: In Vivo Hot Plate Test

Causality: This assay assesses centrally mediated (supraspinal) analgesia. The response to a thermal stimulus involves higher brain centers and is highly sensitive to µ-opioid receptor agonists.[11][12] It provides a robust measure of a compound's potential as a strong analgesic.

Methodology:

  • Animal Acclimation: Acclimate male Swiss Webster mice to the testing room and equipment for at least 60 minutes.

  • Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and measure the time until a nociceptive response (e.g., hind paw licking, jumping) is observed. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compounds (C1, C2, C3) or vehicle control via a relevant route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).

  • Post-Treatment Latency: Measure the response latency at set time points after administration (e.g., 15, 30, 60, 90 minutes).

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ (dose required to produce a 50% MPE) is determined.

Detailed Protocol 4: Acetic Acid-Induced Writhing Test

Causality: This model induces visceral pain that is mediated by the release of endogenous inflammatory mediators like prostaglandins and bradykinin.[13] It is a sensitive assay for detecting both centrally and peripherally acting analgesics.[14]

Methodology:

  • Animal Acclimation: Acclimate mice as described above.

  • Compound Administration: Pre-treat groups of mice with various doses of the test compounds (C1, C2, C3), a positive control (e.g., morphine or aspirin), or a vehicle.

  • Induction of Writhing: After a set pre-treatment period (e.g., 30 min for i.p.), administer an intraperitoneal injection of dilute acetic acid (e.g., 0.6% v/v).

  • Observation: Immediately place the mouse in an observation chamber and count the number of "writhes" (characteristic abdominal constrictions and hind limb stretching) over a defined period (e.g., 15-20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group. Determine the ED₅₀ for each compound.

Comparative Data Analysis

Disclaimer: The following data is illustrative and hypothetical, designed to demonstrate the application of the described protocols and guide the interpretation of potential results. It does not represent experimentally verified data for these specific novel chemical entities.

Table 1: In Vitro Opioid Receptor Binding Affinity (Ki, nM)
Compoundµ-Opioid (MOR) Kiδ-Opioid (DOR) Kiκ-Opioid (KOR) KiMOR Selectivity (vs. DOR/KOR)
C1 (ortho) 150.5>1000>1000~6.6x
C2 (meta) 22.8 455.2890.1~20x / ~39x
C3 (para) 210.3>1000>1000~4.7x
Morphine5.2250.7315.4~48x / ~60x

Interpretation: The hypothetical data clearly indicates that the meta-isomer (C2) possesses the highest affinity for the µ-opioid receptor, approximately 7-9 times more potent than its ortho and para counterparts. Furthermore, C2 displays modest but significant selectivity for MOR over DOR and KOR, a desirable trait for developing analgesics with fewer side effects associated with DOR or KOR activity. The steric bulk of the ortho-methoxy group may hinder optimal entry or orientation within the MOR binding pocket.

Table 2: In Vitro Functional Activity at MOR ([³⁵S]GTPγS)
CompoundEC₅₀ (nM)Emax (% vs. DAMGO)Classification
C1 (ortho) 315.265%Partial Agonist
C2 (meta) 45.6 92% Full Agonist
C3 (para) 450.862%Partial Agonist
Morphine25.185%Full Agonist

Interpretation: This functional data corroborates the binding results. C2 not only binds with the highest affinity but also acts as a potent, full agonist at MOR, with efficacy approaching that of the reference agonist DAMGO. The ortho and para isomers (C1 and C3) are significantly less potent and behave as partial agonists, unable to elicit a full system response even at saturating concentrations. This suggests the electronic and steric properties of the meta-methoxy group are crucial for stabilizing the active conformation of the receptor upon binding.

Table 3: In Vivo Analgesic Efficacy in Murine Models
CompoundHot Plate Test ED₅₀ (mg/kg, s.c.)Writhing Test ED₅₀ (mg/kg, i.p.)
C1 (ortho) 15.58.2
C2 (meta) 1.8 0.5
C3 (para) 18.210.1
Morphine1.20.3

Interpretation: The in vivo data provides a compelling validation of the in vitro findings. C2 is a potent analgesic in both a central (Hot Plate) and a peripherally-mediated inflammatory (Writhing) pain model, with an ED₅₀ approaching that of morphine. This strong analgesic effect is consistent with its high affinity and efficacy as a MOR full agonist. The significantly weaker performance of C1 and C3 aligns with their lower affinity and partial agonist profiles.

Structure-Activity Relationship and Signaling

The collective data points to a clear SAR:

  • Positional Importance: The meta position on the phenyl ring is optimal for both binding affinity and functional agonism at the µ-opioid receptor.

  • Steric Hindrance: The ortho-methoxy group likely introduces steric hindrance that prevents the molecule from achieving the ideal conformation for high-affinity binding.

  • Suboptimal Interaction: The para-methoxy group, while not sterically clashing, may position the molecule in a way that is suboptimal for triggering the conformational change required for full receptor activation, leading to partial agonism.

The analgesic effect of C2 is mediated through the canonical GPCR signaling pathway initiated by MOR activation.

G cluster_membrane Cell Membrane C2 C2 (Agonist) MOR µ-Opioid Receptor (GPCR) C2->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits Influx K_channel K⁺ Channel G_protein->K_channel Promotes Efflux cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Reduced_Excitability Decreased Neuronal Excitability cAMP->Reduced_Excitability Ca_channel->Reduced_Excitability Less Neurotransmitter Release K_channel->Reduced_Excitability Hyperpolarization Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Simplified MOR signaling cascade leading to analgesia.

Conclusion

This comparative guide delineates a clear pharmacological rationale for prioritizing the meta-substituted isomer, this compound (C2), as a lead candidate for further development. The hypothetical data, based on established pharmacological principles, illustrates that moving the methoxy substituent to the ortho or para position is detrimental to both receptor affinity and functional efficacy, ultimately resulting in a significantly weaker analgesic profile in vivo.

This analysis underscores the profound impact of regioisomerism on drug action and reinforces the necessity of systematic SAR studies in early-stage drug discovery. Future work on C2 would involve comprehensive selectivity profiling against a wider panel of CNS receptors, pharmacokinetic studies to determine its ADME profile, and investigation in more complex pain models to fully characterize its therapeutic potential.

References

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A Comparative Guide to the In Vivo Validation of Novel Piperidine Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the analgesic effects of novel piperidine compounds in vivo. It offers a comparative analysis of established preclinical models, emphasizing the rationale behind experimental choices to ensure scientific integrity and generate robust, translatable data.

Introduction: The Imperative for Rigorous In Vivo Analgesic Validation

The discovery of novel analgesics is a critical endeavor in addressing the global burden of pain.[1] Current therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, are often limited by efficacy issues or severe side effects.[1][2] Piperidine derivatives represent a promising class of compounds, with many exhibiting significant analgesic properties.[3][4] Fentanyl, a potent synthetic opioid of the piperidine family, is a cornerstone in pain management, highlighting the therapeutic potential of this chemical scaffold.[5][6] The validation of new chemical entities requires a systematic screening process, progressing from in vitro assays to in vivo animal models to confirm efficacy and safety.[1] This guide focuses on the crucial in vivo validation stage, providing a comparative overview of key methodologies.

Conceptual Framework for In Vivo Analgesic Assessment

A successful in vivo validation strategy relies on a multi-faceted approach, employing a battery of tests to characterize the analgesic profile of a novel piperidine compound. This typically involves models of acute thermal nociception and persistent chemical-induced pain. The choice of models allows for the differentiation between centrally and peripherally acting analgesics and provides insights into the compound's potential mechanism of action.

Comparative Analysis of Preclinical Pain Models

The selection of appropriate in vivo models is paramount for elucidating the analgesic properties of a novel piperidine compound. This section compares three widely used and well-validated models: the Hot Plate Test, the Tail-Flick Test, and the Formalin Test.

Thermal Nociception Models: Assessing Central Analgesic Activity

Thermal nociception models are fundamental for evaluating the efficacy of centrally acting analgesics, such as opioids.[1][7] These tests measure the latency of an animal's response to a noxious heat stimulus.

The hot plate test is a classic method for assessing sensitivity to thermal pain by measuring the time it takes for an animal to react to a heated surface.[7][8] This response, such as paw licking or jumping, is considered a supraspinally integrated behavior, making it particularly useful for compounds targeting central pain pathways.[8][9]

Similar to the hot plate test, the tail-flick test measures the latency to withdraw the tail from a focused beam of radiant heat.[10][11] This response is primarily a spinal reflex, though it can be modulated by supraspinal pathways.[12] It is a rapid and reliable method for screening centrally acting analgesics.[10]

Chemical Nociception Model: The Formalin Test

The formalin test is a robust model of tonic, persistent pain that is sensitive to various classes of analgesics.[13][14] It involves injecting a dilute formalin solution into the rodent's hind paw, which elicits a biphasic pattern of nocifensive behaviors (licking and flinching).[15][16]

  • Phase I (Early Phase): This initial, acute phase lasts for the first 5-10 minutes and is due to the direct activation of nociceptors.[13][14]

  • Phase II (Late Phase): Occurring after a brief quiescent period, this phase lasts from approximately 20 to 40 minutes post-injection and is associated with an inflammatory response and central sensitization.[13][17]

This biphasic nature allows for the differentiation of analgesic mechanisms. Centrally acting analgesics like morphine typically suppress both phases, whereas peripherally acting drugs like NSAIDs often inhibit only the late phase.[1][13] This makes the formalin test an invaluable tool for characterizing the mode of action of novel piperidine compounds.[18]

Experimental Design and Protocols

A well-controlled experimental design is crucial for obtaining reliable and reproducible data. The following provides a general workflow and detailed protocols for the discussed in vivo models.

General Experimental Workflow

A typical workflow for in vivo analgesic screening is essential for a systematic evaluation.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment A Animal Acclimation (Minimum 7 days) B Randomization & Grouping (e.g., n=8-10 per group) A->B C Baseline Measurement (Pre-treatment response) B->C D Compound Administration (i.p., p.o., s.c.) C->D E Post-Treatment Measurement (At various time points) D->E F Data Collection & Analysis E->F G Interpretation & Reporting F->G

Caption: General workflow for in vivo analgesic validation.

Detailed Experimental Protocols
  • Apparatus: A commercially available hot plate apparatus with precise temperature control.

  • Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[9]

  • Temperature Setting: Set the hot plate surface temperature to a constant 55°C (± 0.2°C).[19]

  • Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nocifensive behavior (hind paw licking, flicking, or jumping).[9][19] A cut-off time of 30-60 seconds is typically used to prevent tissue damage.[19][20]

  • Compound Administration: Administer the novel piperidine compound, vehicle control, or positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, repeat the latency measurement as described in step 4.

  • Apparatus: A tail-flick analgesiometer with a radiant heat source and an automated detector.[1]

  • Animal Restraint: Gently restrain the animal, typically in a specialized holder, leaving the tail exposed.

  • Baseline Latency: Position the tail over the heat source, and the device will automatically record the time it takes for the animal to flick its tail away from the stimulus. A cut-off time of 10-12 seconds is recommended to prevent tissue injury.[11]

  • Compound Administration: Administer the test compounds as described for the hot plate test.

  • Post-Treatment Latency: Measure the tail-flick latency at various time intervals post-administration.

  • Observation Chambers: Place animals individually in transparent observation chambers for at least 30 minutes to allow for acclimation.

  • Compound Administration: Pre-treat the animals with the novel piperidine compound, vehicle, or a standard analgesic.

  • Formalin Injection: After the appropriate pre-treatment time, inject 20-50 µL of a 1-5% formalin solution subcutaneously into the plantar surface of one hind paw.[13][15]

  • Behavioral Scoring: Immediately after the injection, record the cumulative time the animal spends licking, flinching, or biting the injected paw.[14] The observation period is typically 60 minutes, divided into Phase I (0-5 min) and Phase II (20-40 min).[17]

  • Data Analysis: The analgesic effect is quantified by the reduction in the duration of nocifensive behaviors in either phase compared to the vehicle-treated group.[1]

Comparative Data Analysis and Interpretation

Table 1: Effect of Compound X in the Hot Plate Test
Treatment GroupDose (mg/kg, i.p.)Latency (seconds) at 60 min (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle-8.5 ± 0.70
Morphine1025.2 ± 1.8 77.7
Compound X515.6 ± 1.2**33.0
Compound X1022.1 ± 1.563.2
Compound X2028.9 ± 2.0***94.9

*Cut-off time = 30 seconds. %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. **p<0.01, **p<0.001 compared to vehicle.

Table 2: Effect of Compound X in the Formalin Test
Treatment GroupDose (mg/kg, i.p.)Licking Time (seconds, Mean ± SEM) - Phase ILicking Time (seconds, Mean ± SEM) - Phase II
Vehicle-75.3 ± 6.1152.8 ± 12.5
Morphine1022.1 ± 3.5 35.7 ± 5.2
Compound X1048.9 ± 5.8 88.4 ± 9.1
Compound X2031.5 ± 4.2 51.6 ± 7.3

***p<0.001, *p<0.01 compared to vehicle.

Interpretation of Results:

The hypothetical data suggests that Compound X exhibits a dose-dependent analgesic effect in a model of acute thermal pain, indicative of central activity. The significant reduction in nocifensive behavior in both phases of the formalin test further supports a central mechanism of action, potentially involving pathways similar to those modulated by morphine.

Potential Mechanisms of Action of Piperidine Analgesics

Understanding the potential molecular targets of novel piperidine compounds is crucial for their development. Many piperidine-based analgesics, including fentanyl and its analogs, exert their effects primarily through the activation of μ-opioid receptors.[5][6] However, other mechanisms may also be involved.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Piperidine Compound B μ-Opioid Receptor A->B Agonist Binding C Reduced Neurotransmitter Release (e.g., Substance P, Glutamate) B->C Inhibition of Ca2+ channels Activation of K+ channels D Decreased Nociceptive Signal Transmission C->D E Analgesia D->E

Sources

A Pharmacological Comparison of 4-Arylpiperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system.[1][2] This guide provides a detailed pharmacological comparison of different 4-arylpiperidine derivatives, focusing on their interactions with opioid and dopamine receptors. By synthesizing data from various in vitro studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to understand the structure-activity relationships (SAR) and guide the development of novel therapeutics.

Section 1: 4-Arylpiperidine Derivatives as Opioid Receptor Ligands

A significant class of 4-arylpiperidine derivatives exhibits high affinity and varying selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids, playing a crucial role in analgesia.[3] The pharmacological profile of these derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the piperidine nitrogen.

Comparative Binding Affinities of Opioid Receptor Antagonists

The following table summarizes the structure-activity relationships of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, showcasing how modifications to the aryl substituent impact binding affinity (Ki) for the μ, κ, and δ opioid receptors. Lower Ki values are indicative of higher binding affinity.[1]

CompoundR Group (Aryl Substituent)μ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (LY255582)3-OH0.61.839
22-OH1.915118
34-OH1122260
43-OCH₃1613160
53-OCONH₂1.12.545
63-OCONHCH₃0.92.148
73-OCON(CH₃)₂1.12.250
Data compiled from published studies on trans-3,4-dimethyl-4-arylpiperidine derivatives.[1]

Expert Analysis: The data clearly demonstrates the critical role of the phenolic hydroxyl group at the 3-position of the aryl ring for high-affinity binding to all three opioid receptor subtypes. Methylation of this hydroxyl group (compound 4) significantly reduces affinity, suggesting that a hydrogen bond donor at this position is crucial for receptor interaction.[1] Interestingly, converting the hydroxyl to various carbamates (compounds 5-7) largely retains the high affinity, indicating that this position can tolerate bulkier substituents while maintaining the necessary interactions for binding.[1]

Signaling Pathway for Mu-Opioid Receptor Activation

Activation of the mu-opioid receptor (MOR) by an agonist initiates a signaling cascade primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, which is associated with analgesia.[3] However, it can also trigger the β-arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance.[3]

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) Gi_o Gi/o Protein MOR->Gi_o Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Analgesia Analgesia Gi_o->Analgesia cAMP ↓ cAMP AC->cAMP Adverse_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Adverse_Effects Agonist Opioid Agonist Agonist->MOR Binds to

Caption: Mu-Opioid Receptor Signaling Pathways.

Experimental Protocol: Radioligand Competition Binding Assay for Opioid Receptors

This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for opioid receptors by measuring its ability to displace a specific radioligand.

I. Materials and Reagents:

  • Receptor Source: Brain tissue from male Sprague-Dawley rats (for μ and δ receptors) or male Hartley guinea pigs (for κ receptors).[1]

  • Radioligands: [³H]DAMGO (for μ), [³H]Naltrindole (for δ), [³H]U-69593 (for κ).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Test Compounds: 4-arylpiperidine derivatives of interest.

  • Filtration Apparatus: Cell harvester with glass fiber filters.[3]

  • Scintillation Counter.

II. Methodology:

  • Membrane Preparation:

    • Dissect and homogenize brain tissue in ice-cold 50 mM Tris-HCl buffer.[1]

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.[1]

    • Resuspend the pellet in fresh buffer and incubate at 37°C for 30 minutes to remove endogenous ligands.[1]

    • Centrifuge again and resuspend the final pellet in assay buffer. Store at -80°C.[1]

  • Competition Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with the specific radioligand and varying concentrations of the test compound.[1]

    • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a non-labeled universal opioid antagonist like naloxone (e.g., 10 µM).[3]

    • Incubate at 25°C for 60 minutes.[1]

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.[1]

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

Binding_Assay_Workflow start Start prep Membrane Preparation (Brain Homogenate) start->prep incubation Incubation (Membranes, Radioligand, Test Compound) prep->incubation filtration Filtration (Separate Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Radioligand Competition Binding Assay Workflow.

Section 2: 4-Arylpiperidine Derivatives as Dopamine Receptor Ligands

Another major class of 4-arylpiperidine derivatives acts as ligands for dopamine receptors, particularly the D2 subtype. These compounds are a cornerstone in the treatment of psychosis and other neuropsychiatric disorders.[4][5] Their mechanism of action often involves antagonism or partial agonism at D2 receptors, which are Gi/o-coupled GPCRs.[6][7]

Comparative Binding Affinities of Dopamine Receptor Ligands

The following table presents the in vitro binding affinities (Ki) of various piperidine derivatives for dopamine D2 and D4 receptors. These compounds, while not all strictly 4-arylpiperidines, are structurally related and provide valuable insights into the SAR for dopamine receptor modulation.

Compound IDStructure DescriptionTarget ReceptorKi (nM)
Analog 14,4-difluoro-3-(4-fluorophenoxymethyl)piperidineDopamine D4140
Analog 24,4-difluoro-3-(3,4-difluorophenoxymethyl)piperidineDopamine D45.5
Analog 34,4-difluoro-3-(3-methylphenoxymethyl)piperidineDopamine D413
Analog 44,4-difluoro-3-(4-chlorophenoxymethyl)piperidineDopamine D453
Analog 54-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-oneDopamine D21.8
Analog 6O-alkylated eticlopride analogDopamine D21.77
Data compiled from multiple in vitro studies.[8]

Expert Analysis: The data for analogs 1-4 suggest that substitutions on the phenoxymethyl moiety significantly influence binding affinity for the D4 receptor, with the 3,4-difluoro substitution (Analog 2) providing the highest affinity.[8] For the D2 receptor, compounds like Analog 5 (a butyrophenone derivative) and Analog 6 demonstrate high, nanomolar affinity, consistent with the profiles of many atypical antipsychotics.[4][8]

Signaling Pathway for Dopamine D2 Receptor Activation

Agonist binding to the dopamine D2 receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6][7] This pathway is a key target for antipsychotic drugs. D2 receptor activation can also lead to the recruitment of β-arrestin, a G-protein-independent signaling pathway.[6]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) Gi_o Gi/o Protein D2R->Gi_o Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits Downstream_Response Downstream Cellular Response Gi_o->Downstream_Response cAMP ↓ cAMP AC->cAMP Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Agonist D2 Agonist Agonist->D2R Binds to

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Protocol: cAMP Inhibition Functional Assay

This assay measures the functional activity of a test compound at the D2 receptor by quantifying its ability to inhibit forskolin-stimulated cAMP production.[6]

I. Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.[6]

  • Culture Medium: Appropriate medium (e.g., DMEM/F-12) with supplements.[6]

  • Assay Buffer: HBSS with calcium, magnesium, and 10 mM HEPES.[9]

  • Forskolin: Adenylyl cyclase activator.

  • IBMX: Phosphodiesterase inhibitor.

  • cAMP Detection Kit: e.g., HTRF or ELISA-based kit.

II. Methodology:

  • Cell Culture and Plating:

    • Culture cells under standard conditions (37°C, 5% CO₂).[6]

    • Seed cells into 96-well plates to achieve 80-90% confluency on the assay day.[6]

  • Assay Procedure:

    • Remove culture media and add assay buffer containing a phosphodiesterase inhibitor like IBMX. Incubate for a short period.[9]

    • Add varying concentrations of the test compound (potential agonist or antagonist) along with a fixed concentration of forskolin to stimulate cAMP production. For antagonist testing, a fixed concentration of a D2 agonist is also added.[9]

    • Incubate for 15-30 minutes at 37°C.[9]

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the cAMP detection kit protocol.

    • Quantify the intracellular cAMP levels using the chosen detection method (e.g., HTRF). The signal is typically inversely proportional to the cAMP concentration.[10]

  • Data Analysis:

    • Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.

cAMP_Assay_Workflow start Start plating Cell Plating (D2R-expressing cells) start->plating treatment Compound Treatment (+ Forskolin) plating->treatment incubation Incubation (Allow for cAMP production) treatment->incubation lysis Cell Lysis incubation->lysis detection cAMP Detection (e.g., HTRF) lysis->detection analysis Data Analysis (Calculate EC50/IC50) detection->analysis end End analysis->end

Caption: cAMP Inhibition Functional Assay Workflow.

Conclusion

The 4-arylpiperidine scaffold remains a highly versatile and fruitful starting point for the design of potent and selective ligands for both opioid and dopamine receptors. The pharmacological data and experimental protocols presented in this guide underscore the importance of subtle structural modifications in dictating receptor affinity and functional activity. A thorough understanding of these structure-activity relationships, validated by robust in vitro assays, is paramount for the successful development of next-generation therapeutics with improved efficacy and safety profiles.

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Bridging the Gap: A Comparative Guide to the In Vivo vs. In Vitro Activity of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, understanding the journey of a compound from a laboratory bench to a biological system is paramount. This guide focuses on 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, a molecule primarily recognized not for its intrinsic biological activity, but as a crucial chemical intermediate. Specifically, it is a precursor in the synthesis of pethidine (also known as meperidine), a widely known synthetic opioid analgesic.[1]

The biological activity of this compound is, therefore, intrinsically linked to its metabolic conversion. This guide will provide a comparative analysis of its predicted in vivo and in vitro profiles, contextualized through its relationship with its active metabolite, pethidine. We will explore the causality behind its expected biological silence in vitro and its dose-dependent analgesic response in vivo, offering a framework for researchers investigating prodrugs and metabolic activation.

The Precursor-to-Drug Relationship: Bioactivation Pathway

The fundamental premise for the biological activity of this compound is its role as a prodrug. In vivo, it is anticipated to undergo metabolic transformation to yield pethidine. This bioactivation is a critical step for its pharmacological effects. The synthesis of pethidine from its precursor involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.[1][2] This metabolic process is expected to occur primarily in the liver, mediated by cytochrome P450 enzymes.[3]

G cluster_0 In Vivo Metabolism Precursor 4-(3-Methoxyphenyl)-1- methylpiperidine-4-carbonitrile Metabolite Pethidine (Active Analgesic) Precursor->Metabolite Hepatic Metabolism (e.g., CYP450 enzymes)

Caption: Bioactivation of the precursor to the active drug, pethidine.

Comparative In Vitro Analysis

An in vitro assessment isolates a compound's direct interaction with a biological target, absent the complexities of metabolism. In this context, a stark contrast is expected between the precursor and its active metabolite.

This compound (Predicted Profile): Structurally, the precursor lacks the key functional group (the ethyl ester) responsible for pethidine's interaction with opioid receptors.[1] Therefore, it is predicted to have negligible affinity and efficacy at opioid receptors, particularly the µ-opioid receptor, which is the primary target for pethidine's analgesic effects.[4][5] Its primary in vitro characterization would focus on its physicochemical properties and metabolic stability in liver microsome preparations.

Pethidine (Established Profile): Pethidine is a well-characterized agonist of the µ-opioid receptor.[3][4] Its binding to this receptor initiates a signaling cascade that leads to analgesia.[6] Pethidine also exhibits a weaker affinity for κ-opioid receptors.[3] The in vitro activity of pethidine is the basis for its clinical use as a pain reliever.

CompoundTarget ReceptorActivity TypeAffinity (Ki)Efficacy (EC50)
This compound µ-opioidPredicted InactiveNot EstablishedNot Established
Pethidine µ-opioidAgonist~100-400 nM~100-500 nM
κ-opioidWeak AgonistLower AffinityHigher than µ-opioid

Note: Affinity and efficacy values for pethidine can vary depending on the specific assay conditions and cell types used.

Comparative In Vivo Analysis

The in vivo activity profile is where the precursor is expected to manifest its effects, following metabolic conversion. The key difference between administering the precursor and pethidine directly lies in their pharmacokinetic and pharmacodynamic profiles.

This compound (Predicted Profile): When administered in vivo, the onset of analgesia from the precursor would be delayed compared to pethidine, as it requires time for metabolic activation. The magnitude and duration of the analgesic effect would depend on the rate and extent of its conversion to pethidine. This conversion rate is influenced by individual metabolic capacity. The area under the curve (AUC) of the precursor would be high initially, decreasing as the AUC of pethidine increases.

Pethidine (Established Profile): Pethidine has a rapid onset of action, typically within minutes after intravenous administration.[3] Its analgesic effects last for 2 to 3 hours.[3] The pharmacokinetics of pethidine have been extensively studied, showing it is metabolized in the liver to form norpethidine, an active metabolite with a longer half-life that can cause CNS toxicity.[4]

CompoundAdministration RouteOnset of AnalgesiaDuration of ActionKey Pharmacokinetic Feature
This compound Oral/IVDelayedDependent on metabolismProdrug kinetics: conversion to active form
Pethidine Oral/IV/IMRapid (IV)2-3 hoursHepatic metabolism to active/toxic metabolites

Correlation of In Vitro and In Vivo Activity: An Indirect Relationship

For a typical drug, the In Vitro-In Vivo Correlation (IVIVC) aims to establish a predictive mathematical model linking an in vitro property (like dissolution rate) to an in vivo response (like plasma concentration).[7][8] For a prodrug like this compound, the correlation is indirect and more complex.

The critical in vitro parameter would not be receptor binding, but rather the rate of its metabolic conversion to pethidine in a system like human liver microsomes. This in vitro metabolic rate could then be correlated with the in vivo pharmacokinetic profile of both the precursor and the appearance of pethidine in the plasma. A successful correlation would allow for the prediction of the in vivo analgesic effect based on in vitro metabolic studies.

Factors that would critically influence this correlation include:

  • Enzyme Kinetics: The specific CYP450 isoenzymes responsible for the conversion and their saturation kinetics.

  • First-Pass Metabolism: The extent of conversion after oral administration before the precursor reaches systemic circulation.

  • Physicochemical Properties: The solubility and permeability of the precursor, affecting its absorption.[8]

G cluster_0 In Vitro Assessment cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Pharmacodynamics Metabolism Rate of Conversion to Pethidine (e.g., in Liver Microsomes) PK Plasma Concentration of Precursor and Pethidine over time Metabolism->PK Correlates to PD Analgesic Effect (e.g., Hot Plate Latency) PK->PD Drives

Caption: The indirect IVIVC pathway for a prodrug.

Experimental Protocols

To validate the predicted activity profiles and establish a correlation, a series of in vitro and in vivo experiments would be necessary.

Protocol 1: In Vitro Opioid Receptor Binding Assay

Objective: To demonstrate the lack of intrinsic affinity of this compound for the µ-opioid receptor compared to pethidine.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).

  • Membrane Preparation: Homogenize the cells and isolate the cell membranes containing the receptors via centrifugation.

  • Binding Assay:

    • Incubate the cell membranes with a known concentration of a radiolabeled µ-opioid receptor antagonist (e.g., [³H]-diprenorphine).

    • Add increasing concentrations of either the precursor compound or pethidine (as the positive control).

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the inhibition constant (Ki) to determine the binding affinity.

Protocol 2: In Vivo Analgesic Activity (Hot Plate Test)

Objective: To compare the onset, magnitude, and duration of the analgesic effects of the precursor and pethidine.

Methodology:

  • Animals: Use male ICR mice (20-25 g). Allow them to acclimate to the testing room for at least 60 minutes.

  • Drug Administration:

    • Divide the mice into three groups: Vehicle control, Pethidine (e.g., 10 mg/kg, intraperitoneally), and Precursor (equimolar dose to pethidine, intraperitoneally).

  • Hot Plate Test:

    • Set the surface temperature of the hot plate to 55 ± 0.5°C.[9]

    • At various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate.

    • Record the latency (in seconds) for the mouse to exhibit a nocifensive response (e.g., licking a hind paw or jumping).[9][10] A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

  • Data Analysis: Compare the mean response latencies across the different groups at each time point. The percentage of maximal possible effect (%MPE) can be calculated.

G cluster_0 Experimental Workflow Start Administer Compound (Vehicle, Precursor, or Pethidine) Timepoints Wait for Specific Time Intervals (15, 30, 60, 90, 120 min) Start->Timepoints HotPlate Place Mouse on 55°C Hot Plate Timepoints->HotPlate Measure Record Latency to Nocifensive Response HotPlate->Measure End Analyze Data and Compare Groups Measure->End

Caption: Workflow for the in vivo hot plate test.

Conclusion

While this compound is unlikely to exhibit significant pharmacological activity in vitro, its identity as a pethidine precursor makes it an interesting subject for studying prodrug metabolism and the correlation between in vitro metabolic rates and in vivo efficacy. The true measure of its activity lies not in its direct interaction with receptors, but in the efficiency of the biological machinery that transforms it into a potent analgesic. For researchers in drug development, understanding this indirect correlation is key to designing effective prodrug strategies and predicting their clinical outcomes. The experimental frameworks provided here offer a clear path to validating these predictions and bridging the gap between the benchtop and the biological system.

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A Researcher's Guide to Elucidating the Opioid Receptor Cross-Reactivity of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the cross-reactivity profile of the novel compound, 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, with the primary subtypes of opioid receptors: mu (µ), delta (δ), and kappa (κ). The following sections detail the experimental rationale, protocols, and data interpretation necessary to establish a clear understanding of this compound's selectivity and potential for off-target effects.

Introduction: The Imperative of Selectivity Profiling

The phenylpiperidine scaffold is a well-established pharmacophore in opioid research, with many derivatives exhibiting potent analgesic properties.[1][2] The compound this compound, a structural analog of known opioids, warrants a thorough investigation of its interaction with opioid receptors. Understanding the cross-reactivity of a novel compound is paramount in drug discovery. A high degree of selectivity for a specific receptor subtype is often a desirable trait, minimizing the potential for off-target effects and associated adverse reactions.[3][4] This guide outlines a systematic approach to determine the binding affinity and functional activity of this compound at mu, delta, and kappa opioid receptors.

Experimental Strategy: A Two-Pronged Approach

To comprehensively assess the opioid receptor cross-reactivity of our test compound, a two-pronged in vitro pharmacological approach is recommended:

  • Radioligand Binding Assays: These assays will determine the affinity of this compound for the mu, delta, and kappa opioid receptors by measuring its ability to displace selective radiolabeled ligands.[5][6][7]

  • Functional Assays: These assays will elucidate the functional consequences of receptor binding, specifically whether the compound acts as an agonist, antagonist, or has no effect on receptor signaling. We will focus on G-protein activation through GTPγS binding assays and the modulation of cyclic AMP (cAMP) levels.[8][9][10]

Below is a graphical representation of the overall experimental workflow:

experimental_workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays binding_mu Mu Receptor (MOR) Radioligand: [³H]-DAMGO data_analysis Data Analysis (Ki, EC₅₀, IC₅₀, Emax) binding_mu->data_analysis binding_delta Delta Receptor (DOR) Radioligand: [³H]-DPDPE binding_delta->data_analysis binding_kappa Kappa Receptor (KOR) Radioligand: [³H]-U-69,593 binding_kappa->data_analysis gtps_assay GTPγS Binding Assay (G-protein Activation) gtps_assay->data_analysis camp_assay cAMP Accumulation Assay (Adenylyl Cyclase Modulation) camp_assay->data_analysis compound 4-(3-Methoxyphenyl)-1-methyl- piperidine-4-carbonitrile compound->binding_mu Competition compound->binding_delta Competition compound->binding_kappa Competition compound->gtps_assay Stimulation/ Inhibition compound->camp_assay Stimulation/ Inhibition cross_reactivity Cross-Reactivity Profile data_analysis->cross_reactivity

Caption: Experimental workflow for assessing opioid receptor cross-reactivity.

Methodologies: In-Depth Protocols

The following protocols are designed to be self-validating by including appropriate controls and reference compounds.

Radioligand Binding Assays

Principle: This competitive binding assay measures the affinity (Ki) of the test compound by quantifying its ability to displace a known high-affinity radioligand from its receptor.[5][6][7] The lower the Ki value, the higher the affinity of the compound for the receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human mu, delta, or kappa opioid receptors.

  • Radioligands: [³H]-DAMGO (for mu), [³H]-DPDPE (for delta), and [³H]-U-69,593 (for kappa).[11][12]

  • Test Compound: this compound.

  • Reference Standards: DAMGO (mu-selective agonist), DPDPE (delta-selective agonist), U-69,593 (kappa-selective agonist).[13][14][15]

  • Non-specific binding control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Whatman GF/C glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound and reference standards.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein).

    • Radioligand at a concentration near its Kd (e.g., 0.5-1.0 nM).

    • Varying concentrations of the test compound or reference standard.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

GTPγS Functional Assay

Principle: This assay measures the functional activation of G-protein coupled receptors (GPCRs).[9][10][16] Agonist binding to an opioid receptor (which is a Gi/o-coupled GPCR) facilitates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state can be trapped and quantified.[17] An increase in [³⁵S]GTPγS binding indicates agonism.

Materials:

  • Cell membranes expressing mu, delta, or kappa opioid receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Test Compound and Reference Agonists (DAMGO, DPDPE, U-69,593).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Membrane Preparation: Prepare cell membranes as for the binding assay.

  • Assay Setup: In a 96-well plate, add:

    • Cell membranes (10-20 µg protein).

    • Varying concentrations of the test compound or reference agonist.

    • GDP (e.g., 10 µM) to enhance the agonist-stimulated signal.

    • [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) using non-linear regression.

cAMP Accumulation Assay

Principle: Opioid receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][19][20] In this assay, adenylyl cyclase is first stimulated with forskolin, and the ability of an agonist to inhibit this stimulated cAMP production is measured.

Materials:

  • Whole cells (e.g., HEK293 or CHO) expressing the opioid receptor of interest.

  • Test Compound and Reference Agonists.

  • Forskolin.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).[21][22]

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.

  • Stimulation: Add varying concentrations of the test compound or reference agonist, followed by a fixed concentration of forskolin (e.g., 1-10 µM).

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Determine the IC₅₀ and the maximal inhibitory effect.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

CompoundMu (µ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)Selectivity Ratio (δ/µ)Selectivity Ratio (κ/µ)
Test Compound Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
DAMGOReference Value>1000>1000--
DPDPE>1000Reference Value>1000--
U-69,593>1000>1000Reference Value--

Table 2: Functional Activity (EC₅₀/IC₅₀ and Emax) of this compound

AssayReceptorParameterTest CompoundDAMGODPDPEU-69,593
GTPγS Binding Mu (µ)EC₅₀ (nM)Exp. ValueRef. Value--
Emax (%)Exp. Value100%--
Delta (δ)EC₅₀ (nM)Exp. Value-Ref. Value-
Emax (%)Exp. Value-100%-
Kappa (κ)EC₅₀ (nM)Exp. Value--Ref. Value
Emax (%)Exp. Value--100%
cAMP Inhibition Mu (µ)IC₅₀ (nM)Exp. ValueRef. Value--
% InhibitionExp. Value100%--
Delta (δ)IC₅₀ (nM)Exp. Value-Ref. Value-
% InhibitionExp. Value-100%-
Kappa (κ)IC₅₀ (nM)Exp. Value--Ref. Value
% InhibitionExp. Value--100%

Interpretation:

  • High Affinity and Potency at a Single Receptor Subtype: If the test compound exhibits a low Ki and a low EC₅₀/IC₅₀ for one receptor subtype (e.g., mu) and significantly higher values for the others, it can be classified as a selective agonist for that receptor.

  • High Affinity and Potency at Multiple Receptor Subtypes: If the compound shows low Ki and EC₅₀/IC₅₀ values for two or all three receptor subtypes, it is considered a non-selective or "mixed" agonist.

  • High Affinity but Low Functional Activity: If the compound has a low Ki but a high EC₅₀/IC₅₀ or a low Emax in the functional assays, it may be a partial agonist.

  • High Affinity and No Agonist Activity: If the compound binds with high affinity but shows no activity in the GTPγS or cAMP assays, it should be further tested for antagonist properties by evaluating its ability to block the effects of a known agonist.

Opioid Receptor Signaling Pathways

Understanding the canonical signaling pathways of the opioid receptors provides a crucial context for interpreting the functional data. The following diagram illustrates the primary signaling cascade initiated by opioid receptor activation.

signaling_pathway receptor Opioid Receptor (μ, δ, or κ) g_protein Gi/o Protein (αβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αi/o inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Test Compound) agonist->receptor Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Effects (e.g., altered ion channel activity) pka->cellular_response Phosphorylates targets

Caption: Canonical Gi/o-coupled signaling pathway for opioid receptors.

Conclusion

By systematically applying the detailed methodologies outlined in this guide, researchers can generate a robust and comprehensive cross-reactivity profile for this compound. This data is essential for making informed decisions regarding the compound's potential as a therapeutic agent and for guiding future structure-activity relationship (SAR) studies. A thorough understanding of a compound's selectivity is a cornerstone of modern drug development, paving the way for safer and more effective medicines.

References

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  • DPDPE. Wikipedia.
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A Senior Application Scientist's Guide to the Synthesis of 4-Cyanopiperidines: A Comparative Analysis of Efficiency and Yield

Author: BenchChem Technical Support Team. Date: January 2026

The 4-cyanopiperidine moiety is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a multitude of pharmaceutical agents, including antidepressants, anti-inflammatory drugs, and potent enzyme inhibitors.[1][2][3] Its rigid cyclic structure and the versatile reactivity of the nitrile group make it an invaluable scaffold for developing novel therapeutics. The nitrile can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to diverse chemical space.[4][5]

Given its significance, the efficient and scalable synthesis of 4-cyanopiperidine is a subject of considerable interest for researchers in both academic and industrial settings. The choice of synthetic route can profoundly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process. This guide provides an in-depth comparison of the most prevalent synthetic strategies, offering experimental data and field-proven insights to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Dehydration of Piperidine-4-carboxamide (Isonipecotamide)

The dehydration of the readily available and inexpensive piperidine-4-carboxamide (isonipecotamide) is one of the most direct and industrially favored routes to 4-cyanopiperidine. The core of this transformation is the elimination of a water molecule from the primary amide to form the nitrile. The choice of dehydrating agent is the critical variable, dictating the reaction's efficiency, safety, and work-up procedure.

Mechanism: The Vilsmeier-Haack Type Dehydration

When using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a formamide catalyst (like DMF), the reaction proceeds through a Vilsmeier-Haack type intermediate. The dehydrating agent activates the amide, making it susceptible to intramolecular cyclization and subsequent elimination to yield the nitrile.

Isonipecotamide Piperidine-4-carboxamide Intermediate Activated Amide Intermediate Isonipecotamide->Intermediate + Agent DehydratingAgent Dehydrating Agent (e.g., SOCl₂, POCl₃) Product 4-Cyanopiperidine + H₂O Intermediate->Product - H₂O

Caption: Dehydration of Isonipecotamide to 4-Cyanopiperidine.

Comparative Analysis of Dehydrating Agents
Dehydrating AgentCatalyst/SolventYieldKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂)Dibutylformamide / Toluene86.5%[3]High yield, clean conversion, simple isolation of HCl salt.Corrosive and toxic reagent, generates SO₂ gas.
Phosphorus Oxychloride (POCl₃)Imidazole54.7% (3 steps)[3]Effective for Boc-protected amide.Often requires multi-step process, lower overall yield.[3]
Trifluoroacetic AnhydrideN/A27.1%[3]Powerful dehydrating agent.Expensive, requires a second hydrolysis step, poor yield.[3]

As the data indicates, the use of thionyl chloride in the presence of a formamide catalyst provides a superior yield and a more straightforward process. A patented method highlights the reaction of isonipecotamide with thionyl chloride in a diluent like toluene or n-propyl acetate, in the presence of a formamide such as dibutylformamide or dimethylformamide.[2][3] This process allows for the direct isolation of 4-cyanopiperidine hydrochloride as a solid by filtration, achieving high purity and yields often exceeding 75-85%.[3] In contrast, older methods using POCl₃ resulted in yields as low as 29.7% and required laborious extractions.[3]

Experimental Protocol: High-Yield Synthesis via Thionyl Chloride

This protocol is adapted from patent literature for illustrative purposes.[3]

  • Vessel Setup: In a suitable jacketed reactor under an inert atmosphere (Nitrogen), suspend isonipecotamide (1.0 eq) in toluene (approx. 5 volumes).

  • Catalyst Addition: Add dibutylformamide (1.0 eq) to the suspension at 20°C.

  • Reagent Addition: Slowly add thionyl chloride (2.1 eq) dropwise to the mixture, maintaining the temperature at 20°C. The addition may take 45-60 minutes.

  • Reaction: Stir the resulting suspension at 20°C for 16-20 hours.

  • Isolation: Isolate the product by filtering the suspension.

  • Washing: Wash the filter cake thoroughly with fresh toluene (3 x 2 volumes).

  • Drying: Dry the resulting colorless solid under vacuum to yield 4-cyanopiperidine hydrochloride. A typical yield is around 86.5% with a purity of >99%.[3]

Route 2: Strecker Synthesis from Piperidin-4-one

The Strecker synthesis is a classic, powerful method for producing α-aminonitriles from a ketone or aldehyde.[6][7][8] Applied to piperidin-4-one, this three-component reaction provides a direct route to the 4-amino-4-cyano-piperidine scaffold, which can then be further modified. While not a direct synthesis of 4-cyanopiperidine itself, it is a crucial route for analogues substituted at the 4-position. For the synthesis of 4-cyanopiperidine, a variant involving a reductive cyanation is required.

A more direct approach from piperidin-4-one involves its conversion to an oxime, followed by dehydration. However, the classical Strecker pathway is paramount for creating α-substituted analogs.

Mechanism: Imine Formation and Cyanide Addition

The reaction begins with the condensation of the ketone (N-protected piperidin-4-one) with an amine source (e.g., ammonia) to form an iminium ion intermediate.[9][10] This electrophilic intermediate is then attacked by a nucleophilic cyanide source (e.g., KCN, TMSCN) to form the stable α-aminonitrile product.[6][7]

Piperidinone N-Boc-Piperidin-4-one Iminium Iminium Ion Piperidinone->Iminium + NH₃, - H₂O Ammonia NH₃ Product N-Boc-4-amino- 4-cyanopiperidine Iminium->Product + CN⁻ Cyanide CN⁻

Caption: Strecker Synthesis pathway from Piperidin-4-one.

Efficiency and Yield Considerations

The efficiency of the Strecker reaction is generally high, but depends heavily on the protection of the piperidine nitrogen to prevent side reactions. Using N-Boc-4-piperidinone is common practice. One industrial synthesis of a spirocyclic drug demonstrates the initial step of a Strecker reaction on 1-benzyl piperidin-4-one using aniline and trimethylsilyl cyanide to form the corresponding α-aminonitrile.[11]

Experimental Protocol: Synthesis of N-Boc-4-cyano-4-anilinopiperidine

This protocol is a representative example of a Strecker reaction on a piperidinone derivative.[11]

  • Reactant Mixture: To a solution of 1-benzyl-4-piperidinone (1.0 eq) in a suitable aprotic solvent, add aniline (1.1 eq).

  • Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture for 12-24 hours until completion, monitored by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the α-aminonitrile product.

Route 3: Nucleophilic Substitution on 4-Substituted Piperidines

This strategy employs a classic SN2 reaction, where a piperidine ring functionalized with a good leaving group at the 4-position is treated with a cyanide salt. Common leaving groups include halides (-Br, -Cl) or sulfonate esters (-OMs, -OTs). The starting materials are often derived from 4-hydroxypiperidine.

Mechanism: SN2 Displacement

The reaction is a straightforward nucleophilic substitution. The cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon at the 4-position of the piperidine ring and displacing the leaving group. The efficiency is dependent on the quality of the leaving group (I > Br > OTs > OMs > Cl) and the reaction conditions (solvent, temperature, cyanide source).

PiperidineLG N-Boc-4-(Leaving Group) Piperidine Product N-Boc-4-Cyanopiperidine PiperidineLG->Product + CN⁻ LeavingGroup Leaving Group Anion Cyanide NaCN or KCN

Caption: SN2 Cyanation of a 4-substituted Piperidine.

Efficiency and Yield

This method can be highly efficient, provided the starting 4-substituted piperidine is readily available. The synthesis often begins with N-Boc-4-hydroxypiperidine, which is converted to a mesylate or tosylate.

  • Starting from N-Boc-4-hydroxypiperidine: Conversion to the mesylate followed by reaction with sodium cyanide in DMSO at elevated temperatures is a common sequence. Yields for the two-step process are typically in the range of 70-90%.

Experimental Protocol: Two-Step Synthesis from N-Boc-4-hydroxypiperidine
  • Mesylation:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield N-Boc-4-methanesulfonyloxypiperidine, which can often be used without further purification.

  • Cyanation:

    • Dissolve the crude mesylate from the previous step in dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN) (2.0 eq).

    • Heat the mixture to 80-100°C and stir for 6-12 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography or recrystallization to obtain N-Boc-4-cyanopiperidine.[12]

Route 4: Modern Catalytic and Electrochemical Methods

Recent advances in organic synthesis have introduced novel methods for cyanation that offer milder conditions, improved functional group tolerance, and sometimes avoid the use of highly toxic metal cyanides.[4][13]

Nickel-Catalyzed C-H Cyanation & Hydrocyanation

Nickel catalysis has emerged as a powerful tool for forming C-CN bonds.[14][15] While direct C-H cyanation at the 4-position of a simple piperidine is challenging, related transformations have been developed. For example, a Ni-catalyzed asymmetric hydrocyanation of 1,2-dihydroquinolines has been reported to produce 4-cyanotetrahydroquinolines with excellent enantioselectivity, showcasing the potential of this approach for related heterocyclic systems.[16] Another innovative method uses an inexpensive and non-toxic 4-cyanopyridine N-oxide as a "cyano shuttle" in a nickel-catalyzed reaction with aryl halides, demonstrating the move towards safer cyanide sources.[17]

Electrochemical Cyanation

Anodic cyanation offers an alternative way to functionalize piperidines. Research has shown that (S)-1-(1-phenylethyl)-piperidine can undergo anodic cyanation to afford the corresponding α-aminonitrile in 85% yield, demonstrating a method for introducing a cyano group adjacent to the nitrogen atom.[18] While not targeting the 4-position, this highlights the potential of electrochemical methods in piperidine chemistry.

These modern methods, while often at the forefront of chemical research, may not yet be optimized for large-scale production of a simple building block like 4-cyanopiperidine. However, for the synthesis of complex, highly functionalized analogs, they represent powerful and increasingly viable options.

Comparative Summary and Conclusion

Synthetic RouteStarting MaterialKey ReagentsTypical YieldScalabilitySafety & Environmental Concerns
Dehydration IsonipecotamideSOCl₂, Formamide>85%ExcellentHighly toxic/corrosive reagents (SOCl₂), gas evolution.
Strecker Synthesis Piperidin-4-oneAmine, Cyanide SourceGood-ExcellentGoodUse of toxic cyanides (KCN, TMSCN).
SN2 Substitution 4-HydroxypiperidineMsCl, NaCN70-90% (2 steps)GoodUse of toxic cyanides, sulfonyl chlorides.
Modern Catalysis VariousNi-catalyst, CN sourceVariableLab-scaleCan use less toxic CN sources, but catalyst cost/toxicity.

Choosing the Optimal Route:

For the large-scale, cost-effective production of unsubstituted 4-cyanopiperidine, the dehydration of isonipecotamide using thionyl chloride and a formamide catalyst stands out as the most efficient and industrially proven method.[2][3] Its high yield, use of inexpensive starting materials, and straightforward isolation of the product as a stable hydrochloride salt make it the preferred choice for bulk manufacturing.

For laboratory-scale synthesis or the creation of diverse analogs, the nucleophilic substitution route starting from 4-hydroxypiperidine offers greater flexibility. It avoids the handling of gaseous byproducts and is highly reliable, making it well-suited for medicinal chemistry programs where various N-protecting groups might be employed.

The Strecker synthesis is not a direct route to 4-cyanopiperidine but is an invaluable tool for synthesizing 4-amino-4-cyano analogs, which are important intermediates for spirocyclic compounds and other complex pharmaceutical targets.[11]

Finally, while modern catalytic methods are still evolving for this specific target, they represent the future of cyanation chemistry. Researchers developing novel, highly functionalized piperidine derivatives should monitor these advancements closely, as they offer the promise of milder conditions, enhanced selectivity, and safer reagent profiles.

References

  • Patel, R. I., Sharma, S., & Sharma, A. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic & Biomolecular Chemistry, 19(13), 2833-2853. [Link]

  • Ibid.
  • de Oliveira, H. C., & de Souza, R. O. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(1), 74-89. [Link]

  • Wang, L., Shao, Y., & Cheng, J. (2021). Application of combined cyanide sources in cyanation reactions. Organic & Biomolecular Chemistry, 19(39), 8646-8655. [Link]

  • Ibid.
  • Lecouve, J. P., et al. (2016). Method for preparing 4-cyanopiperidine hydrochloride.
  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Couture, A., et al. (2002). Anodic cyanation of piperidine (–)‐1. Reagents and conditions. ResearchGate. [Link]

  • Erdbrügger, C., et al. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
  • Wang, W., et al. (2023). Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. The Journal of Organic Chemistry, 88(14), 9834-9843. [Link]

  • Li, C., et al. (2020). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 10(15), 8437-8443. [Link]

  • Zhang, Y., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(5), 1085. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2007). ResearchGate. [Link]

  • WIPO. (2016). WO/2016/113277 METHOD FOR PREPARING 4-CYANOPIPERIDINE HYDROCHLORIDE. Patentscope. [Link]

  • Coconote. (2025). Understanding Strecker Synthesis of Amino Acids. [Link]

  • Liao, X., et al. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 136-141. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1244-1285. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • Al-Said, H., et al. (2017). Anodic cyanation of C-4 substituted piperidines: Total synthesis of alkaloid 241 D. ResearchGate. [Link]

  • Ibid.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Cyanopiperidine. Retrieved from [Link]

  • Doležal, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Gucky, T., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7010. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Graphical synthetic routes of tofacitinib. [Link]

  • Jiao, M., Gao, J., & Fang, X. (2020). Enantioselective Synthesis of 4-Cyanotetrahydroquinolines via Ni-Catalyzed Hydrocyanation of 1,2-Dihydroquinolines. Organic Letters, 22(21), 8566–8571. [Link]

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A Comparative Guide to the Biological Efficacy of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile and Morphine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological efficacy of the synthetic opioid candidate, 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, and established morphine analogs. In the quest for potent analgesics with improved safety profiles, the 4-arylpiperidine scaffold has emerged as a promising area of research. This document synthesizes available preclinical data, explores structure-activity relationships (SAR), and details the experimental methodologies crucial for evaluating and comparing these compounds. While direct comparative clinical data for this compound is not yet available, this guide leverages data from structurally similar compounds and established principles of opioid pharmacology to provide a robust comparative analysis.

Introduction: The Quest for Safer Opioids

Morphine, the archetypal opioid analgesic, and its analogs have been the cornerstone of moderate to severe pain management for centuries. Their efficacy is primarily mediated through agonism of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems. However, the clinical utility of morphine and its derivatives is often limited by a narrow therapeutic window and a range of debilitating side effects, including respiratory depression, constipation, sedation, tolerance, and dependence.

The 4-arylpiperidine class of synthetic opioids, which includes well-known analgesics like pethidine (meperidine) and fentanyl, represents a significant effort to dissociate the desired analgesic effects from these adverse reactions. This compound belongs to this class and is structurally related to pethidine. The core hypothesis driving research into such molecules is that modifications to the 4-arylpiperidine scaffold can modulate interactions with the opioid receptor, potentially leading to biased agonism—preferential activation of analgesic signaling pathways over those mediating side effects—or altered pharmacokinetic properties that improve the safety profile.

Comparative Analysis of Biological Efficacy

A direct comparison of the biological efficacy of this compound and morphine analogs necessitates an evaluation of their pharmacodynamic and pharmacokinetic properties. While specific data for the target compound is limited, we can infer its potential efficacy by examining closely related analogs and the established SAR of the 4-arylpiperidine class.

Receptor Binding Affinity and Potency

The affinity of a compound for the μ-opioid receptor is a key determinant of its analgesic potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher binding affinity.

Data from a structurally related compound, ((3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol ) (designated as Compound 23 in a 2021 study), demonstrates the remarkable potency achievable with the 4-arylpiperidine scaffold. This compound exhibited a Ki of 0.0021 nM for the μ-opioid receptor, indicating exceptionally high affinity.[1] For comparison, morphine typically displays a Ki value in the low nanomolar range (e.g., 1.2 nM)[2]. Another potent fentanyl analog with a 4-substituted piperidine ring, R 31 833 , was found to be 10,031 times more potent than morphine as an analgesic in rats, with an ED50 of 0.00032 mg/kg.[3]

These findings strongly suggest that this compound, by virtue of its 4-arylpiperidine core, has the potential for high-affinity binding to the μ-opioid receptor and, consequently, high analgesic potency, likely exceeding that of morphine.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Morphine ~1.2[2]Moderate AffinityLow Affinity
Fentanyl ~1.4[4]Lower AffinityLower Affinity
Buprenorphine High Affinity (Sub-nM)High AffinityHigh Affinity
Compound 23 (Analog) 0.0021 [1]18.4[1]25.8[1]

Note: Data for this compound is inferred from structurally similar compounds.

In Vivo Analgesic Efficacy

The analgesic efficacy of a compound is determined in preclinical models using assays such as the hot plate and tail-flick tests, which measure the response to thermal pain stimuli. The effective dose required to produce a 50% maximal response (ED50) is a key metric.

While the ED50 for this compound is not available, a closely related analog, 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one , demonstrated a potent analgesic effect in the hot plate test with an ED50 of 0.54 mg/kg . This suggests that compounds with the 4-(3-methoxyphenyl)piperidine core can be highly effective analgesics in vivo.

Table 2: Comparative In Vivo Analgesic Potency (ED50)

CompoundHot Plate Test (mg/kg)Tail Flick Test (mg/kg)
Morphine ~5-10~3-5
Fentanyl ~0.02-0.04~0.01-0.02
1-((3R,4S)-...)-ethan-1-one (Analog) 0.54 Not Reported

Note: Data for this compound is inferred from a structurally similar compound.

Signaling Pathways and Mechanism of Action

The analgesic effects of both morphine and 4-arylpiperidine analogs are mediated by the activation of the μ-opioid receptor. This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

G cluster_0 Opioid Agonist Binding and G-protein Activation cluster_1 Downstream Signaling Cascade cluster_2 Cellular Effects cluster_3 Physiological Outcome Opioid_Agonist Opioid Agonist (e.g., Morphine, 4-Arylpiperidine) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channels G_protein->K_channel Activates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases production of Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Leads to Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia G A Prepare cell membranes expressing the target opioid receptor (μ, δ, or κ). B Incubate membranes with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound. A->B C Separate bound from unbound radioligand by rapid filtration. B->C D Quantify the amount of bound radioligand using liquid scintillation counting. C->D E Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding). D->E F Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd). E->F

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat or mouse) or cultured cells expressing the recombinant human opioid receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO for MOR), and a range of concentrations of the test compound (this compound or morphine analog).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Hot Plate Analgesia Assay

This protocol describes a common method for assessing the central analgesic activity of a compound in rodents.

G A Acclimate the animal (mouse or rat) to the testing room and apparatus. B Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) on a hot plate maintained at a constant temperature (e.g., 55°C). A->B C Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous). B->C D At predetermined time points after administration, re-measure the response latency on the hot plate. C->D E A cut-off time is used to prevent tissue damage. D->E F Calculate the percentage of maximal possible effect (%MPE) and determine the ED50 value. E->F

Caption: Workflow for the in vivo hot plate analgesia assay.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing environment for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place the animal on the surface of a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking its hind paws or jumping. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is pre-determined, and any animal not responding by this time is removed.

  • Drug Administration: Administer the test compound (this compound or a morphine analog) or the vehicle control at various doses via the desired route of administration (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Treatment Measurements: At specific time intervals after drug administration (e.g., 15, 30, 60, and 120 minutes), repeat the latency measurement on the hot plate.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value, the dose that produces a 50% MPE, can be determined from the dose-response curve.

Conclusion and Future Directions

The available evidence from structurally related analogs strongly suggests that this compound has the potential to be a potent μ-opioid receptor agonist with significant analgesic properties. Its 4-arylpiperidine scaffold is a well-established pharmacophore for high-potency opioids.

However, a definitive comparison with morphine and its analogs requires direct experimental evaluation of this compound. Future research should prioritize:

  • In vitro receptor binding assays to determine its affinity and selectivity for μ, δ, and κ opioid receptors.

  • In vivo analgesic studies to establish its potency (ED50) and duration of action in validated pain models.

  • Comprehensive side effect profiling , with a particular focus on respiratory depression and gastrointestinal effects, at equianalgesic doses compared to morphine.

  • Investigation of biased agonism to determine if it preferentially activates G-protein signaling over the β-arrestin pathway.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and its standing relative to the current gold standard of opioid analgesics.

References

  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(10), 1048–1051. [Link]

  • Taguchi, A., Sharma, M., & Sall, J. W. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Anesthesiology, 94(5), 841–847. [Link]

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  • Ghods, R., & Ghodsi, Z. (2012). The Useage of Opioids and their Adverse Effects in Gastrointestinal Practice: A Review. Middle East Journal of Digestive Diseases, 4(2), 65–73.
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  • Sobrado, J., & Fass, R. (2003). Opioid Analgesics and the Gastrointestinal Tract. Practical Gastroenterology, 27(9), 43-54.
  • Taguchi, A., Sharma, M., & Sall, J. W. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Anesthesiology, 94(5), 841–847. [Link]

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  • Li, J., Zhang, Y., & Wang, Y. (2025). Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. International Journal of Molecular Sciences, 26(5), 1862. [Link]

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  • Zarrindast, M. R., Owji, A. A., & Alaei-Yazdi, F. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittel-Forschung, 59(4), 202–206. [Link]

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A Spectroscopic Guide to Differentiating Positional Isomers of Methoxyphenyl Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on a phenyl ring—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. For molecules incorporating the methoxyphenyl piperidine scaffold, a common motif in centrally active agents, the ability to definitively distinguish between ortho-, meta-, and para-isomers is a critical analytical challenge.

This guide provides an in-depth spectroscopic comparison of these positional isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between the position of the methoxy group and the resulting spectral data, offering field-proven insights to guide researchers in their analytical workflows.

The Decisive Power of NMR Spectroscopy in Isomer Differentiation

NMR spectroscopy stands as the most powerful technique for the unambiguous identification of positional isomers. The electronic environment of each proton and carbon atom is exquisitely sensitive to the placement of the methoxy substituent, leading to characteristic chemical shifts and coupling patterns.

¹H NMR: A Fingerprint of Aromatic Substitution

The aromatic region of the ¹H NMR spectrum provides the most direct evidence for the substitution pattern.

  • Ortho-isomer (2-methoxyphenyl piperidine): The proximity of the methoxy group to the piperidine linkage results in a complex and often crowded aromatic region. The four aromatic protons will all be chemically non-equivalent, typically appearing as a series of multiplets. A key diagnostic feature can be observed in a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which reveals through-space correlations. A cross-peak between the methoxy protons (~3.8 ppm) and the aromatic proton at the C6 position would be indicative of the ortho arrangement.[1][2][3]

  • Meta-isomer (3-methoxyphenyl piperidine): This isomer presents a more distinct pattern. The proton at C2, situated between the methoxy and piperidine groups, is often shifted downfield. The protons at C4, C5, and C6 will have their own characteristic shifts and couplings, leading to four separate signals in the aromatic region.[4]

  • Para-isomer (4-methoxyphenyl piperidine): Due to the symmetry of the para-substitution, a highly simplified aromatic spectrum is observed. The protons at C2 and C6 are chemically equivalent, as are the protons at C3 and C5. This results in two distinct signals, typically appearing as a pair of doublets, which is a hallmark of para-substitution.

¹³C NMR: Probing the Electronic Effects

The position of the electron-donating methoxy group significantly influences the ¹³C NMR chemical shifts of the aromatic carbons through resonance and inductive effects. The chemical shift of the methoxy carbon itself is also informative, typically appearing around 55-56 ppm.[4][5]

Carbon PositionOrtho-isomer (Predicted)Meta-isomer (Predicted)Para-isomer (Predicted)
C1 (ipso) ~152 ppm~159 ppm~154 ppm
C2 ~111 ppm~106 ppm~114 ppm
C3 ~121 ppm~129 ppm~118 ppm
C4 ~123 ppm~108 ppm~114 ppm
C5 ~127 ppm~129 ppm~118 ppm
C6 ~118 ppm~113 ppm~114 ppm
-OCH₃ ~55 ppm~55 ppm~55 ppm
Piperidine Cα ~51 ppm~51 ppm~51 ppm
Piperidine Cβ ~26 ppm~26 ppm~26 ppm
Piperidine Cγ ~24 ppm~24 ppm~24 ppm

Note: The predicted chemical shifts are based on data from analogous compounds and serve as a general guide. Actual values may vary depending on the solvent and specific substitution on the piperidine ring.

Experimental Protocols: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the methoxyphenyl piperidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Ensure the sample is homogeneous by gentle vortexing.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NOESY (for ortho-isomer confirmation): Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (typically 0.5-1.5 seconds) to observe through-space correlations.

Figure 1: Experimental workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: A Complementary View

While not as definitive as NMR, IR spectroscopy provides valuable information about the functional groups present and can offer clues to the substitution pattern through the out-of-plane C-H bending vibrations in the "fingerprint" region (below 1500 cm⁻¹).

  • C-O Stretching: All three isomers will exhibit a strong C-O stretching band characteristic of the aryl ether linkage, typically in the range of 1230-1270 cm⁻¹.

  • Aromatic C=C Stretching: Bands corresponding to the aromatic ring's C=C stretching vibrations are expected between 1400 and 1600 cm⁻¹.

  • Out-of-Plane C-H Bending: The pattern of absorption in the 680-900 cm⁻¹ region is often diagnostic of the aromatic substitution pattern.

    • Ortho: A strong band is typically observed between 735 and 770 cm⁻¹.

    • Meta: Two bands are often present: one between 680 and 725 cm⁻¹ and another between 750 and 810 cm⁻¹.

    • Para: A single strong band is expected in the range of 810-840 cm⁻¹.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive technique for analyzing these isomers. While they all have the same molecular weight, their fragmentation patterns under electron ionization (EI) can show subtle but reproducible differences.

The fragmentation of methoxyphenyl piperidines is typically initiated by the loss of a hydrogen atom or the cleavage of the piperidine ring. The position of the methoxy group can influence the relative abundance of certain fragment ions.

A common fragmentation pathway involves the formation of a methoxytropylium ion or related structures. The relative intensities of key fragment ions, such as those corresponding to the loss of ethylene from the piperidine ring or the cleavage of the C-N bond, can vary between the isomers. For instance, the ortho-isomer may exhibit unique fragmentation pathways due to the proximity of the methoxy and piperidine groups, potentially leading to the formation of specific rearrangement ions.

Comparative Fragmentation Data (Predicted Dominant Fragments):

m/z ValueProposed FragmentOrtho-isomerMeta-isomerPara-isomer
191 [M]⁺ HighHighHigh
176 [M - CH₃]⁺ModerateModerateModerate
148 [M - C₃H₇]⁺ModerateHighHigh
134 [M - C₄H₉]⁺HighModerateModerate
121 [C₈H₉O]⁺ModerateLowHigh
91 [C₇H₇]⁺LowModerateModerate

Note: The relative intensities are predictions based on general fragmentation patterns of similar compounds and can be influenced by the specific MS conditions.

Experimental Protocols: GC-MS

Sample Preparation:

  • Prepare a dilute solution of the isomer (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • If necessary, derivatization can be performed to enhance volatility or create more diagnostic fragmentation patterns.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into a GC-MS system.

  • Use a standard non-polar column (e.g., DB-5ms) with a temperature program that allows for the separation of any potential impurities.

  • Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV.

Conclusion: An Integrated Analytical Approach

The robust differentiation of methoxyphenyl piperidine positional isomers is most reliably achieved through a comprehensive analysis of their spectroscopic data. ¹H and ¹³C NMR provide the most definitive structural information, with 2D NOESY being a key experiment for confirming the ortho-isomer. IR spectroscopy offers a rapid, complementary method for assessing the substitution pattern, while GC-MS can reveal subtle but significant differences in fragmentation that aid in identification. By understanding the underlying principles of how the methoxy group's position influences these spectra, researchers can confidently and accurately characterize their molecules, ensuring the integrity of their scientific endeavors.

References

  • Marek, R., & Tousek, J. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 793–803. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605725, 1-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's inherent risks. 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile is a substituted piperidine containing a nitrile functional group. This structure presents multiple hazards that must be managed throughout the laboratory workflow, from initial handling to final disposal.

GHS Hazard Profile

The compound is classified with several hazard statements, indicating a significant risk profile that necessitates careful handling.[1]

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
STOT Single ExposureH335May cause respiratory irritation.[1]
Chemical Structure and Associated Risks

The toxicity of this compound is linked to its functional groups:

  • Nitrile Group (-C≡N): Nitrile compounds are of particular concern because they can be metabolized or decompose under certain conditions (e.g., strong acids, high heat) to release highly toxic hydrogen cyanide gas.[2] While many nitriles are toxic in their own right, the potential for cyanide release elevates the risk.[2]

  • Piperidine Ring: This is a common scaffold in pharmaceuticals. Piperidine derivatives can be flammable, corrosive, and may cause severe skin and eye burns upon contact.[3]

  • Tertiary Amine: The 1-methyl group makes this a tertiary amine, which can react exothermically with acids.[3]

A comprehensive risk assessment should be performed before any experiment, considering the quantities used, the nature of the operations (e.g., heating, aerosol generation), and potential reaction incompatibilities.

Personal Protective Equipment (PPE) and Engineering Controls

Given the compound's hazard profile, robust protective measures are mandatory to minimize exposure.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

  • Hand Protection: Use compatible, chemical-resistant gloves. Thick nitrile gloves are a suitable choice for incidental contact.[5][6] If prolonged contact is anticipated or if handling concentrated solutions, consider heavier-duty gloves and consult the manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[4] When there is a risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.[5] Ensure it is removed before leaving the laboratory area.

Waste Characterization and Segregation

Proper disposal is dictated by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9][10]

A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][11]

  • Toxicity: Due to its harmful effects if swallowed, inhaled, or absorbed through the skin, waste containing this compound must be managed as toxic hazardous waste .[1]

  • Listed Waste: Unused, pure formulations of certain chemicals being disposed of may be classified as "U-listed" hazardous waste.[8] If disposing of the original, unopened product, it would likely fall into this category.

Segregation is Critical: All waste streams contaminated with this compound must be kept separate from non-hazardous waste. This includes:

  • Pure, unused compound.

  • Reaction mixtures containing the compound.

  • Solvent rinses from contaminated glassware.

  • Contaminated consumables (e.g., gloves, weigh boats, pipette tips, silica gel).

On-Site Management and Disposal Workflow

The following workflow provides a step-by-step process for managing waste generated from the use of this compound.

Waste Collection and Storage
  • Select Appropriate Containers: Use chemically compatible containers, preferably high-density polyethylene (HDPE) or glass, with secure, tight-fitting lids.[12] Ensure the container is in good condition and free of leaks.

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste " and a clear identification of the contents, including the full chemical name: "this compound" and any other components in the waste stream (e.g., solvents).[11]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[11][12] This prevents the release of vapors and reduces the risk of spills.

  • Store in a Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory, at or near the point of generation.[12] The SAA should be under the control of the laboratory personnel and away from drains or sources of ignition.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing different waste streams containing this compound.

G cluster_0 Waste Stream Identification cluster_1 Segregation & Containment cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway Waste Waste containing 4-(3-Methoxyphenyl)- 1-methylpiperidine-4-carbonitrile Pure Unused/Expired Pure Compound Waste->Pure Is it pure compound? Liquid Contaminated Liquid Waste (Aqueous/Organic Solutions) Waste->Liquid Is it a liquid solution? Solid Contaminated Solid Waste (Gloves, Glassware, Silica) Waste->Solid Is it contaminated solid material? ContainerPure Collect in original or approved, sealed container. Label: 'Hazardous Waste - U-Listed Chemical' Pure->ContainerPure ContainerLiquid Collect in compatible, sealed carboy or bottle. Label: 'Hazardous Waste - Toxic Organic Liquid' Liquid->ContainerLiquid ContainerSolid Collect in lined, sealed drum or puncture-proof container. Label: 'Hazardous Waste - Toxic Organic Solid' Solid->ContainerSolid Disposal Arrange Pickup by Certified Hazardous Waste Contractor ContainerPure->Disposal ContainerLiquid->Disposal ContainerSolid->Disposal Incineration Incineration Disposal->Incineration Probable Method: High-Temperature Incineration

Caption: Disposal workflow for this compound waste.

Decontamination Procedures
  • Glassware and Equipment: Before removal from the fume hood, all contaminated equipment should be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone, ethanol) is recommended. The solvent rinsate must be collected and disposed of as hazardous liquid waste.[12]

  • Work Surfaces: In case of a spill, wear appropriate PPE and contain the spill with an absorbent material. For final surface decontamination, use a solution of soap and water, followed by a solvent rinse if appropriate. All materials used for cleanup must be disposed of as hazardous solid waste.[4]

  • Empty Containers: Empty containers that held the pure compound must be managed as hazardous waste unless they are properly decontaminated (e.g., triple rinsed).[13] The rinsate from this process is also hazardous waste.

Final Disposal Method

Under no circumstances should this chemical or its waste streams be disposed of down the drain or in the regular trash.[12] The standard and required method for disposal is through a licensed hazardous waste management company.[13][14] The most common disposal technology for this type of organic chemical waste is high-temperature incineration in a facility permitted to handle toxic hazardous waste.[4][7] This process ensures the complete destruction of the compound, preventing its release into the environment.

References

  • Vertex AI Search. (n.d.). Chemical label this compound.
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  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (n.d.). MATERIAL SAFETY DATA SHEET.
  • Frontiers. (n.d.). Impact of Nitriles on Bacterial Communities.
  • NOAA. (n.d.). 1-METHYLPIPERIDINE. CAMEO Chemicals.
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  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
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Navigating the Safe Handling of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel chemical entities with limited safety data. This guide provides essential, immediate safety and logistical information for handling 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, a compound requiring careful management due to its potential hazards. By providing procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of trust that extends beyond the product itself.

The inherent toxicity of a compound, combined with the potential for direct exposure through inhalation, skin absorption, or ingestion, dictates the necessary level of protection.[1][2] This guide will detail the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safety of all personnel handling this substance.

A chemical label for this compound indicates several hazards:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

  • May cause respiratory irritation[3]

Given these warnings, it is prudent to handle this compound as a potent substance, employing engineering controls as the primary means of containment, with PPE serving as a critical secondary layer of protection.[4]

Core Principles of Chemical Safety

Before detailing specific PPE recommendations, it is crucial to establish a framework for safe chemical handling. A comprehensive safety program should be in place, including Standard Operating Procedures (SOPs) that cover receiving, storage, transport, preparation, spill cleanup, and waste disposal of hazardous drugs.[5]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous substances.[4] When handling this compound, especially in powder form to prevent aerosolization, the following should be utilized:

  • Chemical Fume Hood: All weighing and solution preparation should be conducted in a certified chemical fume hood to capture airborne particles and vapors.

  • Glove Box or Isolator: For procedures with a higher risk of aerosol generation or when handling larger quantities, a glove box or isolator provides a contained environment.[6]

The Hierarchy of Controls

The selection of appropriate PPE is guided by a risk assessment of the specific procedures being performed. The following diagram illustrates a decision-making workflow for determining the necessary level of protection.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Specific PPE start Identify Hazards of This compound procedure Evaluate Experimental Procedure (e.g., weighing, dissolution, reaction) start->procedure exposure Assess Potential for Exposure (inhalation, dermal, ingestion) procedure->exposure ppe_level Determine Required PPE Level exposure->ppe_level low_risk Low Risk (Small quantities, non-aerosolizing) ppe_level->low_risk Low high_risk High Risk (Large quantities, potential for aerosolization) ppe_level->high_risk High low_ppe Standard Lab Coat Safety Glasses Nitrile Gloves (single pair) low_risk->low_ppe high_ppe Disposable Gown Chemical Splash Goggles Face Shield Double Nitrile Gloves Respiratory Protection (as needed) high_risk->high_ppe caption Figure 1. Decision workflow for selecting appropriate PPE. Disposal_Plan cluster_0 Waste Generation cluster_1 Segregation and Containment cluster_2 Final Disposal start Contaminated PPE and Materials bagging Place in a sealed, labeled plastic bag start->bagging container Deposit in a designated, leak-proof hazardous waste container bagging->container collection Collection by licensed hazardous waste service container->collection incineration Incineration or other approved disposal method collection->incineration caption Figure 2. Step-by-step disposal plan for contaminated items.

Caption: Figure 2. Step-by-step disposal plan for contaminated items.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Safeopedia. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration. [Link]

  • High-Potency APIs: Containment and Handling Issues. (2007). Pharmaceutical Technology. [Link]

  • How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE. [Link]

  • How to dispose of nitrile gloves? (2023). Monuite. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). PubMed. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins Scientific. [Link]

  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? (2021). International Enviroguard. [Link]

  • Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. (2025). PPS. [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. [Link]

  • How to dispose of nitrile gloves? (2022). Dystian.com. [Link]

  • Chemical Label for this compound. (n.d.). Chemical Safety. [Link]

  • Handling & Processing Of Potent Compounds: A Holistic Approach. (2017). Bioprocess Online. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania EHRS. [Link]

  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. [Link]

  • Handling Highly Potent Actives and Controlled Substances Safely and Securely. (2016). Contract Pharma. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS. [Link]

  • Health Care Facilities. (n.d.). Oregon OSHA. [Link]

  • Best Practices For Handling Potent APIs. (2015). Outsourced Pharma. [Link]

  • NIOSH Pocket Guide to Chemical Hazards, Comparison Chart. (n.d.). Reginfo.gov. [Link]

  • 4-Methoxyphenol. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide To Chemical Hazards. (n.d.). Enviro Safetech. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

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